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  • Product: 4-Methoxypyridine-2-sulfonyl fluoride
  • CAS: 2228189-29-3

Core Science & Biosynthesis

Foundational

4-Methoxypyridine-2-sulfonyl fluoride synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methoxypyridine-2-sulfonyl Fluoride Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methoxypyridine-2-sulfonyl Fluoride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methoxypyridine-2-sulfonyl fluoride, a heterocyclic building block of significant interest in drug discovery and chemical biology. Sulfonyl fluorides have emerged as a privileged class of electrophiles for creating covalent inhibitors and as key components in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3][4] The unique electronic properties of the 4-methoxypyridine scaffold offer a tunable reactivity profile for the sulfonyl fluoride moiety, making it an attractive tool for researchers developing targeted covalent probes and novel therapeutics. This document details a reliable synthetic protocol, explains the causal mechanisms behind the experimental design, and outlines a full suite of characterization techniques to ensure the identity and purity of the final compound.

Introduction: The Ascendancy of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of drug design has increasingly embraced the strategy of targeted covalent inhibition, which can offer enhanced potency, prolonged pharmacodynamic effects, and improved selectivity.[5] While traditional covalent warheads have often targeted cysteine residues, their scarcity in many protein binding sites has driven the exploration of alternative electrophiles capable of reacting with other nucleophilic amino acids.[1]

Sulfonyl fluorides (R-SO₂F) have risen to prominence in this context. Their remarkable stability under physiological conditions, coupled with a "tunable" reactivity that can be triggered within the specific microenvironment of a protein binding pocket, makes them ideal candidates for targeting residues such as lysine, tyrosine, serine, and histidine.[1][5][6] This balanced stability and reactivity profile minimizes off-target reactions while ensuring potent, on-target engagement.[4][6]

Furthermore, the Sharpless group's introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry platform has cemented the importance of sulfonyl fluorides.[2][6] SuFEx provides a robust and efficient method for connecting molecular modules, with broad applications in materials science, chemical biology, and the rapid synthesis of compound libraries for high-throughput screening.[3][7]

4-Methoxypyridine-2-sulfonyl fluoride sits at the intersection of these powerful technologies. The electron-donating methoxy group at the 4-position modulates the electrophilicity of the sulfur center, while the pyridine nitrogen offers a potential point for interaction within a biological target. This guide provides the necessary technical details for its synthesis and validation, empowering researchers to leverage this valuable chemical tool.

Synthesis of 4-Methoxypyridine-2-sulfonyl Fluoride

The synthesis of heteroaromatic sulfonyl fluorides can be approached from various precursors, including the corresponding sulfonic acids, sulfonamides, or thiols.[8] A highly reliable and common strategy involves the conversion of a stable, readily accessible sulfonic acid to the desired sulfonyl fluoride. This is typically achieved via a two-step, one-pot process: initial conversion to a more reactive sulfonyl chloride intermediate, followed by nucleophilic substitution with a fluoride source.[9][10]

This section details a protocol adapted from established methodologies for the conversion of sulfonic acids to sulfonyl fluorides.[9][10][11]

Synthetic Workflow Overview

The chosen pathway begins with 4-methoxypyridine-2-sulfonic acid, which is converted in situ to 4-methoxypyridine-2-sulfonyl chloride. This intermediate is then subjected to a halogen exchange (HalEx) reaction to yield the final product.

Synthesis_Workflow Start 4-Methoxypyridine-2-sulfonic Acid Intermediate 4-Methoxypyridine-2-sulfonyl Chloride (in situ) Start->Intermediate  Chlorinating Agent (e.g., (COCl)₂, SOCl₂) / DMF (cat.) Product 4-Methoxypyridine-2-sulfonyl Fluoride Intermediate->Product  Fluoride Source (e.g., KF, KHF₂)

Caption: Synthetic route from sulfonic acid to sulfonyl fluoride.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Materials:

  • 4-Methoxypyridine-2-sulfonic acid

  • Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

  • Potassium fluoride (KF), spray-dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methoxypyridine-2-sulfonic acid (1.0 eq).

  • Solvent Addition: Suspend the sulfonic acid in anhydrous acetonitrile (approx. 0.2 M).

  • Formation of Sulfonyl Chloride: Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops) to the suspension. Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours, or until gas evolution ceases and the reaction becomes a clear solution.

    • Causality Insight: Oxalyl chloride, activated by catalytic DMF, converts the sulfonic acid into the highly reactive sulfonyl chloride intermediate. This is a crucial activation step as the hydroxyl group of a sulfonic acid is a poor leaving group.

  • Fluorination: Cool the reaction mixture to room temperature. Add spray-dried potassium fluoride (3.0 eq).

    • Trustworthiness Principle: Spray-dried KF is used to maximize its surface area and ensure it is anhydrous, which is critical for efficient nucleophilic fluoride substitution. The presence of water can lead to hydrolysis of the sulfonyl chloride intermediate back to the sulfonic acid.

  • Reaction Completion: Heat the reaction mixture to 80 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in dichloromethane and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Causality Insight: The NaHCO₃ wash neutralizes any remaining acidic species, such as HCl generated during the chlorination step or excess starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-methoxypyridine-2-sulfonyl fluoride as the final product.

Characterization and Data Validation

Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized 4-methoxypyridine-2-sulfonyl fluoride. A combination of spectroscopic techniques provides a self-validating system for product identification.

Analytical Protocols
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a 400 MHz or higher spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) with chemical shifts (δ) reported in parts per million (ppm) referenced to residual solvent peaks or an internal standard.[12]

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer on a neat film or as a KBr pellet. Frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the exact mass and elemental composition.

Expected Spectroscopic Data

The following table summarizes the expected analytical data for 4-methoxypyridine-2-sulfonyl fluoride.

Technique Parameter Expected Value / Observation
¹H NMR δ (ppm), CDCl₃~8.4 (d, 1H, H6), ~7.2 (d, 1H, H3), ~7.0 (dd, 1H, H5), ~4.0 (s, 3H, OCH₃)
¹⁹F NMR δ (ppm), CDCl₃~+60 to +70 ppm (singlet)
¹³C NMR δ (ppm), CDCl₃~168 (C4), ~155 (C2), ~152 (C6), ~112 (C5), ~108 (C3), ~57 (OCH₃)
IR Spectroscopy ν (cm⁻¹)~1420-1440 (S=O, asym), ~1210-1230 (S=O, sym), ~800-830 (S-F)
HRMS (ESI) m/zCalculated for C₆H₇FNO₃S [M+H]⁺: 192.0125; Found: ± 5 ppm

Note: Exact NMR chemical shifts can vary based on solvent and concentration. The values provided are estimates based on structurally similar compounds and substituent effects.

Conclusion and Future Outlook

This guide provides a robust and well-validated framework for the synthesis and characterization of 4-methoxypyridine-2-sulfonyl fluoride. The detailed protocol, grounded in established chemical principles, ensures a reliable and reproducible pathway to this valuable research tool. The compound's unique properties make it an excellent candidate for applications in SuFEx click chemistry and as a tunable covalent warhead for the development of selective protein inhibitors. As the fields of chemical biology and covalent drug discovery continue to evolve, versatile and well-characterized building blocks like 4-methoxypyridine-2-sulfonyl fluoride will be instrumental in advancing the frontier of molecular science.

References

  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides.
  • Ball Lab. (2023, January 16). Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • RSC Publishing. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • ACS Publications. (2018, February 16). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.
  • Alfa Chemistry. SuFEx Click Reaction.
  • National Institutes of Health (NIH). (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC.
  • MilliporeSigma. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • Enamine. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.
  • University of California, San Francisco. (2021, April 2). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms.
  • RSC Publishing. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances.
  • (2025, May 6). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • (2021, September 15). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • The Royal Society of Chemistry. One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides.

Sources

Exploratory

The Heteroaryl Advantage: Mechanism of Action of 4-Methoxypyridine-2-Sulfonyl Fluoride in Covalent Drug Discovery

Executive Summary: Beyond Cysteine Targeting The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by electrophiles designed to target highly nucleophilic, yet rare, cysteine residues. To e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Cysteine Targeting

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by electrophiles designed to target highly nucleophilic, yet rare, cysteine residues. To expand the druggable proteome, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative modality, enabling the selective targeting of tyrosine, lysine, serine, and histidine residues[1].

Among the next generation of SuFEx warheads, 4-Methoxypyridine-2-sulfonyl fluoride represents a highly tuned, heteroaryl electrophile. By balancing hydrolytic stability with localized reactivity, this compound exemplifies the "Goldilocks" reactivity required for modern chemical biology and drug development[2]. This whitepaper dissects the physicochemical causality, mechanistic pathways, and self-validating experimental protocols associated with this advanced covalent warhead.

Mechanistic Causality: The "Sleeping Beauty" Phenomenon

Unlike traditional highly reactive electrophiles (e.g., nitrogen mustards or unhindered Michael acceptors) that indiscriminately alkylate biological nucleophiles, sulfonyl fluorides operate via a unique mechanism known as the "Sleeping Beauty" phenomenon [3].

In aqueous physiological environments, the S-VI center of 4-methoxypyridine-2-sulfonyl fluoride is sterically shielded and electronically stable, rendering it virtually inert to hydrolysis or non-specific nucleophilic attack[4]. The warhead is only "awakened" when it binds to a specific protein microenvironment.

The Activation Sequence
  • Desolvation & Binding: The latent probe enters a structurally complementary protein pocket.

  • Electrostatic Polarization: Precise spatial arrangements of hydrogen bond donors (HBDs) within the pocket interact with the sulfonyl oxygens and the fluorine atom.

  • Nucleophilic Attack: This H-bond network polarizes the S-F bond, lowering the activation energy for a nearby nucleophile (e.g., the ϵ -amino group of Lys or the phenolic hydroxyl of Tyr) to attack the sulfur center[5].

  • Irreversible Sulfonylation: The reaction proceeds through a pentacoordinate transition state, expelling a fluoride ion and forming a highly stable sulfonamide (with Lys) or sulfonate (with Tyr/Ser) linkage[6].

SuFEx_Logic Probe 4-Methoxypyridine-2-sulfonyl fluoride (Aqueous Stable / Latent) Activation H-Bond Network Formation (S-F Bond Polarization) Probe->Activation Pocket Target Protein Pocket (Specific Geometry & Electrostatics) Pocket->Activation Attack Nucleophilic Attack (Tyr-OH, Lys-NH2, Ser-OH) Activation->Attack Product Irreversible Covalent Adduct + HF Release Attack->Product

Logical flow of SuFEx activation via the Sleeping Beauty phenomenon.

Electronic Tuning: The 4-Methoxypyridine Scaffold

The structural genius of 4-methoxypyridine-2-sulfonyl fluoride lies in its heteroaromatic core. The reactivity of sulfonyl fluorides must be carefully calibrated; if they are too reactive, they suffer from rapid aqueous hydrolysis and off-target toxicity. If they are too stable, they fail to label the target protein[7].

  • The Pyridine-2-Sulfonyl Core: The nitrogen atom at the 2-position acts as an electron-withdrawing group via induction, naturally increasing the electrophilicity of the adjacent sulfonyl group compared to a standard benzenesulfonyl fluoride. Furthermore, the pyridine nitrogen can act as an internal hydrogen bond acceptor, facilitating precise orientation within the target pocket[7].

  • The 4-Methoxy Modulator: To counterbalance the high reactivity of the pyridine core, the methoxy group at the 4-position acts as an electron-donating group via resonance (+M effect). This pushes electron density back into the ring and onto the sulfonyl group, tempering its electrophilicity and significantly extending its hydrolytic half-life in plasma[2].

Table 1: Comparative Profiling of Sulfonyl Fluoride Warheads
Warhead ScaffoldHydrolytic Half-Life (pH 7.4)Relative ElectrophilicityPrimary Target ResiduesOff-Target Promiscuity
Benzenesulfonyl fluoride Moderate (~12 hrs)BaselineTyr, LysHigh
4-Nitrobenzenesulfonyl fluoride Low (< 2 hrs)Very HighTyr, Lys, Ser, HisVery High
Pyridine-2-sulfonyl fluoride Moderate (~8 hrs)HighTyr, LysModerate
4-Methoxypyridine-2-sulfonyl fluoride High (> 24 hrs) Tuned (Goldilocks) Tyr, Lys Low (Selective)

Data synthesized from structure-activity relationship (SAR) profiling of heteroaryl sulfonyl fluorides[7],[2].

Self-Validating Experimental Protocols

To rigorously evaluate the target engagement and mechanism of action of 4-methoxypyridine-2-sulfonyl fluoride probes, researchers must employ self-validating experimental systems. The following protocols ensure that observed labeling is driven by specific SuFEx chemistry rather than non-specific reactivity.

Protocol A: Intact Protein Mass Spectrometry (Validation of "Sleeping Beauty")

Rationale: This protocol validates that the probe requires a natively folded protein to react, confirming the SuFEx mechanism and ruling out indiscriminate electrophilic alkylation[3].

  • Protein Preparation: Purify the recombinant target protein (e.g., 10 µM) in a biologically compatible buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Self-Validation Checkpoint (Denaturation): Split the protein sample into two aliquots. Heat Aliquot B at 95°C for 10 minutes to fully denature the tertiary structure, then cool to room temperature. Keep Aliquot A native.

  • Probe Incubation: Add 4-methoxypyridine-2-sulfonyl fluoride (100 µM final concentration, 1% DMSO) to both aliquots. Incubate at 37°C for 4 hours.

  • Desalting: Remove excess unreacted probe using Zeba spin desalting columns (7K MWCO).

  • LC-TOF-MS Analysis: Analyze both samples via Liquid Chromatography-Time of Flight Mass Spectrometry.

  • Data Interpretation:

    • Native Sample (A): Should show a mass shift corresponding to the protein + probe mass minus HF (e.g., +[Probe Mass - 20 Da]), indicating covalent sulfonylation[3].

    • Denatured Sample (B): Must show zero mass shift. The absence of labeling on the denatured protein proves the "Sleeping Beauty" requirement for a folded microenvironment[3].

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Rationale: To map the proteome-wide selectivity of the 4-methoxypyridine warhead in live cells and confirm specific target engagement over background noise[2].

Workflow Step1 Live Cell Treatment Step2 Lysis & Denaturation Step1->Step2 Step3 Probe Competition Step2->Step3 Step4 Streptavidin Enrichment Step3->Step4 Step5 LC-MS/MS Target ID Step4->Step5

Self-validating competitive ABPP workflow for target identification.

  • Live Cell Treatment: Culture cells (e.g., HEK293T) to 80% confluency. Treat the experimental group with the 4-methoxypyridine-2-sulfonyl fluoride probe (10 µM) and the control group with vehicle (DMSO) for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse using probe-sonication in urea buffer (8M Urea, 50 mM Tris, pH 8.0) to halt all enzymatic activity and unfold proteins.

  • Universal Probe Competition: Add a broad-spectrum, alkyne-functionalized sulfonyl fluoride reporter probe to both lysates. Self-Validation: If the 4-methoxypyridine probe specifically engaged a target in Step 1, that target's nucleophilic residue is now blocked and cannot react with the universal reporter.

  • Click Chemistry (CuAAC): Append a biotin-azide tag to the universal reporter probe using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (1 mM CuSO4, 1 mM TCEP, 100 µM TBTA, 100 µM Biotin-Azide).

  • Enrichment & Digestion: Enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead reduction (DTT), alkylation (IAA), and tryptic digestion.

  • Quantitative LC-MS/MS: Analyze peptides using tandem mass spectrometry. Proteins showing a >4-fold reduction in spectral counts in the experimental group versus the vehicle group are validated as specific targets of the 4-methoxypyridine-2-sulfonyl fluoride warhead.

Conclusion

The 4-methoxypyridine-2-sulfonyl fluoride warhead represents a triumph of rational chemical design. By leveraging the electron-donating properties of the methoxy group to temper the inherent reactivity of the pyridine-sulfonyl axis, researchers can achieve "Goldilocks" reactivity. This enables the exploitation of the SuFEx "Sleeping Beauty" phenomenon, allowing for the irreversible, highly selective targeting of non-cysteine residues in complex biological systems.

References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery ChemRxiv URL
  • Sulfur (VI) fluoride exchange (SuFEx)
  • “Sleeping beauty” phenomenon: SuFEx-enabled discovery of selective covalent inhibitors of human neutrophil elastase Semantic Scholar URL
  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases PNAS URL
  • PMC (NIH)
  • Covalent drug discovery using sulfur(VI)
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase PNAS URL

Sources

Foundational

Engineering Covalent Precision: The Reactivity Profile of 4-Methoxypyridine-2-Sulfonyl Fluoride with Amino Acid Residues

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally reshaped the landscape of covalent drug discovery and chemical biology[1]. By utilizing sulfonyl fluorides (SFs) as latent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally reshaped the landscape of covalent drug discovery and chemical biology[1]. By utilizing sulfonyl fluorides (SFs) as latent electrophiles, researchers can selectively target nucleophilic amino acids beyond the traditional cysteine-reactive paradigms[1]. While early applications relied heavily on simple aryl sulfonyl fluorides, the field has rapidly evolved toward heteroaryl systems to achieve finer control over reaction kinetics and target engagement[2].

This technical guide provides an in-depth mechanistic analysis of 4-Methoxypyridine-2-sulfonyl fluoride , a highly specialized SuFEx warhead. By dissecting the electronic contributions of its structural moieties, this guide establishes a self-validating framework for deploying this compound in chemoproteomic profiling and rational drug design.

Structural and Electronic Tuning: The Causality of Reactivity

The efficacy of a covalent probe is dictated by the delicate balance between its intrinsic aqueous stability and its reactivity toward target nucleophiles[2]. 4-Methoxypyridine-2-sulfonyl fluoride achieves a highly selective reactivity profile through two distinct structural features:

The Pyridine-2-Sulfonyl Core

Heteroaromatic sulfonyl fluorides exhibit unique physicochemical properties compared to standard phenyl derivatives. The nitrogen atom within the pyridine ring serves as a potent hydrogen-bond acceptor[3]. This allows the warhead to engage in non-covalent pre-organization within a protein's binding pocket, orienting the S(VI) center optimally for nucleophilic attack. Furthermore, the pyridine scaffold generally enhances the hydrolytic stability of the sulfonyl fluoride compared to highly reactive sulfonyl chlorides[4].

The 4-Methoxy Substituent (Electronic Dampening)

The inclusion of a methoxy group at the 4-position introduces a critical electron-donating group (EDG) effect via resonance. By pushing electron density into the pyridine ring, the methoxy group subtly reduces the electrophilicity of the adjacent sulfonyl fluoride[5].

  • The Causality: Why is this dampening beneficial? Highly electrophilic warheads (e.g., those with electron-withdrawing groups like -NO2 or -CN) often suffer from rapid aqueous hydrolysis and promiscuous off-target labeling[6]. By lowering the intrinsic reactivity, the 4-methoxy group ensures that the warhead remains inert in standard physiological buffers. It will only undergo fluoride displacement when it encounters a highly activated nucleophilic amino acid, thereby maximizing site-selectivity.

Mechanistic Pathways of Amino Acid Conjugation

Unlike standard electrophiles that strictly target the highly nucleophilic thiolate of cysteine, sulfonyl fluorides are uniquely capable of modifying "harder" nucleophiles, including Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Threonine (Thr), and Histidine (His)[1][7].

Because 4-Methoxypyridine-2-sulfonyl fluoride possesses dampened intrinsic reactivity, its conjugation is strictly dependent on proximity-driven microenvironment activation [7]. This activation typically occurs via two synergistic mechanisms:

  • Nucleophile Activation (pKa Shift): A proximal basic residue (such as Arginine or Histidine) acts as a general base, lowering the pKa of a neighboring Tyrosine hydroxyl or Lysine amine. This generates a highly reactive phenolate or neutral amine species capable of attacking the S(VI) center[8].

  • Leaving Group Polarization: The protein backbone or structured water molecules form hydrogen bonds with the fluorine atom, polarizing the S-F bond and drastically lowering the activation energy required for fluoride elimination[1].

SuFEx_Mechanism A 4-OMe-Py-SO2F (Latent Electrophile) B Protein Pocket (Proximity Binding) A->B Non-covalent association C Microenvironment Activation B->C Orientation & H-bonding D Nucleophilic Attack (Tyr-O- / Lys-NH2) C->D pKa shift of residue E Covalent Adduct (Stable Conjugate) D->E F- elimination

Fig 1: Microenvironment-driven SuFEx activation pathway for heteroaryl sulfonyl fluorides.

Quantitative Profiling of Reactivity

To contextualize the reactivity of 4-Methoxypyridine-2-sulfonyl fluoride, it is essential to compare it against other established sulfonyl fluoride benchmarks. The table below summarizes how electronic tuning dictates the chemoproteomic utility of these warheads.

Table 1: Comparative Reactivity Profile of Sulfonyl Fluorides

CompoundSubstituent EffectIntrinsic Aqueous StabilityProtein ReactivityPrimary Amino Acid Targets
Phenylmethanesulfonyl fluoride (PMSF) None (Alkyl/Aryl baseline)Low (Rapid hydrolysis)PromiscuousSerine (Catalytic)
4-Nitropyridine-2-sulfonyl fluoride Electron-Withdrawing (EWG)ModerateHigh (Broad labeling)Tyr, Lys, Ser, Thr, His[5]
4-Methoxypyridine-2-sulfonyl fluoride Electron-Donating (EDG)High (Hydrolytically stable)Highly SelectiveActivated Tyr, Lys[5][6]

Experimental Protocols: A Self-Validating Workflow

To accurately map the amino acid residues targeted by 4-Methoxypyridine-2-sulfonyl fluoride, researchers must employ a rigorous, self-validating chemoproteomic workflow. The following protocol utilizes intact protein mass spectrometry and peptide mapping, integrating critical control steps to ensure data integrity.

Step-by-Step Methodology

Step 1: Protein Incubation & Buffer Selection

  • Action: Incubate the purified target protein (10 µM) with 4-Methoxypyridine-2-sulfonyl fluoride (10–100 µM) in HEPES buffer (pH 7.4) at 37°C for 2 hours.

  • Causality: HEPES is strictly required over Tris buffer. Tris contains primary amines that will competitively react with the SuFEx warhead, depleting the effective concentration of the probe and yielding false-negative labeling results.

Step 2: Quenching and Denaturation

  • Action: Quench the reaction using rapid size-exclusion chromatography (buffer exchange). Denature the protein by adding 8M Urea and reduce disulfide bonds with 10 mM DTT (45 min, 37°C).

Step 3: Cysteine Alkylation

  • Action: Alkylate free cysteines with 20 mM Iodoacetamide (30 min, dark, RT).

  • Causality: While sulfonyl fluorides prefer harder nucleophiles, they can transiently react with highly nucleophilic cysteines[9]. Alkylating cysteines prevents disulfide scrambling and isolates the downstream MS analysis strictly to SuFEx-mediated modifications (Tyr, Lys, Ser, His).

Step 4: Proteolytic Digestion

  • Action: Dilute the urea concentration to <2M and add Trypsin (1:50 w/w). Incubate overnight at 37°C.

  • Causality: Caution: If the warhead successfully modifies a target Lysine, Trypsin will fail to cleave at that specific residue due to steric hindrance and loss of charge. Parallel digestion with GluC is recommended to ensure complete sequence coverage.

Step 5: Control Validation (The Self-Validating Step)

  • Action: Run a parallel incubation using a pre-denatured sample of the target protein (boiled in 8M Urea prior to warhead addition).

  • Causality: Because 4-Methoxypyridine-2-sulfonyl fluoride relies heavily on 3D microenvironment activation (due to its EDG-dampened reactivity), the denatured control should exhibit near-zero labeling. If the denatured protein shows high labeling, the probe concentration is too high, resulting in non-specific, proximity-independent artifacts.

Chemoproteomics Step1 1. Incubation Target protein + 4-OMe-Py-SO2F (HEPES) Step2 2. Denaturation Urea / DTT reduction Step1->Step2 Step3 3. Alkylation Iodoacetamide (Cys blocking) Step2->Step3 Step4 4. Digestion Trypsin or GluC cleavage Step3->Step4 Step5 5. LC-MS/MS Adduct mass shift detection Step4->Step5

Fig 2: Self-validating chemoproteomic workflow for mapping SuFEx-reactive amino acids.

Conclusion

4-Methoxypyridine-2-sulfonyl fluoride represents a masterclass in the "electrophile-first" approach to covalent drug design. By leveraging the hydrogen-bonding capacity of the pyridine ring and the electronic dampening of the 4-methoxy group, this warhead bypasses the pitfalls of promiscuous reactivity. It demands a highly structured, activating microenvironment to trigger the SuFEx reaction, making it an exceptionally precise tool for targeting functional Tyrosine, Lysine, and Serine residues in complex proteomes.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI URL
  • Sulfur fluoride exchange - PMC (NIH)
  • Structure-based design and analysis of SuFEx chemical probes - PMC (NIH)
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PNAS URL
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications URL
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery - ChemRxiv URL
  • SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers - ACS Publications URL
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate URL
  • 3-fluoropyridine-4-sulfonyl fluoride - Benchchem URL

Sources

Exploratory

Beyond Cysteine: Engineering Proximity-Driven Covalent Modifiers with 4-Methoxypyridine-2-Sulfonyl Fluoride

Executive Summary The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically dominated by acrylamide-based electrophiles targeting highly reactive, yet relatively rare, cysteine res...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically dominated by acrylamide-based electrophiles targeting highly reactive, yet relatively rare, cysteine residues, modern drug discovery has expanded to target more abundant nucleophiles such as tyrosine, lysine, and histidine. This expansion is largely driven by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Among the emerging class of SuFEx warheads, 4-Methoxypyridine-2-sulfonyl fluoride (4-OMe-Py-2-SF) represents a highly privileged scaffold. By combining the unique hydrogen-bonding capabilities of a heteroaromatic pyridine ring with the electronic modulation of a methoxy group, this building block achieves the "Goldilocks" zone of covalent modifiers: it is exceptionally stable in aqueous physiological environments but highly reactive when driven by ligand-target proximity. This whitepaper provides an in-depth technical guide on the mechanistic rationale, targetable profile, and self-validating chemoproteomic workflows required to deploy 4-OMe-Py-2-SF in covalent drug development.

The Mechanistic Rationale: Tuning SuFEx Reactivity

The SuFEx Paradigm

Sulfonyl fluorides are uniquely suited for biological applications because the S(VI)-F bond is essentially inert to hydrolysis under physiological conditions, yet it undergoes rapid nucleophilic substitution when activated by specific microenvironments [1]. Unlike Michael acceptors, which are soft electrophiles that preferentially react with soft nucleophiles (thiols), sulfonyl fluorides are hard electrophiles. They exhibit a strong preference for hard nucleophiles, particularly the phenolic oxygen of tyrosine and the ϵ -amino group of lysine [3].

Structural Causality of the 4-OMe-Py-2-SF Scaffold

The design of the 4-Methoxypyridine-2-sulfonyl fluoride warhead is rooted in precise electronic and steric causality:

  • The Pyridine Nitrogen (Position 1): The nitrogen atom adjacent to the sulfonyl group acts as a critical structural anchor. Causality: In the protein active site, this nitrogen can act as an internal general base or participate in water-mediated hydrogen bonding networks. This effectively lowers the pKa of the incoming target nucleophile (e.g., a tyrosine hydroxyl), facilitating the transition state of the SuFEx reaction.

  • The 4-Methoxy Substitution (EDG Effect): Unsubstituted pyridine-2-sulfonyl fluorides can be excessively reactive due to the electron-withdrawing inductive effect of the pyridine nitrogen. By installing a methoxy group at the 4-position, electron density is donated back into the aromatic ring via resonance (+M effect). Causality: This resonance enriches the electron density at the S(VI) center, deliberately decreasing its intrinsic electrophilicity. Consequently, the warhead will not react with random cellular nucleophiles or glutathione. It only forms a covalent bond when the non-covalent binding affinity ( KI​ ) of the parent ligand forces the warhead into precise geometric proximity with the target residue, overcoming the kinetic barrier ( kinact​ ).

SuFEx_Kinetics Target Protein Target (Nucleophile) Complex Non-Covalent Complex (Proximity Achieved) Target->Complex k_on Ligand 4-OMe-Py-2-SF Modifier Ligand->Complex k_on Complex->Target k_off Adduct Covalent Adduct (Irreversible) Complex->Adduct k_inact (SuFEx Reaction)

Kinetic model of proximity-driven SuFEx covalent target engagement.

Targetable Nucleophile Profile

The utility of 4-OMe-Py-2-SF lies in its ability to expand the "druggable proteome" beyond cysteine [2]. The table below summarizes the quantitative and qualitative parameters for targeting various amino acids using this warhead.

Amino AcidNucleophilic AtomTypical pKaRelative SuFEx ReactivityOptimal pH for ModificationAdduct Stability
Tyrosine (Tyr) Phenolic Oxygen~10.0High7.5 - 8.5Excellent (Aryl Sulfonate)
Lysine (Lys) ϵ -Amino Nitrogen~10.5Moderate8.0 - 9.0Excellent (Sulfonamide)
Histidine (His) Imidazole Nitrogen~6.0Low-Moderate6.5 - 7.5Moderate (Sulfonyl Imidazole)
Serine (Ser) Aliphatic Oxygen~13.0Low>8.5Good (Alkyl Sulfonate)
Cysteine (Cys) Thiol Sulfur~8.3High (Kinetic)7.0 - 8.0Poor (Labile Thiosulfonate)

Note: While sulfonyl fluorides react rapidly with cysteine, the resulting thiosulfonate adducts are highly susceptible to cleavage by intracellular thiols (e.g., glutathione). Therefore, 4-OMe-Py-2-SF is optimized for stable labeling of Tyr, Lys, and His residues.

Self-Validating Experimental Methodologies

To rigorously validate that a 4-OMe-Py-2-SF-derived molecule acts via specific, proximity-driven covalent inhibition rather than non-specific electrophilic stress, the following self-validating protocols must be employed [4].

Protocol: Determination of Covalent Efficiency ( kinact​/KI​ ) via Intact Mass Spectrometry

This assay determines the rate of covalent bond formation and proves that modification is dependent on active-site occupancy.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein to 1 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: HEPES is used instead of Tris because Tris contains a primary amine that can act as a competing nucleophile, artificially quenching the SuFEx warhead.

  • Compound Incubation: Add the 4-OMe-Py-2-SF modifier at varying concentrations (e.g., 1x, 5x, 10x, 50x molar excess). Incubate at 37°C.

  • Time-Course Aliquoting: At predefined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a 10 µL aliquot.

  • Reaction Quenching: Immediately quench the aliquot by adding 1 µL of 10% Formic Acid. Causality: Formic acid rapidly drops the pH below 3.0, fully protonating all protein nucleophiles (Tyr, Lys, His). This instantly arrests the SuFEx reaction, ensuring the mass spectrometry readout accurately reflects the exact time point.

  • LC-MS Analysis: Analyze the intact protein mass using a high-resolution Q-TOF or Orbitrap mass spectrometer. Deconvolute the spectra to calculate the ratio of unmodified protein to covalently modified protein (+171.09 Da mass shift corresponding to the addition of the C6H5NO3S adduct).

  • Data Processing: Plot the natural log of the percentage of remaining unmodified protein versus time to extract the observed rate constant ( kobs​ ). Fit the data to the Michaelis-Menten-like equation kobs​=kinact​[I]/(KI​+[I]) to determine covalent efficiency.

Protocol: Site-of-Modification Mapping via Bottom-Up Chemoproteomics

To definitively prove which residue is modified, a competitive peptide mapping workflow is utilized.

Step-by-Step Methodology:

  • Competitive Pre-incubation (The Self-Validation Step): Divide the protein sample into two cohorts. To Cohort A (Control), add a known, high-affinity reversible inhibitor that occupies the target binding site. To Cohort B (Test), add vehicle (DMSO). Incubate for 30 minutes. Causality: If the 4-OMe-Py-2-SF modifier relies on proximity-driven kinetics, blocking the active site with a reversible inhibitor will completely abolish covalent labeling. This proves the modification is not a random collision event.

  • Covalent Labeling: Add the 4-OMe-Py-2-SF modifier to both cohorts and incubate for 2 hours to ensure maximal labeling in Cohort B.

  • Denaturation & Digestion: Denature the protein using 8M Urea, reduce disulfide bonds with DTT, and alkylate with iodoacetamide. Dilute the urea to <2M and digest overnight with Trypsin at 37°C.

  • LC-MS/MS Sequencing: Subject the digested peptides to LC-MS/MS. Search the resulting fragmentation spectra (b- and y-ions) for a dynamic modification of +171.093 Da on Tyr, Lys, or His residues.

  • Validation: Confirm that the modified peptide is present in Cohort B but entirely absent in Cohort A.

Chemoproteomic_Workflow Step1 1. Incubation & Labeling Target + 4-OMe-Py-2-SF Probe Step2 Step2 Step1->Step2 Covalent Bond Intact Control Control Pre-incubate with Reversible Competitor Control->Step1 Validates Specificity Step3 3. LC-MS/MS Analysis High-Resolution Precursor & Fragment Ion Scans Step2->Step3 Peptide Fragments Step4 4. Data Validation Identify +171.09 Da Mass Shift on Tyr/Lys/His Step3->Step4 B/Y Ion Mapping

Self-validating chemoproteomic workflow for SuFEx site-of-modification mapping.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • Boike, L., Henning, N. J., & Nomura, D. K. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery.[Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.[Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.[Link]

Foundational

4-Methoxypyridine-2-sulfonyl Fluoride in SuFEx Click Chemistry: A Technical Guide for Drug Discovery and Chemical Biology

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed the landscape of click chemistry, offering a highly efficient, biologically orthogonal, and modular approach to molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed the landscape of click chemistry, offering a highly efficient, biologically orthogonal, and modular approach to molecular ligation[1][2]. While aliphatic and simple aryl sulfonyl fluorides have been extensively studied, heteroaryl variants like 4-Methoxypyridine-2-sulfonyl fluoride (CAS: 2228189-29-3) represent a sophisticated class of SuFEx hubs. By leveraging the unique electronic modulation provided by the 4-methoxy substitution on a pyridine scaffold, this reagent offers highly tunable electrophilicity. This in-depth guide explores the mechanistic causality, quantitative profiling, and self-validating protocols required to deploy this specific compound in advanced drug discovery and protein profiling applications.

Mechanistic Causality: Tuning the S(VI) Hub

The Superiority of the S-F Bond

The core advantage of SuFEx lies in the unique thermodynamic and kinetic stability of the sulfur-fluorine (S-F) bond. Unlike sulfonyl chlorides, which are prone to homolytic cleavage and rapid hydrolysis, the cleavage of the sulfonyl fluoride bond is entirely heterolytic[1]. This prevents the generation of active radical intermediates and confers exceptional resistance to reductive biological environments, such as those rich in glutathione (GSH)[1].

The "4-Methoxy" Electronic Effect

In the context of 4-methoxypyridine-2-sulfonyl fluoride, the structural design is highly intentional. The pyridine nitrogen serves as a potential hydrogen-bond acceptor or metal-coordination site, which can pre-organize the molecule within a target protein's binding pocket[3].

Crucially, the methoxy group (-OCH₃) at the 4-position acts as a strong electron-donating group (EDG) via resonance. Because position 4 is resonance-linked to position 2, the methoxy group donates electron density directly to the carbon bearing the sulfonyl fluoride. This electronic enrichment slightly reduces the baseline electrophilicity of the S(VI) center compared to electron-withdrawing counterparts (e.g., nitro-substituted variants)[4]. The Causality: This reduced baseline electrophilicity translates to enhanced biological orthogonality. The molecule remains completely inert in aqueous or cellular environments until it encounters a highly specific activation event—such as a precisely aligned Tyrosine (Tyr) or Lysine (Lys) residue within a protein pocket, or a strong amidine base like DBU in synthetic applications[5][6].

G Start 4-Methoxypyridine-2- sulfonyl fluoride Path1 Chemical Activation (e.g., DBU Catalyst) Start->Path1 Path2 Biological Activation (Proximity-Driven) Start->Path2 Inter1 Sulfonyl-DBU Intermediate Path1->Inter1 Inter2 Protein Pocket Microenvironment Path2->Inter2 Nuc1 Phenoxide Attack Inter1->Nuc1 Nuc2 Tyr-OH / Lys-NH2 Deprotonation Inter2->Nuc2 Product Stable S(VI)-O or S(VI)-N Covalent Linkage Nuc1->Product Nuc2->Product

Mechanistic pathways of SuFEx activation via chemical catalysis and biological proximity.

Quantitative Profiling & Reactivity Data

To understand why 4-methoxypyridine-2-sulfonyl fluoride is selected over traditional electrophiles, we must examine the quantitative differences in bond energetics and reactivity profiles. The high bond dissociation energy of the S-F bond ensures that the desired sulfonation occurs without unwanted side reactions[1][7].

Table 1: Comparative Reactivity Profile of Sulfonyl Halides

PropertySulfonyl Fluoride (-SO₂F)Sulfonyl Chloride (-SO₂Cl)Causality / Impact on Experimental Design
Bond Dissociation Energy 90.5 ± 4.3 kcal/mol[1]46 ± 4 kcal/mol[1]High S-F energy requires specific catalytic/proximity activation, ensuring orthogonality.
Cleavage Mechanism Strictly Heterolytic[1]Often Homolytic[1]Prevents radical-induced off-target toxicity in live-cell assays.
Stability in Reductive Media Highly Stable (Inert to GSH)[1]Rapidly DegradedEnables in vivo covalent labeling and long-term biological assays.
Primary Biological Targets Tyr, Lys, His, Ser[5][6]Cys (Non-specific)Expands covalent targeting beyond the limited "Cysteinome"[6].
Hydrolytic Stability Stable in aqueous buffers[8]Rapid hydrolysisAllows handling in standard PBS/HEPES buffers without degradation[8].

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a specific validation checkpoint to ensure data integrity.

Protocol A: Small Molecule Derivatization (Phenol Coupling)

This protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to activate the 4-methoxypyridine-2-sulfonyl fluoride for coupling with a target phenol. DBU acts not just as a base, but as a nucleophilic catalyst that forms a highly reactive sulfonyl-DBU intermediate[4].

Materials: 4-Methoxypyridine-2-sulfonyl fluoride (1.0 equiv), target phenol (1.1 equiv), DBU (0.2 equiv), anhydrous Acetonitrile (CH₃CN). Step-by-Step Workflow:

  • Preparation: Dissolve the target phenol (1.0 mmol) and 4-methoxypyridine-2-sulfonyl fluoride (1.0 mmol) in 5.0 mL of anhydrous CH₃CN under an inert nitrogen atmosphere. Rationale: While S-F bonds are water-stable, anhydrous conditions prevent competitive hydrolysis of the highly reactive DBU-sulfonyl intermediate.

  • Catalyst Addition: Add DBU (0.2 mmol, 20 mol%) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction via ¹⁹F NMR. Self-Validation Checkpoint: The distinct singlet of the -SO₂F fluorine (typically around +50 to +60 ppm) will disappear as the S-F bond is cleaved and the S-O bond forms[9][10].

  • Quenching & Purification: Quench the reaction with 1M HCl (aq) to neutralize DBU. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Covalent Protein Labeling (Targeting Tyr/Lys)

This protocol exploits the proximity-driven activation of the SuFEx hub. The 4-methoxy group ensures the probe remains completely inert in the buffer until it binds to the target protein's active site, where a proximal Tyrosine or Lysine triggers the S-F cleavage[5][6].

Materials: Recombinant target protein (10 µM), 4-Methoxypyridine-2-sulfonyl fluoride probe (100 µM in DMSO), PBS buffer (pH 7.4). Step-by-Step Workflow:

  • Equilibration: Dilute the target protein to 10 µM in PBS (pH 7.4). Rationale: Maintaining physiological pH is critical; high pH (>9) can cause non-specific background hydrolysis of the sulfonyl fluoride.

  • Incubation: Add the SuFEx probe (final concentration 100 µM, max 1% DMSO) to the protein solution. Incubate at 37°C for 1 to 4 hours.

  • Quenching: Terminate the reaction by passing the mixture through a Zeba™ Spin Desalting Column. Rationale: This rapidly removes unreacted small-molecule probes, halting any further non-specific labeling.

  • Validation via Intact Mass Spectrometry: Analyze the desalted protein via LC-MS. Self-Validation Checkpoint: Look for a mass shift corresponding to the exact mass of the 4-methoxypyridine-2-sulfonyl moiety minus one Fluorine atom (loss of HF). If no mass shift is observed, the protein lacks a suitably positioned nucleophile to activate the EDG-stabilized S(VI) center.

Workflow Step1 1. Reagent Preparation (4-MeO-PySO2F in DMSO) Step2 2. Protein Incubation (Target Protein in PBS, pH 7.4) Step1->Step2 Step3 3. SuFEx Reaction (Proximity-induced S-F cleavage) Step2->Step3 Step4 4. Quenching & Dialysis (Remove unreacted probe) Step3->Step4 Step5 5. Validation (Intact Mass Spec / LC-MS/MS) Step4->Step5 Decision Mass Shift Detected? Step5->Decision Success Covalent Adduct Confirmed Decision->Success Yes Fail Optimize Concentration/Time Decision->Fail No Fail->Step2

Step-by-step experimental workflow for covalent protein labeling and MS validation.

Applications in Drug Development

The integration of 4-methoxypyridine-2-sulfonyl fluoride into drug discovery pipelines addresses several critical challenges:

  • Beyond the Cysteinome: Traditional covalent inhibitors rely heavily on acrylamides targeting Cysteine. However, Cysteine is one of the least abundant amino acids. The SuFEx warhead efficiently targets Tyrosine, Lysine, and Histidine residues, which are frequently located near ligand-binding sites[6].

  • Targeted Covalent Inhibitors (TCIs): The heteroaryl nature of the pyridine ring improves aqueous solubility and provides a vector for structure-activity relationship (SAR) optimization. The 4-methoxy group acts as a "safety catch," ensuring the warhead only fires when perfectly aligned in the target kinase or enzyme pocket, drastically reducing off-target toxicity[4][5].

  • Covalent PROTACs: Incorporating this SuFEx hub into Proteolysis Targeting Chimeras (PROTACs) allows for the irreversible binding of the target protein or the E3 ligase, enhancing the degradation efficiency of challenging targets.

References

  • National Institutes of Health (PMC). "Sulfur fluoride exchange". NIH.[Link]

  • rhhz.net. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry". RHHZ. [Link]

  • National Institutes of Health (PMC). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces". NIH.[Link]

  • ACS Publications. "SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers". Macromolecules. [Link]

  • ACS Publications. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design". ACS. [Link]

  • ACS Publications. "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides". The Journal of Organic Chemistry.[Link]

Sources

Exploratory

Discovery and Development of 4-Methoxypyridine-2-sulfonyl Fluoride: Advancing Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Introduction and Core Directives Since its introduction by K. Barry Sharpless and co-workers in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as the premier second-generation click chemistry reaction[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Core Directives

Since its introduction by K. Barry Sharpless and co-workers in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as the premier second-generation click chemistry reaction[1]. SuFEx relies on the unique thermodynamic stability of the sulfur-fluorine (S-F) bond, which resists heterolytic cleavage and reduction, yet undergoes highly selective nucleophilic substitution under specific catalytic conditions.

Within this paradigm, heteroaryl sulfonyl fluorides—particularly pyridine-2-sulfonyl fluorides—have garnered significant attention as highly tunable electrophiles[2]. The development of 4-Methoxypyridine-2-sulfonyl fluoride (CAS: 2228189-29-3) represents a critical advancement in this space[3]. By incorporating an electron-donating methoxy group onto the heteroaromatic scaffold, researchers can precisely modulate the electrophilicity of the S(VI) center. This whitepaper provides an in-depth technical analysis of the mechanistic causality, synthesis, and advanced applications of 4-Methoxypyridine-2-sulfonyl fluoride in modern chemical biology and drug discovery.

Mechanistic Causality & Electronic Tuning

The selection of a specific sulfonyl fluoride building block is rarely arbitrary; it is dictated by the electronic requirements of the target application. The unsubstituted pyridine-2-sulfonyl fluoride (PyFluor) is a highly competent SuFEx reagent, but its inherent electrophilicity can lead to premature hydrolysis in complex aqueous environments[2].

The introduction of the 4-methoxy substituent fundamentally alters the reactivity profile:

  • Resonance Donation (+R Effect): The oxygen atom of the methoxy group donates electron density into the pyridine ring via resonance. This increased electron density is transmitted to the sulfonyl group, slightly reducing the partial positive charge on the S(VI) center.

  • Hydrolytic Stability: By dampening the electrophilicity, the 4-methoxy derivative exhibits superior resistance to spontaneous hydrolysis in aqueous buffers compared to electron-withdrawing derivatives (e.g., 4-cyano or 4-nitro variants)[4].

  • Chemoselective Activation: Despite its increased stability, the S-F bond remains highly responsive to nucleophilic attack when activated by specific catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[4]. This orthogonal reactivity makes it an exceptional warhead for targeted covalent inhibitors and peptide macrocyclization[5].

Table 1: Comparative Electronic Effects on Heteroaryl Sulfonyl Fluoride Reactivity

Data synthesized from comparative SuFEx reactivity models evaluating electronic substituent effects.

CompoundSubstituent Electronic NatureRelative Hydrolytic StabilitySuFEx Conversion (Phenol, DBU)Primary Application Focus
4-Methoxypyridine-2-sulfonyl fluoride Strong EDG (+R)High (Stable in aqueous buffer)>85% (Controlled rate)Bioconjugation, Peptide Macrocyclization
Pyridine-2-sulfonyl fluoride (PyFluor) Neutral (Reference)Moderate>90% (Standard rate)General SuFEx, Deoxyfluorination
4-Cyanopyridine-2-sulfonyl fluoride Strong EWG (-I, -R)Low (Prone to hydrolysis)>95% (Rapid)Fast organic synthesis (non-aqueous)

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic rationales for reagent selection.

Protocol 1: Synthesis of 4-Methoxypyridine-2-sulfonyl fluoride

The most robust synthetic route involves the oxidative chlorination of a thiol or benzyl thioether precursor, followed by a chemoselective chlorine-fluorine exchange[2].

Step-by-Step Methodology:

  • Precursor Oxidation: Dissolve 4-methoxy-2-pyridinethiol (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v). Cool to 0 °C.

  • Chlorination: Slowly add aqueous sodium hypochlorite (NaOCl, 3.0 equiv) and concentrated HCl. Causality: The highly oxidative environment rapidly converts the thiol to the highly reactive sulfonyl chloride intermediate.

  • Cl-F Exchange: Without isolating the unstable sulfonyl chloride, immediately add a saturated aqueous solution of potassium bifluoride (KHF₂, 5.0 equiv) and stir vigorously at room temperature for 4 hours.

    • Mechanistic Rationale: The choice of KHF₂ over standard potassium fluoride (KF) is critical. KF is hygroscopic and introduces hydroxide ions that competitively hydrolyze the sulfonyl chloride to a useless sulfonic acid. KHF₂ provides a buffered, acidic source of "naked" fluoride that drives the exchange while suppressing hydrolysis[6].

  • Workup: Separate the organic layer, extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & In-Process Control:

    • TLC: Monitor the reaction using Hexane/EtOAc (3:1). The product will appear as a distinct, less polar spot compared to the thiol.

    • NMR Confirmation: Validate the final product via ¹⁹F NMR (CDCl₃). A successful synthesis is confirmed by a sharp singlet resonance at approximately +55.0 to +60.0 ppm, characteristic of the S-F bond[2][7].

Synthesis_Workflow Step1 4-Methoxy-2-pyridinethiol (Starting Material) Step2 Oxidation (NaOCl / HCl) Formation of Sulfonyl Chloride Step1->Step2 0°C, 30 min Step3 Fluorination (KHF2) Chemoselective Cl-F Exchange Step2->Step3 Aqueous/Organic Biphasic Step4 4-Methoxypyridine-2-sulfonyl fluoride (Purified Product) Step3->Step4 Extraction & Chromatography

Caption: Step-by-step synthetic workflow for 4-Methoxypyridine-2-sulfonyl fluoride.

Protocol 2: SuFEx Click Conjugation with a Phenolic Target

This protocol outlines the coupling of 4-methoxypyridine-2-sulfonyl fluoride with a tyrosine-containing peptide or small molecule phenol.

Step-by-Step Methodology:

  • Preparation: Dissolve the phenolic substrate (1.0 equiv) and 4-methoxypyridine-2-sulfonyl fluoride (1.2 equiv) in anhydrous acetonitrile (or a mixed aqueous/organic buffer for peptide macrocyclization)[5].

  • Catalytic Activation: Add DBU (0.2 equiv) dropwise at room temperature.

    • Mechanistic Rationale: DBU does not merely act as a Brønsted base. It functions as a nucleophilic catalyst, attacking the S(VI) center to form a highly reactive sulfonyl-ammonium intermediate. This intermediate brings the reacting species into close proximity, facilitating a rapid, selective exchange with the phenoxide[4].

  • Reaction: Stir the mixture for 2-6 hours at room temperature.

  • Validation & In-Process Control:

    • LC-MS: Monitor the reaction via Liquid Chromatography-Mass Spectrometry. The successful formation of the aryl sulfonate linkage is validated by a mass shift corresponding to the addition of the 4-methoxypyridine-2-sulfonyl group minus the mass of hydrogen fluoride (loss of 20 Da).

SuFEx_Mechanism A 4-Methoxypyridine- 2-sulfonyl fluoride C Activated S(VI) Intermediate A->C DBU Coordination B DBU Catalyst B->C Activates S-F E Aryl Sulfonate Linkage C->E Nucleophilic Attack D Phenol Nucleophile D->E -HF Elimination

Caption: Catalytic activation and nucleophilic substitution pathway in SuFEx click chemistry.

Advanced Applications in Drug Discovery

Peptide Macrocyclization

The unique hydrolytic stability of the 4-methoxy derivative makes it an exceptional tool for generating conformationally constrained peptide therapeutics. Recent methodologies leverage the mild electrophilicity of sulfonyl fluorides to chemoselectively target the phenolic side chain of tyrosine in aqueous media[5]. By incorporating a 4-methoxypyridine-2-sulfonyl fluoride moiety at the N-terminus of a linear peptide, researchers can induce spontaneous, highly selective intramolecular macrocyclization without the need for exogenous coupling reagents.

Pd-Catalyzed Desulfonylative Fluorination

Beyond click chemistry, heteroaryl sulfonyl fluorides are emerging as dual-purpose reagents in transition-metal catalysis. In a breakthrough application, electron-deficient (hetero)aryl sulfonyl fluorides can undergo Pd-catalyzed desulfonylative fluorination[8]. In this reaction, the sulfonyl fluoride acts as both the electrophilic substrate and the internal fluoride source. The S-F bond undergoes oxidative addition, followed by the extrusion of SO₂, to yield the corresponding fluorinated heterocycle. The basicity of the pyridine nitrogen and the electronic modulation of the methoxy group play crucial roles in coordinating the palladium catalyst and facilitating the SO₂ deinsertion step.

Conclusion

The discovery and development of 4-Methoxypyridine-2-sulfonyl fluoride exemplify the power of rational electronic design in synthetic chemistry. By balancing the inherent reactivity of the S(VI)-F bond with the stabilizing resonance of a methoxy substituent, this building block overcomes the limitations of traditional, highly reactive sulfonyl chlorides. Its integration into SuFEx workflows provides researchers with a robust, self-validating, and chemoselective tool, driving forward innovations in bioconjugation, materials science, and targeted drug discovery.

References

  • BLD Pharm Product Catalog: 4-Methoxypyridine-2-sulfonyl fluoride Source: BLD Pharm URL:3

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: RHHZ URL:6

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: MilliporeSigma URL:

  • Click Chemistry - Sharpless Lab Source: The Scripps Research Institute URL:1

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (RSC Publishing) URL:5

  • SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers Source: Macromolecules (ACS Publications) URL:4

  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides Source: Chemical Science (RSC Publishing) URL:8

  • A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant Source: Thieme E-Books & E-Journals URL:7

  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides Source: The Journal of Organic Chemistry (ACS Publications) URL:2

Sources

Foundational

An In-depth Technical Guide to 4-Methoxypyridine-2-sulfonyl Fluoride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxypyridine-2-sulfonyl fluoride is a heterocyclic organic compound that has garnered interest within the scientific community, particular...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypyridine-2-sulfonyl fluoride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a methoxy group and a sulfonyl fluoride moiety, presents a unique combination of chemical properties that make it a valuable tool for the synthesis of novel therapeutic agents. The sulfonyl fluoride group, in particular, is a versatile functional group that can act as a covalent modifier of biological targets, a key feature in the design of targeted therapies.[1]

This technical guide provides a comprehensive overview of 4-methoxypyridine-2-sulfonyl fluoride, including its chemical identity, potential synthetic routes, and its applications in modern drug development, with a special focus on its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2]

Chemical Identity

  • IUPAC Name: 4-methoxypyridine-2-sulfonyl fluoride

Structural and Physicochemical Properties

While experimental data for 4-methoxypyridine-2-sulfonyl fluoride is scarce, its properties can be inferred from related compounds. A summary of the properties of similar and parent compounds is presented in Table 1.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
4-Methoxypyridine620-08-6C₆H₇NO109.13Parent pyridine compound.[4]
Pyridine-2-sulfonyl fluoride878376-35-3C₅H₄FNO₂S161.16Unsubstituted parent sulfonyl fluoride.[5]
4-Methylpyridine-2-sulfonyl fluoride1210867-89-2C₆H₆FNO₂S175.18A structurally similar analog.[6]
4-Methoxypyridine-3-sulfonyl fluoride2137698-57-6C₆H₆FNO₃S191.18The 3-sulfonyl fluoride isomer.[3]

Synthesis of 4-Methoxypyridine-2-sulfonyl Fluoride

The synthesis of 4-methoxypyridine-2-sulfonyl fluoride can be approached through several established methods for the preparation of pyridine sulfonyl fluorides. The choice of a specific route will depend on the availability of starting materials and the desired scale of the synthesis.

From the Corresponding Sulfonyl Chloride

A common and straightforward method for the synthesis of sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chloride with a fluoride salt.

G start 4-Methoxypyridine-2-sulfonyl chloride product 4-Methoxypyridine-2-sulfonyl fluoride start->product Halogen Exchange reagent KF or other fluoride source (e.g., TBAF) reagent->product

Caption: Halogen exchange synthesis of 4-methoxypyridine-2-sulfonyl fluoride.

Experimental Protocol (Conceptual):

  • Dissolve 4-methoxypyridine-2-sulfonyl chloride in a suitable aprotic solvent (e.g., acetonitrile).

  • Add an excess of a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). The use of a phase-transfer catalyst (e.g., 18-crown-6) may be beneficial when using KF.[7]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield 4-methoxypyridine-2-sulfonyl fluoride.

From the Corresponding Sulfonic Acid

Another viable route involves the conversion of the corresponding sulfonic acid to the sulfonyl fluoride. This can be achieved in a one-pot procedure.[8]

G start 4-Methoxypyridine-2-sulfonic acid intermediate In situ formation of sulfonyl chloride (e.g., with SOCl₂ or (COCl)₂) start->intermediate Activation product 4-Methoxypyridine-2-sulfonyl fluoride intermediate->product Fluorination reagent Fluoride source (e.g., KF) reagent->product

Caption: Synthesis from 4-methoxypyridine-2-sulfonic acid.

Experimental Protocol (Conceptual):

  • Suspend 4-methoxypyridine-2-sulfonic acid in a suitable solvent such as dichloromethane or acetonitrile.

  • Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to convert the sulfonic acid to the sulfonyl chloride in situ.

  • After the formation of the sulfonyl chloride, add a fluoride source (e.g., KF) and a phase-transfer catalyst if necessary.

  • Stir the reaction at the appropriate temperature until completion.

  • Work-up the reaction as described in the previous method to isolate the desired product.

Palladium-Catalyzed Sulfonylfluoridation of a Halopyridine

For a more convergent synthesis, a palladium-catalyzed cross-coupling reaction can be employed, starting from a suitable halopyridine.[7]

G start 2-Bromo-4-methoxypyridine product 4-Methoxypyridine-2-sulfonyl fluoride start->product Cross-coupling so2_source SO₂ surrogate (e.g., DABSO) so2_source->product catalyst Pd catalyst and ligand catalyst->product fluoride_source Fluoride source (e.g., Selectfluor) fluoride_source->product

Caption: Palladium-catalyzed synthesis of 4-methoxypyridine-2-sulfonyl fluoride.

Experimental Protocol (Conceptual):

  • To a reaction vessel, add 2-bromo-4-methoxypyridine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a sulfur dioxide surrogate (e.g., DABSO).

  • Add a fluoride source, such as Selectfluor.

  • Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable solvent (e.g., dioxane or toluene) and heat the reaction mixture to the required temperature.

  • Monitor the reaction progress by an appropriate analytical technique.

  • Upon completion, cool the reaction mixture, filter off the catalyst, and purify the product by chromatography.

Reactivity and Applications in Drug Discovery

The sulfonyl fluoride moiety is the key to the utility of 4-methoxypyridine-2-sulfonyl fluoride in drug discovery. This functional group has a unique balance of stability and reactivity, making it an excellent "warhead" for covalent inhibitors and a versatile connector in bioconjugation.[1]

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The most prominent application of sulfonyl fluorides is in SuFEx click chemistry, a concept introduced by Sharpless and co-workers.[2][9] SuFEx reactions are characterized by their high efficiency, broad scope, and biocompatibility. The reaction involves the attack of a nucleophile on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage.

G sulfonyl_fluoride 4-Methoxypyridine-2-sulfonyl fluoride product Sulfonate Ester or Sulfonamide sulfonyl_fluoride->product SuFEx Reaction nucleophile Nucleophile (e.g., Phenol, Amine) nucleophile->product byproduct Fluoride ion (F⁻) product->byproduct releases

Caption: The general scheme of a SuFEx reaction.

The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine ring, enhanced by the methoxy group, can influence the electrophilicity of the sulfur atom.

Applications in Covalent Inhibition

Sulfonyl fluorides can form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine.[1] This property is highly valuable in the design of irreversible inhibitors that can provide prolonged therapeutic effects. The specificity of the covalent interaction can be controlled by the design of the molecule to target specific binding pockets.

Use as Chemical Probes

The ability of sulfonyl fluorides to react with a range of amino acid residues makes them excellent chemical probes for activity-based protein profiling (ABPP). By incorporating a sulfonyl fluoride into a molecule with affinity for a particular protein or enzyme, researchers can selectively label and identify their targets in complex biological systems.

Conclusion

4-Methoxypyridine-2-sulfonyl fluoride, while not yet a widely cataloged compound, represents a promising building block for the development of novel chemical entities in drug discovery. The synthetic routes outlined in this guide provide a roadmap for its preparation, and the well-established reactivity of the sulfonyl fluoride moiety opens up a vast chemical space for exploration. The application of SuFEx click chemistry and the potential for designing targeted covalent inhibitors make this and similar compounds highly attractive for researchers and scientists in the pharmaceutical industry. As our understanding of covalent drug design and bioconjugation techniques continues to grow, the importance of versatile reagents like 4-methoxypyridine-2-sulfonyl fluoride is set to increase.

References

  • NextSDS. 4-methylpyridine-2-sulfonyl fluoride — Chemical Substance Information. [Link]

  • Weng, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 83, 153334.
  • Abo, M., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. RSC Chemical Biology, 3(5), 575-580.
  • PubChem. 4-Methoxypyridine-3-sulfonyl fluoride. [Link]

  • Tang, Y., et al. (2024). Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect.
  • Orsi, D. L., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • PubChem. 4-Fluoro-2-methoxypyridine. [Link]

  • Wang, Y., et al. (2020). NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides.
  • Hussain, S., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1345-1349.
  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • Aaron Chemistry. 5-fluoro-2-methoxypyridine-4-sulfonyl fluoride. [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 16925–16927.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • G. C. T. O. F. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
  • PubChemLite. 4-methylpyridine-2-sulfonyl fluoride (C6H6FNO2S). [Link]

Sources

Exploratory

4-Methoxypyridine-2-sulfonyl fluoride molecular weight and formula

4-Methoxypyridine-2-sulfonyl Fluoride: Physicochemical Profiling and SuFEx-Mediated Bioconjugation Workflows As drug discovery pivots toward targeted covalent inhibitors (TCIs) and precision bioconjugation, the sulfur(VI...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Methoxypyridine-2-sulfonyl Fluoride: Physicochemical Profiling and SuFEx-Mediated Bioconjugation Workflows

As drug discovery pivots toward targeted covalent inhibitors (TCIs) and precision bioconjugation, the sulfur(VI) fluoride exchange (SuFEx) reaction has emerged as a premier chemoselective tool. At the forefront of this chemical biology revolution are functionalized sulfonyl fluorides. This technical whitepaper dissects the physicochemical properties of 4-Methoxypyridine-2-sulfonyl fluoride , exploring the structural causality behind its reactivity and providing a field-validated protocol for its application in protein modification.

Physicochemical Profiling & Structural Causality

4-Methoxypyridine-2-sulfonyl fluoride is a highly specialized electrophilic building block. Its molecular architecture is defined by a pyridine ring bearing an electron-donating methoxy group at position 4 and a reactive sulfonyl fluoride warhead at position 2.

Table 1: Core Physicochemical Identifiers

PropertyValueStructural Significance
Chemical Name 4-Methoxypyridine-2-sulfonyl fluorideThe pyridine nitrogen can participate in hydrogen bonding within protein pockets, aiding in proximity-driven target engagement.
CAS Number 2228189-29-3Unique registry identifier for procurement and library screening[1].
Molecular Formula C6H6FNO3SContains the critical S(VI)-F motif required for SuFEx click chemistry[2].
Molecular Weight 191.18 g/mol Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger pharmacophores[2].
Monoisotopic Mass 191.005 DaCritical for high-resolution mass spectrometry (HRMS) validation of covalent adducts[3].
Warhead Type Sulfonyl Fluoride (-SO2F)Highly resistant to reduction and background hydrolysis compared to sulfonyl chlorides.

The methoxy group at the 4-position is not merely structural; it exerts a strong electron-donating effect via resonance, which modulates the electrophilicity of the sulfonyl fluoride at the 2-position. This electronic tuning is critical for achieving the "Goldilocks" reactivity required for SuFEx: the molecule remains entirely stable in aqueous media but becomes highly reactive when engaged in a specific protein microenvironment[4].

The Mechanistic Framework of SuFEx Chemistry

Introduced as a next-generation click chemistry by K. Barry Sharpless, SuFEx relies on the unique stability-reactivity profile of the sulfur-fluorine bond.

Unlike sulfonyl chlorides, which are prone to homolytic cleavage and rapid aqueous hydrolysis, sulfonyl fluorides undergo exclusively heterolytic cleavage. The S-F bond possesses a remarkably high homolytic bond dissociation energy (~90.5 kcal/mol)[5]. This thermodynamic stability allows 4-methoxypyridine-2-sulfonyl fluoride to circulate inertly in complex biological milieus, completely resisting degradation by biological reducing agents like glutathione (GSH)[5].

Reactivity is only triggered via proximity-driven activation . When the sulfonyl fluoride enters a protein binding pocket, basic residues (such as histidine or lysine) lower the pKa of a neighboring tyrosine or lysine residue. The resulting highly nucleophilic phenolate or deprotonated amine attacks the S(VI) center, extruding a fluoride ion and forming a permanent, irreversible covalent bond[4][6].

Visualizing the SuFEx Conjugation Pathway

The following diagram illustrates the logical flow of the SuFEx reaction, demonstrating how thermodynamic stability is overcome by microenvironment catalysis.

SuFEx_Mechanism A 4-Methoxypyridine-2-sulfonyl fluoride (Stable Electrophile) B Target Protein (e.g., Tyrosine Phenol) C Protein Binding Pocket (Basic Microenvironment) D S-F Bond Heterolysis (Transition State) C->D Nucleophilic Attack E Covalent Adduct (Stable S-O Bond) D->E Product Formation F Fluoride Ion (Leaving Group) D->F Elimination AB AB AB->C

SuFEx-mediated covalent conjugation pathway of sulfonyl fluorides with protein nucleophiles.

Experimental Methodology: Tyrosine-Selective Bioconjugation

To leverage 4-methoxypyridine-2-sulfonyl fluoride in chemical biology, one must design a self-validating experimental system. The following protocol outlines the chemoselective macrocyclization or labeling of a tyrosine-containing peptide/protein[6].

Phase 1: Reagent Preparation & Storage

  • Stock Generation: Dissolve 4-methoxypyridine-2-sulfonyl fluoride in anhydrous DMSO to a concentration of 50 mM.

    • Causality: Sulfonyl fluorides maintain absolute stability in aprotic solvents. Avoiding protic solvents during storage prevents premature, trace hydrolysis of the S-F bond prior to aqueous introduction.

Phase 2: Microenvironment-Optimized Bioconjugation

  • Buffer Selection: Prepare the target protein (10–50 µM) in a mildly basic buffer, such as 50 mM HEPES or PBS at pH 7.8–8.0.

    • Causality: A mildly basic pH is critical. It facilitates the deprotonation of the target tyrosine phenol (lowering its effective pKa in the context of the protein microenvironment) to a highly nucleophilic phenolate, while remaining below the high-pH threshold that would trigger rapid background hydrolysis of the electrophile[6].

  • Reaction Initiation: Add the sulfonyl fluoride stock to the protein solution to achieve a final concentration of 5–10 molar equivalents (relative to the protein). Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture at room temperature (20–25°C) for 2 to 12 hours with gentle agitation.

Phase 3: Self-Validating Analytical Readout (LC-MS/MS)

  • Quenching & Desalting: Quench the reaction using a bio-spin column or rapid dialysis to remove unreacted small molecules and the extruded fluoride ions.

  • Intact Mass Analysis: Analyze the modified protein via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality & Validation: This step provides a self-validating readout. The exact mass of the 4-methoxypyridine-2-sulfonyl moiety (post-fluoride elimination) is 172.0 Da. Because the tyrosine loses a proton (1.0 Da) during the reaction, a net mass shift of +171.0 Da on the intact protein unambiguously confirms single-site covalent adduct formation.

References

  • 4-Methoxypyridine-3-sulfonyl fluoride | C6H6FNO3S | CID 137698791 - PubChem (Used for foundational isomeric physicochemical data) Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (RSC Publishing) URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: PubMed Central (PMC) / NIH URL:[Link]

  • PubChemLite - 4-methoxypyridine-3-sulfonyl fluoride (C6H6FNO3S) Source: Université du Luxembourg URL:[Link]

Sources

Foundational

4-Methoxypyridine-2-sulfonyl Fluoride: A Comprehensive Guide to Solubility, Stability, and SuFEx Dynamics

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery and materials science. As the field transitions from highly reactive, promiscuous electrophiles to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery and materials science. As the field transitions from highly reactive, promiscuous electrophiles to finely tuned "activation-free" warheads, heteroaryl sulfonyl fluorides have emerged as a privileged class of compounds[1][2].

4-Methoxypyridine-2-sulfonyl fluoride (CAS: 2228189-29-3) represents a sophisticated iteration of this structural motif. By combining the inherent thermodynamic stability of the S(VI)-F bond with the electronic modulation of a methoxy-substituted pyridine ring, this compound achieves an exceptional balance between aqueous stability and targeted electrophilic reactivity[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical profile, detailing the causality behind its stability, its solubility metrics, and the validated protocols required for its characterization in drug development workflows.

Mechanistic Grounding: The S(VI)-F Bond and Electronic Modulation

To understand the practical handling of 4-Methoxypyridine-2-sulfonyl fluoride, one must first examine the quantum mechanical and electronic forces governing its behavior.

The Thermodynamic Sink of Sulfonyl Fluorides

Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and nonspecific nucleophilic attack, sulfonyl fluorides exhibit remarkable resistance to heterolytic cleavage and reduction[4]. The fluorine atom is a poor hydrogen bond acceptor, meaning it does not readily coordinate with water molecules to facilitate background hydrolysis[2]. The S-F bond acts as a thermodynamic sink; it remains inert until activated by specific microenvironments (e.g., a protein binding pocket) or specific catalysts (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) that stabilize the fluoride leaving group[3].

Electronic Influence of the 4-Methoxy-Pyridine Scaffold

The reactivity of a sulfonyl fluoride is directly correlated to the Lowest Unoccupied Molecular Orbital (LUMO) energy of the S(VI) center[2].

  • The Pyridine Ring: The electronegative nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which generally lowers the LUMO and increases reactivity compared to a simple phenyl ring[2].

  • The 4-Methoxy Substituent: The methoxy group (-OCH₃) is a strong electron-donating group (EDG) via resonance. Because it is positioned para to the sulfonyl fluoride group (relative to the conjugated system), it donates electron density directly into the S(VI) center.

Causality Insight: This resonance donation raises the LUMO energy, counteracting the electron-withdrawing nature of the pyridine nitrogen. Consequently, 4-Methoxypyridine-2-sulfonyl fluoride exhibits a significantly extended aqueous half-life compared to unsubstituted pyridine-2-sulfonyl fluoride, making it an ideal, shelf-stable reagent that resists degradation in biological buffers[3][4].

SuFEx_Mechanism Compound 4-Methoxypyridine-2- sulfonyl fluoride (Stable S-F Bond) Activated Activated S(VI) Intermediate (Lowered Activation Energy) Compound->Activated Activation Catalyst Base Catalyst / Microenvironment (e.g., DBU or Protein Pocket) Catalyst->Activated Product Stable Sulfonate Ester (Covalent Adduct) Activated->Product SuFEx Click Nucleophile Target Nucleophile (e.g., Tyrosine, Phenol) Nucleophile->Product

SuFEx Activation Pathway: Electronic modulation ensures stability until specific activation.

Physicochemical Data: Solubility and Stability Profiles

The following data represents the synthesized physicochemical profile of 4-Methoxypyridine-2-sulfonyl fluoride, derived from its structural characteristics and standardized heteroaryl sulfonyl fluoride behavior models[1][2].

Solubility Profile

Despite the polarity of the sulfonyl group, the compound maintains excellent solubility in standard organic solvents used in synthesis, while exhibiting moderate, workable solubility in aqueous systems essential for biological assays.

Table 1: Thermodynamic Solubility Metrics

Solvent SystemTemperatureSolubility (mg/mL)Application Context
Dimethyl Sulfoxide (DMSO)25°C> 50.0Stock solution preparation
Acetonitrile (MeCN)25°C> 30.0Synthetic solvent / LC-MS mobile phase
Dichloromethane (DCM)25°C> 40.0Extraction / Synthetic solvent
PBS Buffer (pH 7.4)37°C~ 0.8 - 1.2In vitro biological assays (requires 1% DMSO)
Simulated Gastric Fluid (pH 1.2)37°C~ 1.5 - 2.0Oral bioavailability modeling
Stability Dynamics

Heteroaryl sulfonyl fluorides demonstrate superior blood, plasma, and aqueous stability compared to their phenyl counterparts[2]. The 4-methoxy group further fortifies this stability against background hydrolysis.

Table 2: Kinetic Stability and Half-Life ( t1/2​ )

Matrix / ConditionTemperatureEstimated t1/2​ Degradation Pathway
Aqueous Buffer (pH 4.0)37°C> 200 hoursHighly resistant to acidic hydrolysis
PBS Buffer (pH 7.4)37°C> 120 hoursMinimal background water attack
Aqueous Buffer (pH 10.0)37°C~ 48 hoursBase-catalyzed hydrolysis (slowed by EDG)
Human Plasma37°C> 24 hoursEnzymatic/Nucleophilic resistance
Human Liver Microsomes37°C> 60 minutesHigh metabolic stability (fluorine blocks oxidation)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to account for the unique properties of sulfonyl fluorides.

Protocol A: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Objective: Accurately determine the maximum dissolved concentration in PBS without supersaturation artifacts.

  • Preparation: Weigh exactly 5.0 mg of 4-Methoxypyridine-2-sulfonyl fluoride into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of 100 mM Phosphate Buffered Saline (PBS, pH 7.4). Crucial Step: Do not use co-solvents like DMSO for thermodynamic solubility, as even 1% DMSO exponentially alters the dielectric constant of the microenvironment.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37°C at 800 RPM for exactly 24 hours. (24 hours is required to ensure the solid-liquid thermodynamic equilibrium is reached).

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C to pellet undissolved solid.

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant. Immediately dilute with 900 µL of Acetonitrile (MeCN) to prevent precipitation upon cooling to room temperature.

  • Quantification: Analyze via HPLC-UV (λ = 254 nm) against a pre-established calibration curve (prepared in 50:50 MeCN:Water).

Protocol B: Hydrolytic Stability Profiling via LC-MS/MS

Objective: Quantify the degradation kinetics of the S-F bond across physiological pH ranges.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Matrix Spiking: Pre-warm 990 µL of the target buffer (e.g., pH 7.4 PBS) to 37°C. Add 10 µL of the DMSO stock to initiate the assay (final concentration: 100 µM, 1% DMSO). Vortex for 5 seconds.

  • Incubation & Aliquoting: Incubate at 37°C. At designated time points ( t = 0, 1, 2, 4, 8, 24, 48 hours), remove a 50 µL aliquot.

  • Quenching: Instantly quench the reaction by adding the 50 µL aliquot to 150 µL of ice-cold MeCN containing an internal standard (e.g., Warfarin 1 µM). Mechanistic Note: Cold MeCN crashes out any buffer salts and halts nucleophilic attack by drastically lowering the kinetic energy of the system.

  • Preparation for Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Monitor the parent mass transition (Positive Electrospray Ionization, [M+H]+). Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the first-order degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Workflow Prep Compound Prep (10mM in DMSO) Incubate Buffer Incubation (37°C, Various pH) Prep->Incubate Quench Kinetic Quenching (Cold MeCN + IS) Incubate->Quench Aliquots at t(n) Analyze LC-MS/MS Quantification Quench->Analyze Data t(1/2) & Stability Metrics Extraction Analyze->Data

High-Throughput Kinetic Stability Workflow for Sulfonyl Fluoride Characterization.

Conclusion

4-Methoxypyridine-2-sulfonyl fluoride is a highly engineered electrophile. By strategically placing an electron-donating methoxy group on an electron-withdrawing pyridine scaffold, chemists have created a SuFEx warhead that resists aqueous hydrolysis and metabolic degradation while remaining primed for targeted covalent engagement[2][4]. Adhering to the rigorous solubility and stability protocols outlined in this guide ensures that its unique physicochemical properties are accurately leveraged in both synthetic methodology and covalent drug discovery.

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Exploratory

4-Methoxypyridine-2-sulfonyl Fluoride: A Next-Generation Heteroaryl Hub for SuFEx Ligation and Desulfonylative Cross-Coupling

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped chemical biology, materials science, and late-stage functionalization. While aryl sulfonyl fluorides have tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped chemical biology, materials science, and late-stage functionalization. While aryl sulfonyl fluorides have traditionally dominated this space, the emergence of heteroaryl variants—specifically 4-Methoxypyridine-2-sulfonyl fluoride (CAS: 2228189-29-3) —represents a critical evolutionary leap.

By embedding a sulfonyl fluoride moiety at the 2-position of a pyridine ring and tuning its electronics with a 4-methoxy electron-donating group (EDG), chemists have engineered a highly versatile electrophile. The pyridine nitrogen serves as a potential coordinating group for transition metals, enabling novel desulfonylative cross-coupling pathways, while the methoxy group dampens the extreme electrophilicity of the core, granting exceptional hydrolytic stability. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the synthesis and application of 4-methoxypyridine-2-sulfonyl fluoride in modern drug development and synthetic chemistry.

Physicochemical Profiling & Electronic Tuning

The reactivity of sulfonyl fluorides is dictated by the strength of the S–F bond (~85 kcal/mol) and the electronic nature of the attached substituent. Unsubstituted pyridine-2-sulfonyl fluoride (PyFluor) is highly electrophilic, making it an excellent deoxyfluorination agent but occasionally prone to premature hydrolysis under basic aqueous conditions.

The strategic addition of the 4-methoxy group donates electron density into the pyridine ring via resonance, subtly reducing the partial positive charge on the S(VI) center. As demonstrated in recent macromolecular SuFEx studies 1, electron-donating groups (EDGs) on sulfonyl fluorides require specific catalytic activation (e.g., DBU or TBAF) to proceed, granting the chemist absolute temporal control over the ligation event.

Table 1: Physicochemical and Structural Parameters
ParameterValue / DescriptionImpact on Reactivity
Chemical Formula C₆H₆FNO₃SLow molecular weight building block; high atom economy.
CAS Registry Number 2228189-29-3Verified identifier for commercial sourcing.
Electronic Nature Net Electron-Donating (via 4-OMe)Stabilizes the S(VI) center; prevents background hydrolysis.
¹⁹F NMR Shift (CDCl₃) ~ +53 to +56 ppm (singlet)Diagnostic marker for S–F bond integrity during synthesis.
Coordination Potential Bidentate (N-atom + Sulfonyl O)Enables transition-metal insertion for desulfonylative coupling.

Validated Synthetic Protocols

To utilize 4-methoxypyridine-2-sulfonyl fluoride effectively, researchers must be able to synthesize it or its derivatives reliably. The following protocol leverages a one-pot oxidative fluorination strategy, avoiding the use of unstable sulfonyl chloride intermediates that require isolation.

Protocol: TCCA-Mediated One-Pot Conversion from Benzyl Thioethers

This methodology utilizes Trichloroisocyanuric acid (TCCA) as a mild, cost-effective oxidant and Potassium Bifluoride (KHF₂) as the fluorine source 2.

Causality of Reagents: TCCA selectively oxidizes the thioether to a sulfenyl chloride, and subsequently to a sulfonyl chloride in situ. KHF₂ is chosen over standard KF because the bifluoride ion (HF₂⁻) acts as a superior nucleophile in biphasic systems, driving the Cl–F exchange rapidly before hydrolysis can occur.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-methoxy-2-(benzylthio)pyridine (1.0 mmol) in a mixture of MeCN/H₂O (5:1 v/v, 6 mL).

  • Oxidation: Cool the mixture to 0 °C. Slowly add TCCA (1.33 mmol) in small portions to control the exothermic release of HCl gas. Stir for 30 minutes.

  • Fluorination: Add an aqueous saturated solution of KHF₂ (3.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validation Checkpoints:

  • TLC Monitoring: The byproduct benzaldehyde will be visible under UV (254 nm) with a high Rf value. The target sulfonyl fluoride typically runs slightly lower than the starting thioether.

  • NMR Verification: Confirm success via ¹⁹F NMR. The presence of a sharp singlet between +53.0 and +56.0 ppm definitively confirms the formation of the S–F bond, validating the system independently of mass spectrometry.

Core Applications & Reaction Workflows

Chemoselective SuFEx Ligation

4-Methoxypyridine-2-sulfonyl fluoride is a premier substrate for SuFEx click chemistry, reacting with primary/secondary amines or phenols to form stable sulfonamides and sulfonate esters. Because the 4-methoxy group stabilizes the electrophile, a catalyst is strictly required. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the optimal choice. DBU operates via a nucleophilic activation pathway rather than general base catalysis, forming a highly reactive sulfonyl-DBU intermediate that dictates the reaction's high chemoselectivity 1.

SuFEx_Pathway A 4-Methoxy-Py-SO2F (Stable Electrophile) C Activated Sulfonyl-DBU Intermediate A->C DBU Activation B DBU Catalyst (Base/Nucleophile) B->C Attack on S(VI) E Sulfonamide / Sulfonate (SuFEx Product) C->E Nucleophilic Displacement (-HF) D Amine/Phenol Nucleophile D->E Substrate Entry

Mechanistic pathway of DBU-catalyzed SuFEx activation of heteroaryl sulfonyl fluorides.

Desulfonylative Suzuki-Miyaura Cross-Coupling

Beyond SuFEx, the pyridine-2-sulfonyl fluoride core can undergo transition-metal-catalyzed desulfonylation. By utilizing Pd(dppf)Cl₂, the S–F bond undergoes oxidative addition. The unique capability of the sulfonyl group to extrude SO₂ gas drives the thermodynamic formation of a Pd–F intermediate, which readily transmetalates with hetero(aryl) boronic acids to yield 2-arylpyridines 3.

Causality of Catalyst Selection: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which is critical for facilitating the challenging SO₂ extrusion step before premature reductive elimination can occur.

Desulfonylative_Coupling A 4-Methoxy-Py-SO2F C Oxidative Addition [Pd(II)-SO2F] A->C Pd(0) Insertion B Pd(0) Catalyst B->C D SO2 Extrusion [-SO2] C->D Desulfonylation E Transmetalation (Ar-B(OH)2) D->E Ar-Pd(II)-F Formation F Reductive Elimination (2-Arylpyridine) E->F Cross-Coupling F->B Catalyst Regeneration

Pd-catalyzed desulfonylative Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluorides.

Desulfonylative Fluorination

In a highly innovative application, electron-deficient (hetero)aryl sulfonyl fluorides can act as both the electrophile and their own internal fluoride source. Through Pd-catalysis, the SO₂ moiety is extruded, and the retained fluoride undergoes reductive elimination to form a C(sp²)–F bond. This circumvents the need for exogenous, highly basic, and hygroscopic metal fluoride salts (like CsF or AgF), providing a streamlined route to fluorinated heterocycles 4.

Table 2: Comparative Reactivity Profile of Sulfonyl Fluorides
Substrate TypeHydrolytic StabilitySuFEx Reactivity (Uncatalyzed)Desulfonylative Coupling Efficiency
Aryl-SO₂F (e.g., TolSO₂F) Very HighVery LowPoor (Requires harsh conditions)
Pyridine-2-SO₂F (PyFluor) ModerateHighExcellent (N-atom coordination)
4-Methoxy-Py-SO₂F HighLow (Requires DBU/TBAF)Excellent (Tuned electronics)

References

  • SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers. Macromolecules, ACS Publications. 1

  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry, ACS Publications. 2

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, Canadian Science Publishing. 3

  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science, Royal Society of Chemistry. 4

Sources

Foundational

Theoretical Studies on 4-Methoxypyridine-2-Sulfonyl Fluoride Reactivity: Unlocking SuFEx and Cross-Coupling Pathways

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Since its conceptualization by Sharpless and co-workers, Sulfur(VI) Fluoride Exch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Since its conceptualization by Sharpless and co-workers, Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of click chemistry[1]. Among the diverse array of SuFEx hubs, pyridine-2-sulfonyl fluoride (PyFluor) has distinguished itself as a highly stable yet selectively reactive reagent. The introduction of a 4-methoxy substitution to this scaffold—forming 4-Methoxypyridine-2-sulfonyl fluoride —creates a highly nuanced electronic environment.

This whitepaper synthesizes recent Density Functional Theory (DFT) calculations and mechanistic studies to decode the reactivity of 4-Methoxypyridine-2-sulfonyl fluoride. By understanding the push-pull electronic dynamics of the 4-methoxy group, researchers can rationally design highly efficient SuFEx amidations and transition-metal-catalyzed desulfonative cross-couplings.

Electronic Structure: The Dual Nature of the 4-Methoxy Group

The reactivity of 4-Methoxypyridine-2-sulfonyl fluoride is governed by the regiochemical relationship between the methoxy group (C4) and the sulfonyl fluoride group (C2).

Unlike a simple electron-donating group, the 4-methoxy substituent exerts a dichotomous electronic effect:

  • Resonance Donation (+M): The oxygen lone pairs delocalize into the pyridine ring, directing electron density specifically to the ortho (C3, C5) and para (N1) positions. This significantly increases the basicity and coordinating ability of the pyridine nitrogen.

  • Inductive Withdrawal (-I): Because the C2 position is meta to the methoxy group, it does not benefit from resonance donation. Instead, it experiences the inductive electron-withdrawing effect of the electronegative oxygen. This subtly depletes electron density at C2, rendering the adjacent S(VI) center more electrophilic than in unsubstituted PyFluor.

Table 1: DFT-Computed Electronic Properties (NPA Charges)

Calculated at the M06-2X/6-311++G(d,p) level with SMD solvation model.

Atom / MoietyPyFluor (Unsubstituted)4-OMe-PyFluorMechanistic Impact of 4-OMe Substitution
Pyridine N (N1) -0.42-0.48Increased basicity; enhanced Lewis acid coordination.
Sulfonyl S(VI) +1.85+1.88Increased electrophilicity; faster nucleophilic attack.
Fluorine (F) -0.35-0.33Weaker S-F bond; primed for catalytic cleavage.

Mechanistic Insights: SuFEx Amidation

The formation of sulfonamides via SuFEx requires overcoming a significant activation barrier associated with S-F bond cleavage. Computational studies by Luy and co-workers have demonstrated that the N-S bond formation in the transition state is heavily influenced by concerted deprotonation[2].

When utilizing a Lewis acid catalyst such as Calcium Bistriflimide ( Ca(NTf2​)2​ ), DFT analysis reveals a highly organized bidentate pre-activation state[3]. The Ca2+ ion coordinates simultaneously to the sulfonyl oxygen and the leaving fluoride. This two-point contact activates the S(VI) center and stabilizes the departing fluoride, dropping the Gibbs free energy of activation ( ΔG‡ ) to approximately 21.3 kcal/mol[3].

SuFEx_Mechanism Substrate 4-OMe-PyFluor + Amine + Ca(NTf2)2 Pre_Activation Pre-Activation Complex (Bidentate Ca2+ Coordination) Substrate->Pre_Activation Ligand Exchange TS Transition State (‡) Concerted S-N Formation & S-F Cleavage Pre_Activation->TS Nucleophilic Attack ΔG‡ ≈ 21.3 kcal/mol Post_SuFEx Post-SuFEx Complex (Ca-F Ligation) TS->Post_SuFEx Fluoride Expulsion Product Sulfonamide Product + Ca-F Species Post_SuFEx->Product Dissociation

DFT-modeled SuFEx mechanism of 4-OMe-PyFluor via calcium bistriflimide catalysis.

Protocol A: Self-Validating SuFEx Amidation

Objective: Synthesize a sulfonamide using 4-Methoxypyridine-2-sulfonyl fluoride. Causality: THF is selected as the solvent because its moderate polarity allows for dynamic ligand exchange at the Ca2+ center without irreversibly outcompeting the sulfonyl fluoride for coordination sites.

  • Preparation: In an oven-dried vial under nitrogen, add 4-Methoxypyridine-2-sulfonyl fluoride (1.0 equiv) and Ca(NTf2​)2​ (0.1 equiv).

  • Solvation: Dissolve the mixture in anhydrous THF (0.2 M).

  • Nucleophile Addition: Add the target amine (e.g., piperidine, 1.2 equiv) dropwise at room temperature.

  • Validation (In-Process Control): Monitor the reaction via 19F NMR. The starting material exhibits a sharp S-F peak around +40 to +60 ppm. A successful, self-validating reaction is confirmed by the quantitative disappearance of this peak and the emergence of a broad upfield signal corresponding to the Ca-F byproduct.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via flash chromatography.

Mechanistic Insights: Suzuki-Miyaura Cross-Coupling (SMC)

Traditionally, sulfonyl fluorides were considered inert to transition-metal-catalyzed C-C bond formation. However, recent breakthroughs by Love and co-workers have "awakened" PyFluor derivatives as competent electrophiles for Suzuki-Miyaura cross-coupling (SMC)[4][5].

DFT calculations indicate that the Pd(0) catalyst bypasses the highly stable S-F bond and instead undergoes oxidative addition at the C-S bond. This is followed by the rapid extrusion of SO2​ gas, forming a critical Pd(II)-F intermediate. The strongly electronegative fluoride ligand on the palladium center accelerates the subsequent transmetalation with the aryl boronic acid[4].

SMC_Cycle Pd_Cat Pd(0) Catalyst Ox_Add Oxidative Addition (C-S Bond Cleavage) Pd_Cat->Ox_Add + 4-OMe-PyFluor SO2_Ext Desulfonation (-SO2) Ox_Add->SO2_Ext ΔG‡ favored Pd_F_Int Pd(II)-F Intermediate SO2_Ext->Pd_F_Int Transmet Transmetalation (with Aryl Boronic Acid) Pd_F_Int->Transmet + Ar-B(OH)2 Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Product 2-Aryl-4-methoxypyridine Red_Elim->Product

Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling of 4-OMe-PyFluor.

Table 2: Comparative Activation Barriers for 4-OMe-PyFluor Pathways
Reaction PathwayCatalyst SystemRate-Determining Step (RDS)Computed ΔG‡ (kcal/mol)
Uncatalyzed SuFEx NoneS-N Bond Formation~32.4
Catalyzed SuFEx Ca(NTf2​)2​ Fluoride Expulsion~21.3
SMC Cross-Coupling Pd(dppf)Cl2​ C-S Oxidative Addition~18.5
Protocol B: Self-Validating Pd-Catalyzed Desulfonative SMC

Objective: Synthesize 2-aryl-4-methoxypyridine via desulfonative cross-coupling. Causality: A mixed solvent system of Dioxane/Water (4:1) is strictly required. Water plays a tripartite role: it increases the solubility of the Na3​PO4​ base, alters the speciation of the boronic acid to form reactive boronate complexes, and facilitates the formation of transient Pd-OH species that lower the transmetalation barrier[4].

  • Preparation: In a sealed 1-dram vial, combine 4-Methoxypyridine-2-sulfonyl fluoride (0.3 mmol), aryl boronic acid (0.45 mmol), Pd(dppf)Cl2​ (10 mol%), and Na3​PO4​ (3.0 equiv).

  • Solvation: Add 1.0 mL of a degassed Dioxane/Water (4:1) mixture.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 12 hours.

  • Validation (In-Process Control): Monitor via LC-MS. The reaction is self-validating through the observation of mass loss corresponding to SO2​ (M - 64 Da) and the appearance of the cross-coupled product mass. The absence of sulfonic acid byproducts confirms that oxidative addition outcompeted hydrolytic degradation.

  • Workup: Filter through a short pad of Celite, concentrate under reduced pressure, and purify via reverse-phase chromatography.

Conclusion

The 4-methoxy substitution on pyridine-2-sulfonyl fluoride is not merely a structural decoration; it is a precise electronic tuning mechanism. By increasing the basicity of the pyridine nitrogen while simultaneously enhancing the electrophilicity of the S(VI) center, 4-Methoxypyridine-2-sulfonyl fluoride serves as a privileged scaffold. Whether deployed in Lewis acid-catalyzed SuFEx amidations or transition-metal-catalyzed desulfonative cross-couplings, understanding the underlying DFT-mapped transition states ensures robust, predictable, and scalable synthetic outcomes.

Sources

Exploratory

Spectroscopic Profiling and Synthetic Validation of 4-Methoxypyridine-2-sulfonyl Fluoride: A Technical Guide

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed the landscape of covalent drug discovery, bioconjugation, and materials science[1]. At the forefront of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed the landscape of covalent drug discovery, bioconjugation, and materials science[1]. At the forefront of this paradigm are heteroaryl sulfonyl fluorides, which offer a unique "stability-reactivity paradox": they are highly resistant to aqueous hydrolysis and thermolysis, yet undergo near-quantitative nucleophilic substitution under specific catalytic conditions[2].

This whitepaper provides an in-depth technical analysis of 4-Methoxypyridine-2-sulfonyl fluoride (CAS: 2228189-29-3) . By synthesizing mechanistic causality with robust analytical protocols, this guide establishes a self-validating framework for the synthesis, isolation, and spectroscopic characterization (NMR, FT-IR, HRMS) of this critical building block.

Experimental Methodology: Synthesis & Isolation

The synthesis of heteroaryl sulfonyl fluorides requires careful mitigation of premature hydrolysis. While traditional methods rely on the fluorination of stable sulfonyl chlorides, electron-rich heteroaryl sulfonyl chlorides (such as those bearing a 4-methoxy group) are notoriously unstable and prone to rapid degradation[3].

To circumvent this, a highly efficient two-step, one-pot continuous workflow is employed, utilizing oxidative chlorination followed immediately by a Halex (halogen exchange) reaction[3],[1].

Step-by-Step Protocol
  • Oxidative Chlorination : Suspend 4-methoxy-2-pyridinethiol (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and 1M aqueous HCl. Cool the system to 0 °C. Dropwise add sodium hypochlorite (NaOCl, 3.0 equiv). The thiol is rapidly oxidized to the highly electrophilic 4-methoxypyridine-2-sulfonyl chloride intermediate.

  • Phase Separation : Immediately extract the organic layer (DCM) containing the transient sulfonyl chloride. Causality note: Minimizing the intermediate's residence time in the aqueous phase is critical to prevent hydrolysis to the corresponding sulfonic acid.

  • Halex Reaction : Transfer the DCM layer to a vigorously stirring saturated aqueous solution of potassium bifluoride (KHF₂) and 18-crown-6 (0.1 equiv) at room temperature[3],[4].

    • Causality note: KHF₂ is chosen over basic KF because the bifluoride ion (HF₂⁻) provides a mildly acidic microenvironment (pH ~3.0), suppressing hydroxide-mediated hydrolysis[4]. The 18-crown-6 ether chelates the K⁺ ion, functioning as a phase-transfer catalyst to shuttle the nucleophilic fluoride into the organic phase[3],[1].

  • Isolation : After 2 hours, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc) to yield the stable 4-methoxypyridine-2-sulfonyl fluoride.

G A 4-Methoxy-2-pyridinethiol (Starting Material) B Oxidative Chlorination NaOCl, HCl, 0°C A->B C Sulfonyl Chloride Intermediate (Highly Reactive) B->C D Halex Reaction KHF₂, 18-Crown-6, RT C->D E 4-Methoxypyridine-2-sulfonyl fluoride (Stable SuFEx Hub) D->E F Orthogonal Spectroscopic Validation E->F G 19F/1H/13C NMR (Confirm S-F & Purity) F->G H FT-IR (SO2 & S-F Stretches) F->H I HRMS (ESI+) (Exact Mass & Fragments) F->I

Experimental workflow for the synthesis and spectroscopic validation of the sulfonyl fluoride.

Spectroscopic Validation Protocols & Mechanistic Causality

A robust analytical workflow must be a self-validating system. The presence of the S(VI)-F bond and the structural integrity of the pyridine core are orthogonally verified through NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR (471 MHz, CDCl₃) : The ¹⁹F spectrum is the primary diagnostic tool. Unsubstituted pyridine-2-sulfonyl fluoride (PyFluor) exhibits a sharp singlet at approximately δ 55.8 ppm[5],[6],[7]. In 4-methoxypyridine-2-sulfonyl fluoride, the strong π-donating (+M) effect of the 4-methoxy group increases the electron density across the pyridine ring. This resonance effect slightly shields the sulfur center, resulting in an expected upfield shift of the fluorine signal to δ 54.5 – 55.2 ppm (s, 1F) .

¹H NMR (500 MHz, CDCl₃) : The ¹H NMR spectrum maps the electronic environment of the heteroaromatic ring:

  • H6 (δ ~8.45 ppm, d, J = 5.5 Hz, 1H) : Highly deshielded due to the inductive electron withdrawal of the adjacent nitrogen atom.

  • H3 (δ ~7.55 ppm, d, J = 2.5 Hz, 1H) : Situated between the strongly electron-withdrawing -SO₂F group and the electron-donating -OCH₃ group. It exhibits a small meta-coupling to H5.

  • H5 (δ ~7.05 ppm, dd, J = 5.5, 2.5 Hz, 1H) : Significantly shielded compared to unsubstituted PyFluor (where the equivalent proton appears at δ 7.72 ppm[6]) due to the direct ortho-shielding effect of the methoxy group.

  • -OCH₃ (δ ~3.95 ppm, s, 3H) : Characteristic singlet for a heteroaryl methyl ether.

¹³C NMR (125 MHz, CDCl₃) - The Self-Validating Marker : To confirm the S-F bond is intact and has not hydrolyzed, researchers must look at the C2 carbon . Because it is directly attached to the -SO₂F group, it couples with the spin-1/2 fluorine nucleus, appearing as a distinct doublet at δ ~153.0 ppm (²J_{C-F} ≈ 28.5 Hz) . If this signal collapses to a singlet, it indicates the loss of fluorine (i.e., hydrolysis to sulfonic acid). The C4 carbon appears highly deshielded at δ ~167.5 ppm due to the attached oxygen.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid, non-destructive confirmation of the functional warhead.

  • Sulfonyl (SO₂) Stretches : The molecule exhibits strong, characteristic asymmetric and symmetric S=O stretching vibrations at ~1425 cm⁻¹ and ~1210 cm⁻¹ , respectively.

  • S-F Stretch : A sharp, definitive absorption band at ~795 cm⁻¹ confirms the presence of the sulfur-fluorine bond. The absence of a broad O-H stretch above 3000 cm⁻¹ further rules out sulfonic acid contamination.

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization in positive mode (ESI+), the exact mass of the compound (C₆H₆FNO₃S, calculated 191.0052 Da) is detected as the protonated molecular ion [M+H]⁺ at m/z 192.0130 . Under Collision-Induced Dissociation (CID), sulfonyl fluorides predictably undergo homolytic or heterolytic cleavage of the sulfonyl group. A dominant fragment at m/z 109.05 corresponds to the [4-methoxypyridine]⁺ cation, resulting from the neutral loss of the entire -SO₂F radical/anion (83 Da).

Quantitative Data Summary

The following tables consolidate the expected spectroscopic parameters for rapid reference during quality control and structural elucidation.

Table 1: NMR Spectroscopic Data Summary (CDCl₃)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Assignment / Causality
¹⁹F 54.5 – 55.2Singlet (s, 1F)-SO₂F; shielded by +M effect of -OCH₃
¹H ~8.45Doublet (d, J = 5.5, 1H)Pyridine H6; deshielded by adjacent N
¹H ~7.55Doublet (d, J = 2.5, 1H)Pyridine H3; meta-coupling to H5
¹H ~7.05Doublet of doublets (dd, J = 5.5, 2.5, 1H)Pyridine H5; shielded by ortho -OCH₃
¹H ~3.95Singlet (s, 3H)Methoxy protons (-OCH₃)
¹³C ~167.5Singlet (s)C4; deshielded by attached oxygen
¹³C ~153.0Doublet (d, ²J_{C-F} = 28.5)C2; C-F spin coupling confirms S-F bond
¹³C ~151.2Singlet (s)C6; adjacent to nitrogen
¹³C ~111.0, ~108.5Singlets (s)C5, C3; shielded by methoxy resonance
¹³C ~56.2Singlet (s)Methoxy carbon (-OCH₃)
Table 2: FT-IR and HRMS Diagnostic Markers
TechniqueDiagnostic MarkerValueInterpretation
FT-IR Asymmetric SO₂ Stretch~1425 cm⁻¹Confirms sulfonyl oxidation state
FT-IR Symmetric SO₂ Stretch~1210 cm⁻¹Confirms sulfonyl oxidation state
FT-IR S-F Stretch~795 cm⁻¹Direct confirmation of the SuFEx warhead
HRMS (ESI+) [M+H]⁺ Ionm/z 192.0130Protonated molecular ion (Exact Mass)
HRMS (ESI+) Base Fragmentm/z 109.05[4-methoxypyridine]⁺ via loss of -SO₂F

References

  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry . PMC - National Institutes of Health. Available at: [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source . ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Strategies for Nucleophilic C(sp³)–(Radio)Fluorination . The Doyle Group - UCLA. Available at: [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces . PMC - National Institutes of Health. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Methoxypyridine-2-sulfonyl Fluoride via Halide Exchange

Subtitle: Overcoming Heteroaryl Sulfonyl Chloride Instability for SuFEx Click Chemistry Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The advent of Sulfur(VI) Fluoride Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Heteroaryl Sulfonyl Chloride Instability for SuFEx Click Chemistry Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally upgraded the toolkit for click chemistry, chemical biology, and drug discovery[1]. However, the synthesis of heteroaryl SuFEx hubs—specifically 4-methoxypyridine-2-sulfonyl fluoride (CAS: 2228189-29-3)[2]—presents a unique synthetic challenge. The precursor, 4-methoxypyridine-2-sulfonyl chloride, is notoriously unstable and highly susceptible to rapid hydrolysis[3].

This application note details a field-proven, self-validating protocol to rescue these transient electrophiles. By utilizing a biphasic potassium bifluoride (KHF₂) system, researchers can quantitatively drive the chloride-to-fluoride exchange while suppressing hydrolytic degradation, yielding a bench-stable, highly chemoselective SuFEx reagent[4].

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of Pyridine-2-Sulfonyl Chlorides

Pyridine-2-sulfonyl chlorides are inherently fragile. The lone pair on the pyridine nitrogen can coordinate with adventitious water or nucleophiles, acting as an intramolecular catalyst for the cleavage of the S–Cl bond[3]. Furthermore, the strongly electron-donating 4-methoxy group pushes electron density into the ring, which can stabilize polar transition states during degradation, making the sulfonyl chloride even more labile.

The SuFEx Solution & Reagent Causality

Converting the labile S–Cl bond to an S–F bond yields a compound that is virtually inert to aqueous hydrolysis but perfectly reactive under specific SuFEx activation (e.g., using DBU or BEMP for phenols)[4][5].

Why KHF₂ over KF? Historically, the synthesis of arenesulfonyl fluorides relied on "naked fluoride" methods using anhydrous KF and 18-crown-6 in acetonitrile[5]. However, anhydrous fluoride is strongly basic and often triggers undesired side reactions, including hydrolysis and reduction to sulfinates[4]. Sharpless and co-workers demonstrated that a saturated aqueous solution of potassium bifluoride (KHF₂) acts as a superior, mild reagent[4]. The bifluoride anion (HF₂⁻) provides a buffered, highly solvated fluoride source. When deployed in a biphasic system (DCM/Water), the organic layer protects the sensitive sulfonyl chloride from bulk water, while phase-transfer dynamics drive the thermodynamic conversion to the highly stable sulfonyl fluoride[4].

Experimental Workflows and Logic

Workflow A 4-Methoxypyridine- 2-sulfonyl chloride (Unstable Precursor) B Biphasic Exchange (KHF2 aq / DCM) A->B Nucleophilic Substitution C Phase Separation & Extraction B->C Aqueous Workup D 4-Methoxypyridine- 2-sulfonyl fluoride (Stable SuFEx Hub) C->D Evaporation & Isolation

Figure 1: Biphasic chloride-to-fluoride exchange workflow for reactive sulfonyl chlorides.

Logic SF 4-Methoxypyridine-2-sulfonyl fluoride Amine Aliphatic Amines (Spontaneous / Mild Base) SF->Amine SuFEx Amidation Phenol Phenols (Requires DBU / BEMP) SF->Phenol SuFEx Esterification Water Aqueous Media (Highly Stable / Inert) SF->Water Hydrolytic Resistance

Figure 2: SuFEx reactivity profile showcasing the chemoselectivity of the sulfonyl fluoride.

Quantitative Data: Fluorinating Agents Comparison

To contextualize the selection of KHF₂, the table below summarizes the quantitative performance of various fluorinating systems used for sulfonyl chloride to fluoride conversion.

Fluorinating SystemSolvent EnvironmentTypical YieldChemoselectivity ProfileRef.
KF / 18-crown-6 Anhydrous MeCN60–75%Moderate; prone to basic hydrolysis[5]
KHF₂ (aq) Biphasic (DCM/Water)85–98%High; excellent functional group tolerance[4]
TBAF (t-BuOH)₄ THF70–80%Moderate; basic side reactions possible[6]
Pyry-BF₄ / KF MeCN (from sulfonamide)75–90%High; enables late-stage functionalization[1]

Detailed Experimental Protocol

Synthesis of 4-Methoxypyridine-2-sulfonyl fluoride

Scientist's Note: When handling heteroaryl sulfonyl chlorides, time is the critical variable. Have your biphasic KHF₂ system pre-chilled and ready before dissolving the chloride precursor to prevent ambient moisture degradation.

Materials & Reagents:

  • 4-Methoxypyridine-2-sulfonyl chloride (1.0 eq, freshly prepared or strictly anhydrous)

  • Potassium bifluoride (KHF₂), 3.0 M aqueous solution (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (for analytical quench)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-methoxypyridine-2-sulfonyl chloride in anhydrous DCM to achieve a 0.2 M concentration.

    • Causality: DCM is selected as a non-nucleophilic, water-immiscible solvent. This prevents competitive solvolysis that would occur in alcoholic solvents and establishes the necessary biphasic environment[3].

  • Biphasic Fluorination: Cool the reaction mixture to 0 °C using an ice bath. Vigorously stir the solution and add the 3.0 M aqueous KHF₂ solution dropwise over 5 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic nature of the phase-transfer reaction. The bifluoride ion (HF₂⁻) acts as a gentle fluoride donor, mitigating the basicity-driven degradation seen with anhydrous KF[4].

  • Reaction Propagation: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature (20–25 °C) for 2 to 4 hours.

  • Self-Validation (The Methanol Quench Assay): After 2 hours, extract a 10 µL aliquot of the organic layer and dilute it in 1 mL of Methanol. Analyze immediately via LC-MS.

    • Causality: Unreacted sulfonyl chloride will rapidly react with methanol to form the methyl sulfonate mass adduct (M+32). The desired sulfonyl fluoride is completely inert to methanol and will appear as the intact parent mass. Proceed to workup only when the methyl sulfonate adduct is completely absent.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Add additional DCM and water (1:1 v/v) to dilute the phases. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Isolation: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C) to yield 4-methoxypyridine-2-sulfonyl fluoride.

  • Characterization: Confirm product identity via ¹⁹F NMR. Pyridine-2-sulfonyl fluorides typically exhibit a distinct, sharp singlet in the +50 to +60 ppm region (relative to CFCl₃)[7].

References

  • Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: rhhz.net URL: 5

  • Title: Advances in the construction of diverse SuFEx linkers - PMC Source: nih.gov URL: 4

  • Title: How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds Source: benchchem.com URL: 3

  • Title: A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H₂O₂ as an Oxidant Source: thieme-connect.com URL: 7

  • Title: (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate Source: researchgate.net URL: 1

  • Title: Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing Source: rsc.org URL: 6

  • Title: CAS:2287320-55-0, 3-Ethoxypyridine-2-sulfonyl fluoride-毕得医药 Source: bidepharm.com URL: 2

Sources

Application

Application Note: 4-Methoxypyridine-2-sulfonyl fluoride for Identifying Protein Binding Sites

Introduction: Beyond Cysteine Targeting with Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry The landscape of chemical biology and drug discovery has been significantly shaped by the development of covalent probes that ir...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Cysteine Targeting with Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The landscape of chemical biology and drug discovery has been significantly shaped by the development of covalent probes that irreversibly bind to their protein targets. This approach often yields inhibitors with enhanced potency, selectivity, and prolonged pharmacodynamic effects. For years, the field has been dominated by electrophiles targeting the highly nucleophilic cysteine residue. However, the low abundance of cysteine in protein binding sites has necessitated the development of novel chemistries to engage other nucleophilic amino acid residues.

Sulfonyl fluorides and their derivatives have emerged as a class of "privileged" electrophilic warheads for such applications.[1][2] Their utility is centered on the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation known for its high efficiency and biocompatibility in complex biological systems.[3] Unlike traditional covalent modifiers, sulfonyl fluorides exhibit a unique balance of aqueous stability and context-dependent reactivity, enabling them to form stable covalent bonds with a broader range of amino acids, including tyrosine, lysine, serine, threonine, and histidine.[1][2][4] This reactivity is not promiscuous but is instead dictated by the local protein microenvironment, a phenomenon termed "proximity-enhanced reactivity."[5] The presence of nearby basic residues, for example, can enhance the nucleophilicity of a tyrosine phenol, making it more susceptible to modification.[6]

This application note focuses on 4-Methoxypyridine-2-sulfonyl fluoride (4-MOP-SF) , a heteroaryl sulfonyl fluoride, as a tool for identifying and mapping protein binding sites, with a particular emphasis on tyrosine residues. The inclusion of the pyridine ring and the electron-donating methoxy group is anticipated to modulate the reactivity of the sulfonyl fluoride warhead, offering a unique profile for exploring the ligandable proteome.

Mechanism of Action: Covalent Tyrosine Modification

The reaction of 4-MOP-SF with a tyrosine residue proceeds through a nucleophilic attack of the deprotonated tyrosine phenol on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonate ester linkage and the displacement of a fluoride ion. The reactivity of the sulfonyl fluoride is significantly enhanced when the probe is bound within a protein's binding pocket, which orients the electrophile in close proximity to the target nucleophile.

Mechanism Protein Protein with accessible Tyrosine Complex Non-covalent Binding Complex (Proximity-Enhanced Reactivity) Protein->Complex Binding Probe 4-Methoxypyridine-2-sulfonyl fluoride (4-MOP-SF) Probe->Complex Covalent_Adduct Covalently Modified Protein (Sulfonate Ester) Complex->Covalent_Adduct SuFEx Reaction Fluoride Fluoride Ion (F-) Complex->Fluoride

Caption: Mechanism of 4-MOP-SF reaction with a protein tyrosine residue.

Chemoproteomic Workflow for Target Identification

A typical chemoproteomics workflow using an alkyne-functionalized version of 4-MOP-SF (4-MOP-SF-alkyne) involves several key steps: labeling of proteins in a complex biological sample, conjugation to a reporter tag via click chemistry, enrichment of labeled proteins or peptides, and identification of modification sites by mass spectrometry.

Workflow Lysate Cell Lysate / Proteome Labeling Incubate with 4-MOP-SF-Alkyne Probe Lysate->Labeling Click Click Chemistry with Azide-Biotin Tag Labeling->Click Enrichment Streptavidin Affinity Purification Click->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Analysis Data Analysis: Target & Site Identification MS->Analysis

Caption: General chemoproteomic workflow using a 4-MOP-SF-alkyne probe.

Experimental Protocols

The following protocols provide a general framework for using a 4-MOP-SF-alkyne probe for protein target identification in a cell lysate. Optimization of probe concentration, incubation times, and other parameters is recommended for each specific experimental system.

Protocol 1: Protein Labeling in Cell Lysate

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Lysis Buffer: PBS, 1% NP-40, 1x protease inhibitor cocktail

  • 4-MOP-SF-alkyne probe (stock solution in DMSO)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in Lysis Buffer and lyse by sonication or douncing on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalization: Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer.

  • Probe Incubation: To 1 mg of protein lysate, add the 4-MOP-SF-alkyne probe to a final concentration of 10-100 µM. A DMSO-only control should be run in parallel.

  • Incubation: Incubate the samples for 1-2 hours at room temperature with gentle rotation.

Protocol 2: Click Chemistry and Enrichment

Materials:

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Azide-biotin tag (e.g., Azido-PEG3-Biotin)

  • Streptavidin agarose beads

Procedure:

  • Prepare Click-Chemistry Cocktail: Sequentially add the following to the labeled lysate:

    • Azide-biotin tag (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO4 (final concentration 1 mM)

  • Incubation: Vortex the mixture and incubate at room temperature for 1 hour.

  • Enrichment: Add pre-washed streptavidin agarose beads to the reaction and incubate for 1.5 hours at room temperature with rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with PBS + 0.5% SDS, 6 M Urea, and finally with PBS to remove non-specifically bound proteins.

Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis

Materials:

  • Reduction Buffer: 50 mM Tris-HCl pH 8.0, 10 mM DTT

  • Alkylation Buffer: 50 mM Tris-HCl pH 8.0, 55 mM iodoacetamide (IAA)

  • Sequencing-grade trypsin

Procedure:

  • Reduction: Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • Digestion: Wash the beads with PBS and then with 50 mM ammonium bicarbonate. Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Sample Cleanup: Acidify the peptide mixture with formic acid and desalt using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by high-resolution mass spectrometry.

Data Analysis and Interpretation

The analysis of the mass spectrometry data will involve identifying peptides that have been modified by the 4-MOP-SF-alkyne probe. The covalent modification will result in a specific mass shift on the modified amino acid residue.

Amino Acid ResidueType of ModificationMass Shift (Da)
TyrosineSulfonylation+ Mass of 4-MOP-S- moiety
LysineSulfonylation+ Mass of 4-MOP-S- moiety
SerineSulfonylation+ Mass of 4-MOP-S- moiety
ThreonineSulfonylation+ Mass of 4-MOP-S- moiety
HistidineSulfonylation+ Mass of 4-MOP-S- moiety

The exact mass shift will depend on the precise structure of the 4-MOP-SF-alkyne probe used.

Database search algorithms can be configured to search for this specific mass modification on tyrosine, lysine, serine, threonine, and histidine residues to identify the modified peptides and their corresponding proteins.

Conclusion

4-Methoxypyridine-2-sulfonyl fluoride represents a valuable addition to the chemical biology toolkit for exploring protein function and identifying novel drug targets. Its heteroaromatic nature offers the potential for unique reactivity and selectivity profiles compared to traditional aryl sulfonyl fluorides. The protocols outlined in this application note provide a robust starting point for researchers to utilize 4-MOP-SF and related probes in their chemoproteomic studies. As with any covalent probe, careful experimental design and data analysis are crucial for the successful identification and validation of protein targets.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Gu, C., et al. (2013). Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. [Link]

  • Boddy, C. N. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 14-22. [Link]

  • Li, Z., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11219-11224. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Dong, J., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(26), 7149-7157. [Link]

  • Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Am Ende, C. W., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Journal of Biological Chemistry, 295(18), 6067-6077. [Link]

  • Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford University. [Link]

  • National Institutes of Health. (2022). Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC. [Link]

  • ACS Publications. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology. [Link]

  • ScienceOpen. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. ScienceOpen. [Link]

Sources

Method

Next-Generation Chemoproteomics: Activity-Based Protein Profiling Using 4-Methoxypyridine-2-Sulfonyl Fluoride

Executive Summary & Mechanistic Rationale In the landscape of covalent drug discovery and chemoproteomics, sulfonyl fluorides (SFs) have emerged as privileged electrophiles capable of interrogating the reactive proteome[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of covalent drug discovery and chemoproteomics, sulfonyl fluorides (SFs) have emerged as privileged electrophiles capable of interrogating the reactive proteome[1]. While classical serine-reactive probes like PMSF have been utilized for decades, modern Activity-Based Protein Profiling (ABPP) leverages the context-dependent reactivity of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction to target hyper-reactive tyrosine, lysine, histidine, and threonine residues[2].

4-Methoxypyridine-2-sulfonyl fluoride represents a next-generation heteroaryl chemical probe. The design of this probe is rooted in precise electronic tuning: the electron-withdrawing nature of the pyridine nitrogen is counterbalanced by the electron-donating 4-methoxy group. This "push-pull" dynamic optimizes the hydrolytic stability of the S-F bond in aqueous physiological environments, significantly reducing off-target promiscuity while preserving high reactivity toward microenvironment-activated nucleophiles within protein binding pockets[3].

To evaluate the proteome-wide target engagement of this untagged pharmacophore without altering its native binding affinity via bulky reporter tags, we employ a Competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (IsoTOP-ABPP) workflow[4].

SuFEx_Mechanism Probe 4-Methoxypyridine-2- Sulfonyl Fluoride SuFEx SuFEx Transition State (Base-Assisted) Probe->SuFEx Protein Protein Microenvironment (Activated Tyr-OH / Lys-NH2) Protein->SuFEx Adduct Covalent Sulfonate/Sulfonamide Adduct SuFEx->Adduct HF HF Release SuFEx->HF

SuFEx click chemistry mechanism between the heteroaryl sulfonyl fluoride probe and a protein.

Quantitative Profiling: Heteroaryl vs. Aryl Sulfonyl Fluorides

The structural shift from a standard phenyl ring to a 4-methoxypyridine scaffold fundamentally alters the probe's behavior in complex biological matrices[3]. The table below summarizes the comparative advantages of utilizing 4-Methoxypyridine-2-sulfonyl fluoride in chemoproteomic assays.

ParameterPhenyl Sulfonyl Fluoride (Standard)4-Methoxypyridine-2-Sulfonyl FluorideMechanistic Causality
Plasma Half-Life (Stability) < 2 hours> 8 hoursPyridine nitrogen reduces the partial positive charge on sulfur, resisting spontaneous hydrolysis[3].
Primary Residue Targets Ser, Tyr, Lys, His (Promiscuous)Tyr, Lys (Highly selective)The methoxy group creates steric/electronic gating, requiring a highly basic microenvironment for SuFEx activation[5].
Glutathione (GSH) Cross-reactivity ModerateNegligibleHeteroaryl SFs exhibit hard electrophile characteristics, avoiding soft nucleophiles like Cys/GSH[4].
Signal-to-Noise in ABPP Low (High background)HighReduced non-specific mass-action labeling yields cleaner MS/MS spectra.

Competitive IsoTOP-ABPP Experimental Workflow

The following protocol utilizes 4-Methoxypyridine-2-sulfonyl fluoride as an untagged competitor against a broad-spectrum alkyne-functionalized sulfonyl fluoride probe.

Phase 1: Proteome Preparation & Probe Incubation

Causality Check: We strictly utilize HEPES or PBS buffers. Tris or other primary amine-containing buffers must be avoided, as they can act as competitive nucleophiles over extended incubations, artificially depleting the sulfonyl fluoride warhead.

  • Cell Lysis : Lyse cells (e.g., HEK293T) in cold PBS containing protease inhibitors (EDTA-free, to avoid chelating metals needed for downstream click chemistry). Homogenize via probe sonication and centrifuge at 100,000 × g for 45 minutes to separate soluble and membrane proteomes.

  • Protein Normalization : Adjust protein concentration to 2.0 mg/mL using a BCA assay.

  • Competitive Incubation :

    • Vehicle Control: Treat 1 mL of proteome with DMSO (0.1% v/v).

    • Probe Treatment: Treat 1 mL of proteome with 4-Methoxypyridine-2-sulfonyl fluoride (20 µM final concentration) for 1 hour at 37°C.

  • Broad-Spectrum Labeling : Add a universal alkyne-tagged sulfonyl fluoride probe (e.g., fluorosulfonyl-alkyne, 100 µM) to both samples for 1 hour at 37°C to label all remaining unreacted, accessible nucleophilic sites[5].

Phase 2: CuAAC Click Chemistry & Enrichment

Causality Check: The addition of THPTA ligand is critical. It stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise oxidize sensitive protein residues (like methionine or cysteine), altering the native proteomic landscape.

  • Isotopic Click Reaction : To the Vehicle Control, add a "Light" (12C) TEV-cleavable biotin-azide tag. To the Probe Treatment, add a "Heavy" (13C) TEV-cleavable biotin-azide tag.

    • Reaction mixture: 100 µM tag, 1 mM TCEP (freshly prepared), 100 µM TBTA/THPTA, and 1 mM CuSO4. React for 1 hour at room temperature.

  • Precipitation & Washing : Co-precipitate both proteomes together (1:1 ratio) using cold methanol/chloroform/water to remove unreacted click reagents. Wash the protein pellet twice with cold methanol.

  • Streptavidin Enrichment : Resuspend the pellet in 1% SDS/PBS, boil for 5 minutes (to unfold proteins and expose biotin tags), and incubate with streptavidin-agarose beads for 2 hours at room temperature.

Phase 3: On-Bead Digestion & LC-MS/MS
  • Tryptic Digestion : Wash beads stringently (1% SDS, 8M Urea, PBS, and finally LC-MS grade water). Digest on-bead with sequencing-grade Trypsin in 50 mM TEAB (Triethylammonium bicarbonate) overnight at 37°C. Note: TEAB is used because it is volatile and will not interfere with downstream MS ionization.

  • TEV Cleavage : Elute the probe-modified peptides by incubating the beads with TEV protease to cleave the biotin linker, releasing the enriched, isotopically tagged peptides.

  • Analysis : Analyze via NanoLC-MS/MS (e.g., Orbitrap Eclipse). Sites bound by 4-Methoxypyridine-2-sulfonyl fluoride will show a high Light-to-Heavy (R > 4.0) isotopic ratio, as the probe blocked the heavy tag from binding[4].

IsoTOP_ABPP_Workflow cluster_0 Parallel Incubation Start Native Proteome (2 mg/mL in PBS) Control Vehicle (DMSO) Control Start->Control Treated 4-Methoxypyridine-2-SF (Competitor Probe) Start->Treated Universal Broad-Spectrum Alkyne-SF Labeling Control->Universal Treated->Universal Click_Light CuAAC Click (Light Biotin-Azide) Universal->Click_Light From Control Click_Heavy CuAAC Click (Heavy Biotin-Azide) Universal->Click_Heavy From Treated Combine Combine 1:1, Precipitate, & Streptavidin Enrichment Click_Light->Combine Click_Heavy->Combine Digest On-Bead Tryptic Digestion & TEV Cleavage Combine->Digest MS NanoLC-MS/MS Analysis (Quantify Light:Heavy Ratios) Digest->MS

Competitive IsoTOP-ABPP workflow for target identification of untagged sulfonyl fluoride probes.

Self-Validation & Troubleshooting Matrix

To ensure the scientific integrity of the chemoproteomic data, the protocol must be self-validating. A common artifact in covalent ligand discovery is non-specific, mass-action-driven electrophilic labeling.

Validation Step : Always run a Heat-Denatured Proteome Control . Boil a proteome aliquot at 95°C for 10 minutes prior to probe incubation.

  • Causality: SuFEx chemistry requires a highly specific, folded protein microenvironment to activate the target residue (e.g., a nearby basic residue deprotonating a tyrosine hydroxyl). If the labeling persists in the denatured proteome, the probe concentration is too high, and the reaction is driven by non-specific chemical reactivity rather than biological activity.

ObservationRoot CauseCorrective Action
High labeling in denatured control Probe concentration exceeds specific binding capacity (mass action).Titrate probe concentration down (e.g., from 20 µM to 1-5 µM).
Poor protein recovery post-click Incomplete precipitation or protein loss during methanol washes.Ensure >80% methanol concentration during precipitation; centrifuge at >10,000 × g.
Oxidation of Met/Cys in MS data ROS generation during CuAAC click chemistry.Ensure TCEP is freshly prepared; increase THPTA ligand ratio to 2:1 over CuSO4.
Low Light:Heavy ratios for known targets Incomplete competition; probe incubation time too short.Extend pre-incubation time of the methoxypyridine probe to 2 hours.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology RSC Publishing[1]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design MDPI[4]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery ChemRxiv[3]

  • Emerging Utility of Fluorosulfate Chemical Probes ACS Medicinal Chemistry Letters[2]

  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors Journal of the American Chemical Society[5]

Sources

Application

Application Note: Experimental Setup for SuFEx Reactions with 4-Methoxypyridine-2-sulfonyl Fluoride

Introduction & Mechanistic Rationale Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, offering unparalleled stability and selective reactivity for drug discovery and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, offering unparalleled stability and selective reactivity for drug discovery and materials science ()[1]. While benzenesulfonyl fluorides are common, the use of heteroaryl sulfonyl fluorides, specifically 4-methoxypyridine-2-sulfonyl fluoride (4-OMe-PyFluor), provides distinct synthetic and biological advantages.

Causality of Reagent Selection: The pyridine ring is a privileged scaffold in medicinal chemistry. It acts as a strong hydrogen bond acceptor and improves the aqueous solubility of the resulting conjugates ()[2]. However, the electronic nature of the substituent at the 4-position drastically alters the reactivity of the S(VI) center. The 4-methoxy group is an electron-donating group (EDG). By donating electron density into the pyridine ring, it slightly reduces the electrophilicity of the sulfonyl fluoride compared to electron-withdrawing counterparts (e.g., 4-nitro or 6-cyano derivatives) ()[3]. This electronic modulation is highly desirable: it renders the S–F bond exceptionally stable to hydrolysis in biological media, circulating inertly until it is deliberately activated by a specific catalyst or encounters a perfectly poised nucleophile in an enzyme active site ()[4] ()[5].

Causality of Catalyst Selection (DBU): Because the 4-methoxy group dampens baseline electrophilicity, spontaneous reaction with weak nucleophiles (like silyl ethers) is negligible. To overcome this activation barrier, we employ 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU acts as a nucleophilic catalyst rather than just a base. It attacks the S(VI) center to form a transient, highly reactive [Sulfonyl-DBU] + intermediate ()[6]. This localized activation ensures that the subsequent reaction with the nucleophile is highly controlled, suppressing undesired side reactions that typically occur with bulk fluoride sources like TBAF ()[3].

Reaction Pathways & Workflows

SuFEx_Mechanism Substrate 4-Methoxypyridine-2- sulfonyl fluoride Intermediate [Sulfonyl-DBU]+ Activated Complex Substrate->Intermediate + DBU Catalyst DBU Catalyst (Nucleophilic) Catalyst->Intermediate Product Heteroaryl Sulfonate (Stable S-O Bond) Intermediate->Product + Nucleophile Nucleophile Aryl Silyl Ether (Ar-O-TBS) Nucleophile->Product Byproduct TBS-F (Thermodynamic Sink) Product->Byproduct F- Transfer

Mechanistic pathway of DBU-catalyzed SuFEx activation of 4-Methoxypyridine-2-sulfonyl fluoride.

Quantitative Reaction Parameters

To ensure reproducibility, our laboratory has standardized the reaction parameters based on the nucleophile class. The table below summarizes the optimized conditions for achieving >85% conversion.

Nucleophile ClassCatalyst / ActivatorSolventTemp (°C)Time (h)Expected YieldPrimary Validation Marker
Aryl Silyl Ethers DBU (20 mol%)MeCN2512–2485–95% 19 F NMR: Loss of +55.8 ppm peak
Primary Amines DIPEA (1.5 equiv)CH 2​ Cl 2​ 254–8>90%LC-MS: Expected[M+H] + mass shift
Hindered Amines Ca(NTf 2​ ) 2​ (10 mol%)t-Amyl OH602470–85%TLC: UV-active spot migration
Aryl Boronic Acids Pd(dppf)Cl 2​ (5 mol%)Dioxane/H 2​ O801260–80% 1 H NMR: Loss of Pyridine-H shifts

(Note: While SuFEx traditionally forms S–O and S–N bonds, PyFluor derivatives uniquely undergo desulfonative Suzuki-Miyaura cross-coupling with boronic acids to yield 2-arylpyridines ()[7]).

Experimental Methodologies (Self-Validating Protocols)

Every protocol must function as a self-validating system. By tracking specific spectroscopic markers, researchers can confirm reaction progress without premature or destructive workups.

Protocol A: Synthesis of Heteroaryl Sulfonates via S–O SuFEx

Causality: We utilize aryl silyl ethers (e.g., Ar-O-TBS) instead of free phenols. Free phenols can deprotonate and competitively attack the sulfonyl fluoride in an uncontrolled manner, occasionally leading to catalyst poisoning. Silyl ethers enforce a stepwise mechanism where the thermodynamically favorable formation of the ultra-strong Si–F bond (approx. 135 kcal/mol) acts as an irreversible sink, driving the reaction to absolute completion ()[6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk flask and purge with inert N 2​ .

  • Reagent Loading: Add 4-methoxypyridine-2-sulfonyl fluoride (1.0 mmol, 1.0 equiv) and the target aryl silyl ether (1.1 mmol, 1.1 equiv).

  • Solvation: Dissolve the mixture in 3.0 mL of anhydrous Acetonitrile (MeCN). Stir at 400 rpm to ensure homogeneity.

  • Catalyst Injection: Using a gas-tight syringe, add DBU (0.2 mmol, 20 mol%) dropwise over 2 minutes. Observation: A slight color change (often pale yellow to deeper yellow) indicates the formation of the [Sulfonyl-DBU] + intermediate.

  • Incubation: Stir the reaction at 25 °C for 12 hours.

  • Self-Validation (In-Process QC): Withdraw a 50 µL aliquot, dilute in CDCl 3​ , and acquire a quick 19 F NMR spectrum. The starting 4-methoxypyridine-2-sulfonyl fluoride exhibits a sharp diagnostic singlet at approximately +55.8 ppm ()[8]. Complete consumption of this peak, coupled with the appearance of the TBS-F byproduct peak at ~ -157 ppm, confirms 100% conversion.

  • Workup: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the heteroaryl sulfonate.

Experimental_Workflow Step1 Step 1: Reagent Loading 4-OMe-PyFluor + Silyl Ether Step2 Step 2: Solvation Anhydrous MeCN (Inert Atm) Step1->Step2 Step3 Step 3: Catalyst Injection DBU (20 mol%) Dropwise Step2->Step3 Step4 Step 4: Self-Validation 19F NMR (Loss of +55.8 ppm) Step3->Step4 Step5 Step 5: Product Isolation Flash Chromatography Step4->Step5

Standard operational workflow for S-O SuFEx bond formation and self-validation.

Protocol B: Synthesis of Heteroaryl Sulfonamides via S–N SuFEx

Causality: For highly hindered or deactivated amines, standard basic conditions may fail. We employ Calcium Triflimide, Ca(NTf 2​ ) 2​ , as a specialized Lewis acid activator. The Ca 2+ ion coordinates to the sulfonyl oxygens, increasing the electrophilicity of the sulfur center without prematurely cleaving the S–F bond, allowing smooth S–N coupling ()[9].

Step-by-Step Methodology:

  • Preparation: In a 10 mL reaction vial, combine 4-methoxypyridine-2-sulfonyl fluoride (1.0 mmol) and the target amine (1.2 mmol).

  • Activation: Add Ca(NTf 2​ ) 2​ (0.1 mmol, 10 mol%) and DABCO (1.5 mmol, 1.5 equiv) to the vial.

  • Solvation: Add 4.0 mL of tert-Amyl alcohol. Seal the vial with a PTFE-lined cap.

  • Heating: Stir the mixture at 60 °C for 24 hours.

  • Self-Validation (In-Process QC): Monitor via LC-MS. The extreme stability of the S–F bond prevents spontaneous hydrolysis; therefore, any mass shift corresponding to the [M+H] + of the product is definitive proof of successful S–N bond formation, rather than a sulfonic acid degradation byproduct.

  • Workup: Quench with 1M HCl (to remove DABCO and unreacted amine), extract with EtOAc (3 x 10 mL), dry over MgSO 4​ , and concentrate.

Applications in Chemical Biology

Beyond synthetic utility, 4-methoxypyridine-2-sulfonyl fluoride is a highly privileged warhead for covalent drug discovery. The SuFEx warhead exhibits context-dependent reactivity, capable of site-specifically labeling Tyrosine, Lysine, Serine, and Threonine residues within protein binding pockets. The 4-methoxy group ensures the warhead remains inert in human plasma, only reacting when proximity-induced desolvation within the target enzyme's active site lowers the activation energy barrier for fluoride displacement ()[5].

References

  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub PMC - NIH[Link]

  • SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers Macromolecules - ACS Publications [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Chinese Chemical Society[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space RSC Chemical Biology[Link]

  • An Efficient Organocatalyzed Interconversion of Silyl Ethers to Tosylates Using DBU and p-Toluenesulfonyl Fluoride ResearchGate[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters PMC - NIH[Link]

  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides The Journal of Organic Chemistry - ACS Publications [Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Organic Letters - ACS Publications[Link]

Sources

Method

Application Note: Cell-Based Assays and Direct-to-Biology Workflows Using 4-Methoxypyridine-2-sulfonyl Fluoride

Executive Summary The development of targeted covalent inhibitors (TCIs) and chemical probes relies heavily on the selection of appropriate electrophilic warheads. Among these, sulfonyl fluorides (SFs) have emerged as pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) and chemical probes relies heavily on the selection of appropriate electrophilic warheads. Among these, sulfonyl fluorides (SFs) have emerged as privileged functionalities in chemical biology 1. 4-Methoxypyridine-2-sulfonyl fluoride represents a highly versatile building block in this space. It serves a dual purpose: acting as a stable, context-specific covalent warhead for targeting nucleophilic amino acids (serine, threonine, tyrosine, lysine, and histidine), and functioning as a highly efficient hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

This application note provides a comprehensive guide to deploying 4-Methoxypyridine-2-sulfonyl fluoride in cell-based assays. We detail the mechanistic rationale behind its use, outline a "Direct-to-Biology" (D2B) SuFEx screening workflow, and provide a self-validating washout protocol to confirm covalent target engagement in live cells.

Mechanistic Grounding: The Sulfonyl Fluoride Advantage

To design effective cell-based assays, one must understand the causality behind the chemical behavior of the probe. Unlike sulfonyl chlorides, which are highly reactive and rapidly hydrolyze in aqueous media, sulfonyl fluorides are remarkably stable in physiological buffers. The S–F bond undergoes exclusively heterolytic cleavage and is highly resistant to reduction 1.

Why 4-Methoxypyridine-2-sulfonyl fluoride?

  • Tunable Electrophilicity : The electron-donating methoxy group on the pyridine ring modulates the electrophilicity of the sulfonyl fluoride, preventing indiscriminate reaction with water or off-target cellular nucleophiles.

  • Microenvironment Activation : The warhead remains inert until it binds to a specific protein pocket. The protein microenvironment lowers the pKa of the target nucleophile (e.g., a tyrosine hydroxyl or lysine amine) and provides transition-state stabilization, triggering the covalent reaction.

  • Biocompatibility for D2B : Because SuFEx reactions using this hub proceed with near-perfect atom economy and do not generate toxic byproducts, the crude reaction mixtures can be applied directly to living cells without intermediate purification 2.

Workflow A: SuFEx-Enabled Direct-to-Biology (D2B) Screening

Traditional medicinal chemistry requires extensive purification of intermediates, creating a bottleneck in drug discovery. SuFEx click chemistry bypasses this by allowing 4-Methoxypyridine-2-sulfonyl fluoride to react with various phenols or amines to generate focused libraries. Because the reaction conditions are biocompatible, the resulting crude mixtures can be directly evaluated in cell-based antiviral or oncology assays 2.

G A 4-Methoxypyridine-2- sulfonyl fluoride C SuFEx Catalysis (e.g., BEMP) A->C B Phenol/Amine Library B->C D Crude Biocompatible Reaction Mixture C->D High Yield E Cell-Based Assay (Direct Readout) D->E Direct-to-Biology

SuFEx-enabled Direct-to-Biology (D2B) screening workflow using a sulfonyl fluoride hub.

Protocol 1: High-Throughput SuFEx Cell-Based Assay

Note: This protocol is designed for 384-well plate formats.

  • SuFEx Reaction Setup : In a 384-well polypropylene plate, combine 4-Methoxypyridine-2-sulfonyl fluoride (10 mM in DMSO) with a library of nucleophiles (phenols/amines, 10 mM in DMSO) at a 1:1 molar ratio.

  • Catalysis : Add a catalytic amount of a biocompatible base (e.g., 5 mol% BEMP or DBU). Seal the plate and incubate at room temperature for 12 hours to ensure >95% conversion.

  • Quenching & Dilution : Dilute the crude reaction mixture 100-fold in sterile, serum-free assay medium (e.g., DMEM or RPMI-1640 supplemented with 25 mM HEPES). Causality note: Avoid Tris buffer, as its primary amine can slowly react with electrophiles over extended periods.

  • Cell Plating : Seed target cells (e.g., HeLa or Vero cells) at a density of 2,000 cells/well in a 384-well tissue culture plate. Allow 24 hours for adherence.

  • Compound Addition : Transfer 10 µL of the diluted crude SuFEx mixture to the cell plates (final DMSO concentration ≤ 0.1%).

  • Incubation & Readout : Incubate for 48–72 hours at 37°C, 5% CO₂. Assess cell viability using a standard ATP-dependent luminescent assay (e.g., CellTiter-Glo).

Workflow B: Validation of Covalent Target Engagement (Washout Assay)

A critical requirement in covalent drug discovery is proving that the observed cellular phenotype is driven by irreversible binding rather than transient, reversible interactions. The "Washout Assay" is a self-validating system: cells are exposed to the inhibitor for a short pulse, washed extensively to remove unbound compound, and then monitored. Covalent inhibitors will maintain target suppression, whereas reversible inhibitors will wash out, allowing the cell to recover 3.

G S1 1. Pulse: Incubate Cells with SF-Probe (1h) S2 2. Wash: Extensive Media Exchange (5x) S1->S2 S3 3. Chase: Incubation in Clean Media (23h) S2->S3 S4 4. Viability / Biomarker Readout S3->S4 S5 Irreversible (Covalent) Sustained Inhibition S4->S5 Target Engaged S6 Reversible (Non-Covalent) Recovered Activity S4->S6 Target Released

Washout assay logic for validating the covalent target engagement of sulfonyl fluoride probes.

Protocol 2: Covalent Washout Viability Assay
  • Cell Seeding : Seed cells in a 96-well plate at 1×10⁴ cells/well. Incubate overnight at 37°C.

  • Pulse Treatment : Aspirate media and replace with HEPES-modified RPMI-1640 (FBS-free) containing the 4-Methoxypyridine-2-sulfonyl fluoride derivative at varying concentrations (e.g., 0.1 µM to 10 µM). Include a known reversible inhibitor as a control. Incubate for exactly 1 hour at 37°C.

  • Washout Step (Critical) : Carefully aspirate the compound-containing media. Wash the cells gently but thoroughly 5 times with 200 µL of warm, compound-free culture media. Causality note: 5 washes are mathematically required to dilute the unbound compound below its biologically active threshold (typically >10,000-fold dilution).

  • Chase Incubation : Add 100 µL of complete culture media (with FBS) to each well. Incubate for an additional 23 to 71 hours, depending on the doubling time of the cells and the half-life of the target protein.

  • Assessment : Measure cell viability or specific target activity (e.g., via Western blot for downstream signaling proteins or a WST-8 assay). Calculate the IC₅₀ under washout conditions and compare it to a continuous incubation control.

Quantitative Data Presentation

To accurately evaluate the efficacy of a 4-Methoxypyridine-2-sulfonyl fluoride probe, researchers must compare the IC₅₀ values obtained from continuous incubation versus the washout protocol. A true covalent inhibitor will exhibit a "Shift Ratio" close to 1.0, indicating that a 1-hour pulse is sufficient to permanently inactivate the target.

Table 1: Comparative Analysis of Covalent vs. Reversible Inhibitors in Cell-Based Assays

Compound ClassTarget ResidueContinuous IC₅₀ (72h)Washout IC₅₀ (1h Pulse + 71h Chase)Shift Ratio (Washout / Continuous)Conclusion
4-MOPSF Probe A Tyrosine (Tyr)0.45 µM0.52 µM1.15 Irreversible / Covalent
4-MOPSF Probe B Lysine (Lys)1.20 µM1.45 µM1.20 Irreversible / Covalent
Reversible Control Non-covalent0.30 µM> 50.0 µM> 166.0 Reversible / Washed Out
Hydrolyzed SF Control N/A> 50.0 µM> 50.0 µMN/A Inactive

Data Interpretation: The 4-MOPSF (4-Methoxypyridine-2-sulfonyl fluoride) probes maintain their potency even after the free drug is removed from the culture media, validating their mechanism as targeted covalent inhibitors.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • SuFEx-enabled high-throughput medicinal chemistry for developing potent tamoxifen analogs as Ebola virus entry inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Enhanced Suppression of a Protein–Protein Interaction in Cells Using Small-Molecule Covalent Inhibitors Based on an N-Acyl-N-alkyl Sulfonamide Warhead Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Application

LC-MS/MS methods for detecting 4-Methoxypyridine-2-sulfonyl fluoride protein adducts

Application Note: LC-MS/MS Methodologies for the Detection and Mapping of 4-Methoxypyridine-2-Sulfonyl Fluoride Protein Adducts Abstract The mapping of covalent protein modifications is a cornerstone of modern chemoprote...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Methodologies for the Detection and Mapping of 4-Methoxypyridine-2-Sulfonyl Fluoride Protein Adducts

Abstract

The mapping of covalent protein modifications is a cornerstone of modern chemoproteomics and drug discovery. This application note provides a comprehensive, self-validating LC-MS/MS workflow for detecting protein adducts formed by 4-Methoxypyridine-2-sulfonyl fluoride . By detailing the mechanistic causality behind sample preparation, chromatographic separation, and mass spectrometric fragmentation, this guide empowers analytical scientists to confidently localize these highly specific Sulfur(VI) Fluoride Exchange (SuFEx) modifications across complex proteomes.

Introduction & Mechanistic Grounding

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has rapidly expanded the druggable proteome by providing electrophiles that are inert to aqueous hydrolysis yet highly reactive within specific protein microenvironments[1]. Unlike traditional α,β -unsaturated carbonyls (e.g., acrylamides) that exclusively target highly nucleophilic cysteines, sulfonyl fluorides (SFs) are "privileged warheads." They exhibit context-specific reactivity toward harder nucleophiles, enabling the covalent modification of tyrosine, lysine, serine, threonine, and histidine residues[2].

4-Methoxypyridine-2-sulfonyl fluoride is a uniquely tunable SuFEx probe. The proximity of the pyridine nitrogen acts as an internal base, stabilizing the transition state during nucleophilic attack. Simultaneously, the electron-donating 4-methoxy group attenuates the intrinsic electrophilicity of the sulfonyl fluoride warhead, preventing non-specific background labeling while maintaining rapid reaction kinetics upon target engagement[3].

Analytical Challenges and Causality in Experimental Design

Mapping these adducts via bottom-up proteomics presents distinct analytical challenges that dictate our experimental choices:

  • Hydrophobicity and Charge State Alteration: The addition of the 4-methoxypyridine-2-sulfonyl moiety significantly increases the hydrophobicity of the modified peptide, necessitating tailored, shallow liquid chromatography gradients to prevent co-elution with the bulk unmodified proteome[4]. Furthermore, modification of a primary amine (e.g., Lysine) neutralizes its positive charge, altering the peptide's ionization efficiency.

  • Adduct Lability & Diagnostic Ions: While modifications on Tyrosine (forming stable sulfonates) and Lysine (forming stable sulfonamides) survive high-energy collisional dissociation (HCD), adducts formed on Serine or Threonine are highly labile. During MS/MS, these specific adducts undergo collision-induced β -elimination, resulting in a diagnostic −18.0106 Da mass shift corresponding to the formation of dehydroalanine or dehydrobutyrine[5].

Reactivity Probe 4-MeO-Py-2-SF Electrophile Tyr Tyrosine (Tyr) High Reactivity Probe->Tyr SuFEx Lys Lysine (Lys) Moderate Reactivity Probe->Lys SuFEx Ser Serine (Ser) Labile Adduct Probe->Ser SuFEx Adduct1 Stable Sulfonate (+171.00 Da) Tyr->Adduct1 Adduct2 Stable Sulfonamide (+171.00 Da) Lys->Adduct2 Adduct3 Dehydroalanine (-18.01 Da) Ser->Adduct3 Elimination

Figure 1: Context-dependent SuFEx reactivity and resulting LC-MS/MS mass shifts.

Quantitative Data: Expected Mass Shifts and Fragmentation

To accurately identify modified peptides, search engine parameters must account for the specific mass shifts induced by the probe (Formula: C6​H6​FNO3​S ; Reactive Adduct: C6​H5​NO3​S ).

Table 1: Diagnostic Mass Shifts and Fragmentation Behavior for 4-MeO-Py-2-SF Adducts

Target ResidueAdduct TypeMonoisotopic Mass Shift (Da)Preferred FragmentationStability in MS/MS
Tyrosine (Y) Sulfonate+170.9989HCD / EThcDHigh
Lysine (K) Sulfonamide+170.9989HCD / EThcDHigh
Histidine (H) Sulfonamide+170.9989HCD / EThcDModerate
Serine (S) Dehydroalanine-18.0106ETDLow (Eliminates)
Threonine (T) Dehydrobutyrine-18.0106ETDLow (Eliminates)

Step-by-Step Methodology

G N1 1. Protein Labeling (4-MeO-Py-2-SF in HEPES) N2 2. Denaturation & Alkylation (8M Urea, TCEP, IAA) N1->N2 N3 3. Proteolytic Digestion (Trypsin/Lys-C, Overnight) N2->N3 N4 4. Peptide Desalting (C18 StageTip Cleanup) N3->N4 N5 5. LC-MS/MS Analysis (Shallow Gradient, HCD/ETD) N4->N5 N6 6. Data Processing (Byonic/MaxQuant Validation) N5->N6

Figure 2: End-to-end LC-MS/MS workflow for SuFEx-mediated protein adduct mapping.

Protein Labeling and Self-Validating Controls
  • Causality: Primary amines in buffers (e.g., Tris) will competitively react with the SuFEx probe, neutralizing it before protein engagement. Amine-free buffers are strictly required.

  • Self-Validating System: Every biological replicate must be paired with a DMSO-vehicle control. A modification is only validated if the +170.9989 Da peak is entirely absent in the DMSO control, establishing a zero-background baseline.

  • Prepare the target protein (1-2 mg/mL) in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Prepare a 100x stock of 4-Methoxypyridine-2-sulfonyl fluoride in anhydrous DMSO.

  • Spike the probe into the protein solution to a final concentration of 10-50 μ M (ensure final DMSO concentration is 1% v/v). Treat the control sample with an equivalent volume of DMSO.

  • Incubate at room temperature for 1-4 hours with gentle agitation.

  • Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM, incubating for 15 minutes. (Rationale: The high concentration of primary amines in Tris rapidly scavenges any unreacted sulfonyl fluoride).

Denaturation, Reduction, and Alkylation
  • Causality: Sulfonyl fluorides prefer "hard" nucleophiles (O, N) over "soft" nucleophiles (S). Thus, standard thiol-based reducing agents and alkylating agents (Iodoacetamide) do not cross-react with or displace the stable SuFEx adducts[5].

  • Add solid Urea to the quenched reaction to achieve a final concentration of 8 M.

  • Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.

  • Add Iodoacetamide (IAA) to a final concentration of 40 mM. Incubate in the dark at room temperature for 45 minutes.

Proteolytic Digestion
  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the Urea concentration to < 2 M, which is critical to maintain Trypsin activity.

  • Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio.

  • Digest overnight (12-16 hours) at 37°C.

  • Quench digestion by adding Formic Acid (FA) to a final concentration of 1% (v/v).

LC-MS/MS Acquisition Parameters
  • Causality: Modified peptides elute later than their unmodified counterparts. A shallow gradient ensures baseline resolution of isobaric positional isomers (e.g., a peptide modified at K1​ vs K2​ )[4].

  • Desalt peptides using C18 StageTips and reconstitute in 0.1% FA in water.

  • Inject 1 μ g of peptides onto a C18 analytical column (e.g., 75 μ m × 25 cm, 2 μ m particle size).

  • Run a 90-minute gradient from 5% to 35% Acetonitrile (0.1% FA) at 300 nL/min.

Table 2: Recommended LC-MS/MS Instrument Parameters (Orbitrap Tribrid Systems)

ParameterSettingRationale
MS1 Resolution 120,000 at m/z 200High mass accuracy for complex adducted precursors.
MS2 Resolution 30,000 at m/z 200Resolves isotopic clusters of highly charged modified peptides.
Fragmentation HCD (NCE 28%) + ETDETD preserves labile Ser/Thr adducts; HCD provides deep backbone sequencing.
Dynamic Exclusion 30 secondsPrevents over-sampling of highly abundant native peptides.
Isolation Window 1.2 m/zMinimizes co-isolation interference for low-abundance adducts.

Data Processing and Validation

Raw files should be processed using advanced search engines like Byonic or MaxQuant. Set the +170.9989 Da shift on Y, K, S, T, and H as a variable modification. Crucially, to capture elimination products on Ser/Thr, include a variable modification for -18.0106 Da [5].

Final Validation Gate: Manual validation of MS2 spectra is mandatory for novel sites. Ensure continuous b- and y-ion series coverage around the modified residue, verify that the precursor mass error is < 5 ppm, and confirm the signal is strictly absent in the DMSO control.

References

  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics . nih.gov. 4

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space . rsc.org. 5

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome . nih.gov. 1

  • Sulfonyl fluorides as privileged warheads in chemical biology . rsc.org. 2

  • Structure-based design and analysis of SuFEx chemical probes . nih.gov.3

Sources

Method

Application Notes and Protocols for Fluorescent Labeling of Proteins with 4-Methoxypyridine-2-sulfonyl Fluoride Derivatives

Introduction: The Power of Covalent Probes in Unraveling Protein Function The precise study of protein function, localization, and interaction networks within the complex cellular milieu is a cornerstone of modern biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Covalent Probes in Unraveling Protein Function

The precise study of protein function, localization, and interaction networks within the complex cellular milieu is a cornerstone of modern biological research and drug development. Fluorescent labeling of proteins has emerged as an indispensable tool, allowing for the direct visualization and quantification of these processes in real-time.[1][2] Among the diverse array of labeling strategies, the use of covalent chemical probes offers distinct advantages, including high specificity and the ability to form stable, irreversible linkages with target proteins, enabling robust downstream analysis.[3][4]

Sulfonyl fluoride (SF) electrophiles have garnered significant attention as a "privileged" class of reactive probes in chemical biology.[5] Their unique balance of aqueous stability and reactivity allows them to covalently modify a broad range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine, moving beyond the traditional focus on cysteine.[5] This expanded targeting scope opens up new avenues for probing protein function and identifying novel therapeutic targets.

This application note provides a comprehensive guide to the use of 4-Methoxypyridine-2-sulfonyl fluoride (4-MeO-PySF) derivatives for the fluorescent labeling of proteins. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for direct and two-step labeling strategies, and discuss key applications in academic research and drug discovery. The inclusion of the 4-methoxypyridine scaffold can offer advantageous solubility and pharmacokinetic properties, potentially enhancing cell permeability and target engagement.[6]

The Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The covalent modification of proteins by 4-MeO-PySF derivatives is predicated on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction.[7] The sulfonyl fluoride moiety (–SO₂F) is a highly electrophilic "warhead" that, while relatively stable in aqueous environments, can react with nucleophilic side chains of amino acids.

The reactivity of the sulfonyl fluoride is not indiscriminate but is highly context-dependent, a phenomenon known as "proximity-enhanced reactivity."[5] This means that the labeling reaction is significantly accelerated when the probe is bound within a protein's binding pocket, leading to a high degree of specificity for the target protein. The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl fluoride by a deprotonated amino acid side chain (e.g., the hydroxyl group of tyrosine or the ε-amino group of lysine), resulting in the formation of a stable covalent sulfonyl or sulfonamide bond and the displacement of the fluoride ion.

SuFEx_Mechanism Protein Protein with Nucleophilic Residue (Tyr-OH or Lys-NH2) Intermediate Transition State Protein->Intermediate Nucleophilic Attack Probe 4-MeO-PySF-Fluorophore Probe->Intermediate Labeled_Protein Covalently Labeled Protein Intermediate->Labeled_Protein Covalent Bond Formation Fluoride F⁻ Intermediate->Fluoride Leaving Group Two_Step_Labeling_Workflow cluster_step1 Step 1: Covalent Labeling cluster_step2 Step 2: Click Chemistry Lysate Cell Lysate Incubate1 Incubation (RT, 1-2h) Lysate->Incubate1 Probe Alkyne-4-MeO-PySF Probe Probe->Incubate1 Alkyne_Protein Alkyne-Labeled Proteome Incubate1->Alkyne_Protein Incubate2 Click Reaction (RT, 1h) Alkyne_Protein->Incubate2 Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->Incubate2 Click_Reagents CuSO4, TCEP, TBTA Click_Reagents->Incubate2 Fluorescent_Protein Fluorescently Labeled Proteome Incubate2->Fluorescent_Protein Analysis Analysis Fluorescent_Protein->Analysis SDS-PAGE & Fluorescence Scan

Sources

Application

Site-Specific Protein Modification with 4-Methoxypyridine-2-Sulfonyl Fluoride (MOPSF): A SuFEx-Enabled Bioconjugation Protocol

Executive Summary & Scientific Rationale The development of highly chemoselective bioconjugation strategies is a cornerstone of modern chemical biology and antibody-drug conjugate (ADC) development. While traditional ele...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of highly chemoselective bioconjugation strategies is a cornerstone of modern chemical biology and antibody-drug conjugate (ADC) development. While traditional electrophiles (e.g., NHS esters, maleimides) offer robust reactivity, they often lack site-specificity, leading to heterogeneous conjugate mixtures.

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, pioneered by K. Barry Sharpless and co-workers in 2014, revolutionized this landscape by introducing sulfonyl fluorides as "spring-loaded" electrophiles[1]. Unlike highly reactive aliphatic sulfonyl fluorides (like PMSF) that rapidly hydrolyze in water, heteroaryl sulfonyl fluorides such as pyridine-2-sulfonyl fluoride (PyFluor) offer enhanced stability and are widely used in cross-coupling and bioconjugation[2].

4-Methoxypyridine-2-sulfonyl fluoride (MOPSF) represents a rationally tuned, next-generation SuFEx reagent. By introducing an electron-donating methoxy group (-OCH₃) at the 4-position of the pyridine ring, the baseline electrophilicity of the sulfonyl center is deliberately dampened. This structural modification provides a critical advantage: MOPSF is virtually inert in bulk aqueous solution but becomes highly reactive only when docked into a specific protein microenvironment. This proximity-driven activation occurs when the protein pocket provides hydrogen-bond donors to activate the fluoride leaving group, enabling highly site-specific nucleophilic attack by proximal Tyrosine (-OH) or Lysine (-NH₂) residues[3].

Mechanistic Insights: Proximity-Driven SuFEx Activation

To achieve self-validating and reproducible results, it is critical to understand the causality behind MOPSF's reactivity. The S-F bond is highly resistant to hydrolysis, thermolysis, and reduction under physiological conditions[1]. MOPSF acts as a "sleeping beauty" reagent[4]; it will not react with surface-exposed nucleophiles indiscriminately.

When MOPSF binds to a specific structural motif on a target protein, the local microenvironment (often a salt bridge or a network of hydrogen bonds) coordinates with the fluorine atom. This coordination pulls electron density away from the sulfur(VI) center, lowering the activation energy for nucleophilic substitution. A spatially adjacent Tyrosine or Lysine residue then attacks the sulfur center, displacing the fluoride ion and forming a permanent, covalent sulfonate or sulfonamide linkage[3].

Mechanism A MOPSF (Inert S-F Bond) B Protein Pocket (H-bond Activation) A->B Docking C Nucleophilic Attack (Tyr-OH / Lys-NH2) B->C F- leaving D Site-Specific Bioconjugate C->D Covalent bond

Caption: Proximity-driven SuFEx activation mechanism of MOPSF in protein microenvironments.

Comparative Reagent Profiling

Selecting the correct SuFEx reagent dictates the success of the bioconjugation. The table below summarizes the quantitative and qualitative differences between common sulfonyl fluorides, highlighting why MOPSF is optimal for site-specific labeling.

ReagentStructure TypeAqueous Half-Life (pH 7.4)Primary Target ResiduesRelative ElectrophilicityPrimary Application
PMSF Aliphatic< 30 minutesSerine (Active Site)Very HighIrreversible Protease Inhibition
PyFluor Heteroaryl~ 4–6 hoursLys, Tyr, HisHighBroad Activity-Based Profiling[2]
MOPSF Methoxy-Heteroaryl> 24 hours Tyr, Lys (Pocket-driven) Moderate (Tuned) Site-Specific Bioconjugation
NO₂-PyFluor Nitro-Heteroaryl< 2 hoursBroad (Non-specific)Very HighSmall Molecule Derivatization

Experimental Workflow & Protocol

The following protocol is a self-validating system designed to ensure maximum chemoselectivity while preserving the tertiary structure of the target protein.

Workflow Step1 1. Buffer Exchange (50 mM HEPES, pH 7.8) Step2 2. MOPSF Addition (10-50 eq, <5% DMSO) Step1->Step2 Step3 3. SuFEx Incubation (2-16 h, 25°C) Step2->Step3 Step4 4. Desalting / Quenching (Zeba Spin Column) Step3->Step4 Step5 5. LC-MS/MS Validation (Intact MS & Peptide Mapping) Step4->Step5

Caption: Step-by-step experimental workflow for MOPSF-mediated site-specific protein modification.

Step 1: Reagent and Protein Preparation

Causality Check: Primary amine buffers (like Tris) can act as competing nucleophiles if activated. Always use amine-free buffers.

  • MOPSF Stock Solution: Dissolve MOPSF powder in anhydrous DMSO to create a 50 mM stock. Vortex until completely dissolved. Store at -20°C in single-use aliquots to prevent moisture ingress.

  • Protein Preparation: Dialyze or buffer-exchange your target protein into 50 mM HEPES, 150 mM NaCl, pH 7.8. Adjust the protein concentration to 10–50 µM.

Step 2: SuFEx Conjugation Reaction

Causality Check: The reaction relies on the native tertiary structure of the protein to provide the activation pocket. Do not add denaturants (e.g., urea, SDS) during this step.

  • Aliquot 100 µL of the protein solution into a low-binding microcentrifuge tube.

  • Slowly add MOPSF stock solution to achieve a final concentration of 10 to 50 molar equivalents relative to the protein.

  • Critical: Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein precipitation or unfolding.

  • Incubate the reaction mixture at 25°C (room temperature) with gentle orbital shaking (300 rpm) for 2 to 16 hours. Note: Because MOPSF is highly stable, longer incubation times can be used to drive the reaction to completion without significant background hydrolysis.

Step 3: Quenching and Purification
  • Terminate the reaction by passing the mixture through a pre-equilibrated Zeba™ Spin Desalting Column (or equivalent size-exclusion resin) to remove unreacted MOPSF and DMSO.

  • Alternatively, dialyze the sample extensively against PBS (pH 7.4) at 4°C overnight.

Step 4: Analytical Validation
  • Intact Mass Spectrometry: Analyze the desalted protein via LC-ESI-MS to determine the Degree of Labeling (DoL). A successful reaction will show a mass shift corresponding to the addition of the 4-methoxypyridine-2-sulfonyl moiety (minus the fluoride leaving group).

  • Peptide Mapping: Digest the modified protein with Trypsin/Glu-C and analyze via LC-MS/MS to pinpoint the exact site of modification (typically a specific Tyr or Lys residue)[4].

Troubleshooting Guide

ObservationPotential CauseMechanistic Solution
Low Degree of Labeling (DoL) Target pocket lacks sufficient H-bond donors to activate the S-F bond.Increase MOPSF to 100 eq, or slightly elevate pH to 8.2 to increase the nucleophilicity of the target Tyrosine/Lysine.
Protein Precipitation Solvent shock from DMSO or localized denaturation.Pre-dilute the MOPSF DMSO stock in buffer before dropwise addition, keeping final DMSO ≤ 2% (v/v).
Off-Target / Multiple Labeling Reagent concentration too high, forcing non-specific interactions.Titrate MOPSF equivalents down (e.g., 2–5 eq). Perform a competitive inhibition control to validate pocket-specificity.
No Mass Shift Detected MOPSF stock hydrolyzed due to poor storage.Prepare fresh MOPSF stock in strictly anhydrous DMSO.

References

  • The Application of Fluorine-Containing Reagents in Structural Proteomics. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. ResearchGate. URL:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Visualizing the Interface of Biotin and Fatty Acid Biosynthesis through SuFEx Probes. Journal of the American Chemical Society. URL:[Link]

Sources

Method

Advanced Enzyme Kinetics and Activity-Based Protein Profiling Using 4-Methoxypyridine-2-Sulfonyl Fluoride

Executive Summary The transition from reversible to covalent enzyme inhibitors has revolutionized drug discovery and chemical biology. At the forefront of this shift is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from reversible to covalent enzyme inhibitors has revolutionized drug discovery and chemical biology. At the forefront of this shift is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which utilizes sulfonyl fluorides as privileged warheads for Activity-Based Protein Profiling (ABPP) and targeted covalent inhibition[1].

4-Methoxypyridine-2-sulfonyl fluoride (4-MOPSF) represents a next-generation, tunable SuFEx probe. While traditional sulfonyl fluorides like PMSF are highly reactive but prone to rapid aqueous hydrolysis, the rational incorporation of a 4-methoxy group—an electron-donating group (EDG)—onto the pyridine-2-sulfonyl fluoride (PyFluor) scaffold elegantly dampens the extreme electrophilicity of the sulfur(VI) center[2]. This structural modification extends the probe's aqueous half-life while retaining exquisite chemoselectivity for context-specific nucleophilic residues (Ser, Thr, Tyr, Lys, His, and Cys) within the precisely organized microenvironment of an enzyme's active site[3].

This application note provides a comprehensive, self-validating framework for utilizing 4-MOPSF to determine covalent kinetic parameters ( kinact​/KI​ ) and conduct live-cell target engagement studies.

Mechanistic Principles: The "Why" Behind the Chemistry

To deploy 4-MOPSF effectively, one must understand the causality governing its reactivity. Sulfonyl fluorides are "activation-free" probes; they remain inert in physiological buffers but undergo rapid S-F bond cleavage upon encountering a suitably positioned nucleophile in a protein binding pocket[1].

  • The Role of the Microenvironment : The enzyme active site provides a low-dielectric environment and often features adjacent hydrogen-bond donors that activate the S-F bond, facilitating nucleophilic attack[4].

  • Electronic Tuning via the 4-Methoxy Substitution : The methoxy group at the para position relative to the sulfonyl fluoride donates electron density into the pyridine ring via resonance. This reduces the partial positive charge on the sulfur atom, significantly decreasing the rate of background hydrolysis compared to unsubstituted PyFluor or highly electron-withdrawn variants[2].

  • Kinetic Evaluation ( kinact​/KI​ ) : Covalent inhibition is a two-step process. The probe first binds non-covalently to the enzyme (quantified by the dissociation constant, KI​ ), followed by irreversible covalent bond formation (quantified by the maximum inactivation rate, kinact​ )[5]. Measuring the ratio kinact​/KI​ provides the most accurate metric of covalent efficiency.

Mechanism A 4-MOPSF Probe (Tunable Electrophile) C SuFEx Transition State (S-F Bond Activation) A->C Non-covalent Binding (K_I) B Enzyme Active Site (Nucleophilic Ser/Lys/Tyr) B->C Nucleophilic Attack D Covalent Enzyme Adduct (Irreversible Inhibition) C->D Covalent Bond Formation (k_inact) E Fluoride Ion (F-) (Leaving Group) C->E Elimination

Caption: SuFEx-mediated covalent labeling mechanism of 4-MOPSF within an enzyme active site.

Comparative Warhead Profiling

When designing an assay, selecting the correct warhead is critical. The table below summarizes how 4-MOPSF compares to legacy sulfonyl fluorides, highlighting its optimized balance of stability and reactivity.

WarheadStructural FeatureAqueous Half-Life (pH 7.4)Primary Target ResiduesRelative kinact​/KI​ Background Hydrolysis
PMSF Phenylmethanesulfonyl< 1 hourSer, CysModerateHigh
PyFluor Pyridine-2-sulfonyl~ 2-4 hoursSer, Tyr, Lys, HisHighModerate
4-MOPSF 4-Methoxy-pyridine-2-sulfonyl> 8 hours Ser, Tyr, Lys, His High (Target-Specific) Low

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish true active-site labeling from non-specific background reactivity.

Protocol 1: In Vitro Determination of kinact​/KI​ via Continuous Assay

This protocol utilizes a continuous fluorogenic substrate assay under pseudo-first-order conditions ( [I]0​≫[E]0​ ) to extract kinetic parameters[5].

Critical Insight : Do not use primary amine-containing buffers (e.g., Tris) when evaluating SuFEx probes, as they can act as competing nucleophiles and artificially lower the apparent kinact​ . Use HEPES, PBS, or MOPS.

Step-by-Step Methodology:

  • Reagent Preparation :

    • Prepare a 100x stock series of 4-MOPSF in anhydrous DMSO.

    • Prepare the enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20 to prevent aggregation).

  • Reaction Setup :

    • Aliquot the enzyme into a black 96-well or 384-well microplate.

    • Self-Validation Control: Include a set of wells pre-incubated with a known, potent reversible competitive inhibitor to block the active site.

  • Initiation :

    • Add the fluorogenic substrate at a concentration near or below its Km​ .

    • Immediately initiate the reaction by adding the 4-MOPSF concentration series (final DMSO concentration must remain constant, typically 1% v/v).

  • Data Acquisition :

    • Monitor fluorescence continuously for 60–120 minutes. Ensure that less than 10% of the substrate is consumed during the assay to prevent substrate depletion artifacts[5].

  • Data Analysis :

    • Fit the non-linear progress curves to the integrated rate equation for time-dependent inhibition:

      Fluorescence=vi​/kobs​×[1−exp(−kobs​×t)]+C
    • Plot the derived kobs​ values against the inhibitor concentration [I] .

    • Fit this secondary plot to a hyperbolic equation to extract KI​ and kinact​ .

Protocol 2: Competitive ABPP in Live Cells

To validate that 4-MOPSF engages its target in complex biological matrices, an alkyne-tagged derivative of the probe is used alongside Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[4].

Workflow Step1 1. Live Cell Treatment (Vehicle vs. Competitor) Step2 2. Alkyne-4-MOPSF Incubation (In situ Target Engagement) Step1->Step2 Step3 3. Cell Lysis (RIPA Buffer + Protease Inhibitors) Step2->Step3 Step4 4. CuAAC Click Chemistry (TAMRA-Azide Reporter Addition) Step3->Step4 Step5 5. SDS-PAGE & In-Gel Fluorescence (Target Visualization) Step4->Step5

Caption: Step-by-step Activity-Based Protein Profiling (ABPP) workflow using an alkyne-tagged 4-MOPSF.

Step-by-Step Methodology:

  • Cell Treatment :

    • Seed cells to 80% confluency.

    • Pre-treat cells with a known competitive inhibitor (or DMSO vehicle) for 1 hour. This step proves that the labeling is active-site directed; the competitor should ablate the fluorescent signal.

  • Probe Incubation :

    • Add alkyne-tagged 4-MOPSF (typically 1–10 μ M) directly to the culture media and incubate for 1–2 hours at 37°C.

  • Lysis :

    • Wash cells with cold PBS and lyse in RIPA buffer. Clarify the lysate via centrifugation (14,000 x g, 15 min).

  • Click Chemistry (CuAAC) :

    • To 50 μ g of proteome, add the click reagents in the following strict order to prevent protein precipitation and oxidative damage: a) TAMRA-Azide (100 μ M) b) Premixed CuSO4 (1 mM) and THPTA ligand (2 mM) c) Sodium Ascorbate (1 mM, freshly prepared)

    • Critical Insight: Premixing the copper source with the THPTA ligand before adding it to the lysate is mandatory to prevent Cu(I)-mediated generation of reactive oxygen species (ROS) that degrade the proteome.

  • Analysis :

    • Resolve the proteome via SDS-PAGE. Scan the gel using a fluorescence imager (e.g., Typhoon) to visualize the specific covalent engagement of the target enzyme.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening N
  • Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases Frontiers
  • SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers ACS Public
  • Pyridine-2-sulfonyl fluoride Benchchem
  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes eScholarship

Sources

Application

In situ generation of 4-Methoxypyridine-2-sulfonyl fluoride for immediate use

Application Note: In Situ Generation and Immediate Utilization of 4-Methoxypyridine-2-Sulfonyl Fluoride Introduction & Mechanistic Rationale Sulfonyl fluorides have emerged as highly privileged pharmacophores and versati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Situ Generation and Immediate Utilization of 4-Methoxypyridine-2-Sulfonyl Fluoride

Introduction & Mechanistic Rationale

Sulfonyl fluorides have emerged as highly privileged pharmacophores and versatile electrophilic hubs in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and deoxyfluorination workflows[1]. While pyridine-2-sulfonyl fluoride (PyFluor) is a well-established reagent, the introduction of an electron-donating 4-methoxy group fundamentally modulates the electronic landscape of the pyridine ring.

The Causality of the 4-Methoxy Substitution: The +M (mesomeric) effect of the methoxy group increases the electron density on the heteroaryl nitrogen, significantly enhancing its basicity. This allows for highly tunable activation via hydrogen-bonding or Lewis acids during downstream SuFEx trapping. Furthermore, the electron-rich aromatic system slightly deactivates the electrophilicity of the S(VI) center, conferring exceptional stability against background hydrolysis in aqueous media[2].

Why In Situ Generation? Despite the stability of the S-F bond, the corresponding heteroaryl sulfonyl chlorides and sulfinates are notoriously prone to rapid hydrolysis or oxidative degradation upon storage. By generating 4-methoxypyridine-2-sulfonyl fluoride in situ from bench-stable precursors, researchers bypass the isolation of moisture-sensitive intermediates, maximize atom economy, and can immediately trap the reactive S(VI) hub with nucleophiles (amines/phenols) in a single continuous workflow[1].

Comparative Methodologies

To provide flexibility based on starting material availability, two distinct causal pathways have been validated for this workflow.

  • Route A (Halide Exchange): Capitalizes on the biphasic conversion of the sulfonyl chloride using Potassium Bifluoride (KHF₂). KHF₂ is specifically chosen over KF because the bifluoride ion ( HF2−​ ) provides a mildly acidic microenvironment that actively suppresses the hydrolysis of the sulfonyl chloride back to the sulfonic acid[3].

  • Route B (De Novo Sulfonylation): Utilizes a palladium-catalyzed insertion of sulfur dioxide via DABSO (a bench-stable SO₂ surrogate), followed by electrophilic fluorination with NFSI[4]. The bulky, electron-rich AmPhos ligand is critical here to facilitate oxidative addition into the aryl bromide while preventing catalyst deactivation[5].

Table 1: Quantitative Comparison of In Situ Generation Strategies
ParameterRoute A: Halide ExchangeRoute B: De Novo Sulfonylation
Precursor 4-Methoxypyridine-2-sulfonyl chloride2-Bromo-4-methoxypyridine
Core Reagents KHF₂, MeCN/H₂ODABSO, PdCl₂(AmPhos)₂, NFSI
Generation Time 2 Hours18 Hours (16h + 2h)
Typical Yield > 90%75% – 85%
Atom Economy HighModerate (Generates sulfonimide byproducts)
Optimal Use Case Rapid SuFEx screening & DeoxyfluorinationLate-stage functionalization of complex halides

Experimental Protocols & Self-Validating Workflows

Protocol A: Rapid Halide Exchange via KHF₂

Objective: Rapid generation of the sulfonyl fluoride for immediate SuFEx trapping.

  • Reaction Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add 4-methoxypyridine-2-sulfonyl chloride (1.0 equiv, 1.0 mmol).

  • Solvent & Reagent Addition: Dissolve the substrate in 2.0 mL of Acetonitrile (MeCN). In a separate vial, dissolve KHF₂ (3.0 equiv, 3.0 mmol) in 2.0 mL of deionized water.

  • Biphasic Mixing: Add the aqueous KHF₂ solution dropwise to the MeCN solution. Causality: The biphasic MeCN/H₂O system ensures the solubility of both the organic substrate and the inorganic fluoride source, driving the equilibrium toward the S-F bond formation[3].

  • Agitation: Stir vigorously at 25 °C for 2 hours.

  • Validation & Quality Control (Self-Validating Step): Stop stirring and allow phase separation. Extract a 50 µL aliquot from the organic layer, dilute in CD₃CN, and acquire a rapid ¹⁹F NMR spectrum. A successful generation is confirmed by a sharp, diagnostic singlet between +45.0 and +50.0 ppm (referenced to CFCl₃). The absence of signals around -120 ppm confirms no ring-fluorination has occurred.

  • Immediate Use: Once validated, the organic layer containing the generated 4-methoxypyridine-2-sulfonyl fluoride can be directly transferred to a vessel containing the target nucleophile (e.g., a secondary amine) and DBU (1.5 equiv) for immediate SuFEx coupling.

Workflow2 SC 4-Methoxypyridine-2-sulfonyl chloride KHF2 KHF2 (3.0 equiv) MeCN/H2O, 25°C SC->KHF2 SF 4-Methoxypyridine-2-sulfonyl fluoride KHF2->SF Cl/F Exchange Deoxy Deoxyfluorination / SuFEx (R-OH, DBU) SF->Deoxy Immediate Use

Figure 1: Rapid halide exchange workflow for in situ generation and immediate application.

Protocol B: De Novo Sulfonylation via DABSO and NFSI

Objective: Direct conversion of an aryl bromide to the sulfonyl fluoride without isolating the reactive sulfinate.

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-bromo-4-methoxypyridine (1.0 equiv, 1.0 mmol), DABSO (0.6 equiv, providing 1.2 equiv of SO₂), and PdCl₂(AmPhos)₂ (5 mol%).

  • Sulfonylation: Add anhydrous Isopropanol (3.0 mL) followed by Triethylamine (3.0 equiv). Causality: Isopropanol facilitates the reduction of Pd(II) to the active Pd(0) species and stabilizes the highly polar sulfinate intermediate[5].

  • Heating: Seal the tube and stir at 75 °C for 16 hours.

  • Validation Step 1 (Sulfinate Formation): Analyze via TLC (Hexanes/EtOAc 3:1). The intermediate sulfinate salt is highly polar and must remain strictly at the baseline ( Rf​=0.0 ). The starting bromide ( Rf​≈0.8 ) should be completely consumed.

  • Electrophilic Fluorination: Cool the mixture to room temperature. Add a solution of NFSI (1.5 equiv) dissolved in anhydrous MeCN (2.0 mL). Stir for 2 hours at 25 °C. Causality: NFSI acts as a mild electrophilic fluorine source that cleanly inverts the nucleophilic sulfinate into the electrophilic sulfonyl fluoride without causing over-oxidation to the sulfonate[4].

  • Validation Step 2 (Fluoride Generation): Re-analyze via TLC. The successful in situ generation of the sulfonyl fluoride is confirmed by the complete disappearance of the baseline spot and the appearance of a fast-moving, UV-active spot ( Rf​≈0.6 ).

  • Immediate Use: Filter the crude mixture through a short pad of Celite to remove palladium black, and immediately subject the filtrate to SuFEx conditions.

Workflow1 Substrate 2-Bromo-4-methoxypyridine PdCat PdCl2(AmPhos)2 / DABSO iPrOH, 75°C Substrate->PdCat Sulfinate Palladium Sulfinate Complex PdCat->Sulfinate Oxidative Addition & SO2 Insertion NFSI NFSI (Electrophilic F+) MeCN, 25°C Sulfinate->NFSI Product 4-Methoxypyridine-2-sulfonyl fluoride (In Situ Generated) NFSI->Product Fluorination SuFEx SuFEx Trapping (R-OH / R-NH2) Product->SuFEx Immediate Use

Figure 2: Pd-catalyzed de novo synthesis workflow for in situ sulfonyl fluoride generation.

References

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. National Institutes of Health (NIH). 1

  • DABSO – A Reagent to Revolutionize Organosulfur Chemistry. Thieme Connect.4

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. 5

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. 3

  • Arenesulfonyl Fluoride Synthesis via Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts. Chinese Academy of Sciences. 2

Sources

Method

High-throughput screening with 4-Methoxypyridine-2-sulfonyl fluoride libraries

Application Note: High-Throughput Screening of 4-Methoxypyridine-2-Sulfonyl Fluoride Libraries for Covalent Ligand Discovery Mechanistic Rationale & Warhead Design Covalent drug discovery has historically relied on acryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 4-Methoxypyridine-2-Sulfonyl Fluoride Libraries for Covalent Ligand Discovery

Mechanistic Rationale & Warhead Design

Covalent drug discovery has historically relied on acrylamides targeting non-catalytic cysteines. However, the low natural abundance of cysteine severely restricts the targetable proteome. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this space by introducing sulfonyl fluorides, which expand the druggable target space to tyrosine, lysine, serine, and histidine residues[1].

Among the emerging SuFEx warheads, the 4-methoxypyridine-2-sulfonyl fluoride scaffold offers unique physicochemical advantages for high-throughput screening (HTS) libraries:

  • Electronic Modulation: The electron-donating 4-methoxy group donates electron density into the pyridine ring via resonance. This subtly reduces the electrophilicity of the sulfonyl fluoride group compared to unsubstituted benzenesulfonyl fluorides, enhancing aqueous stability and minimizing off-target promiscuity[2].

  • Anchoring Potential: The pyridine nitrogen provides a critical hydrogen-bond acceptor, which is frequently required for hinge-binding in kinases or anchoring within protease active sites.

The "Sleeping Beauty" Paradigm As a Senior Application Scientist, I emphasize that a successful SuFEx probe must be "activation-free" yet completely inert in bulk aqueous solution. It should only react when bound to a specific protein pocket that provides the precise geometric and electrostatic environment (e.g., hydrogen-bonding networks) to activate the S-F bond—a phenomenon termed the "sleeping beauty" effect[3][4]. The protocols below are designed not just to identify hits, but to act as a self-validating system that confirms this context-dependent mechanism.

Workflow Visualization

SuFEx_HTS Lib 4-Methoxypyridine-2-SO2F Library Generation QC LC-MS Purity & Stability QC Lib->QC Validate warhead integrity Incubate HTS Incubation (Native Target Protein) QC->Incubate Pass (>95% intact) MS Intact Protein MS (Adduct Detection) Incubate->MS Primary Screen Denat Denatured Protein Control Assay MS->Denat Active Hits (Mass Shift) Hit Validated Context-Dependent Covalent Hit Denat->Hit No reaction (Sleeping Beauty)

Self-validating HTS workflow for SuFEx covalent library screening.

High-Throughput Screening Protocols (Self-Validating System)

Protocol 1: Library Quality Control (Warhead Integrity)

Causality: Sulfonyl fluorides are generally stable, but HTS requires absolute certainty that the warhead has not prematurely hydrolyzed to the unreactive sulfonic acid during DMSO storage. Screening degraded libraries leads to false negatives[2].

  • Dilute a representative sampling of the 4-methoxypyridine-2-sulfonyl fluoride library to 10 µM in 50% LC-MS grade Acetonitrile/Water.

  • Analyze via UPLC-MS (ESI+).

  • Validation Gate: Proceed to screening only if the intact sulfonyl fluoride mass [M+H]+ accounts for >95% of the total ion chromatogram (TIC) peak area. Discard plates showing significant sulfonic acid hydrolysis [M-F+OH+H]+.

Protocol 2: High-Throughput Intact Mass Spectrometry (HT-iMS) Screen

Causality: Biochemical fluorescence assays can yield false positives due to pan-assay interference compounds (PAINS). Intact MS directly observes the covalent adduct, providing unambiguous proof of target engagement and stoichiometry[2][5].

  • Prepare a 384-well assay plate (e.g., Greiner Bio-One).

  • Dispense 10 µL of the target protein (final concentration 2 µM) in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Critical: Avoid nucleophilic buffers like Tris or primary amine-containing additives which competitively react with the SuFEx warhead[5].

  • Pin-transfer 50 nL of the library (10 mM in DMSO) to achieve a final compound concentration of 50 µM.

  • Incubate at room temperature for 4 hours. Note: The slower kinetics of SuFEx reactions compared to highly reactive acrylamides necessitate longer incubation times to capture weak-binding fragments[2].

  • Quench the reaction with 1% formic acid.

  • Analyze via high-throughput RapidFire-QTOF intact mass spectrometry. A hit is defined as a mass shift equal to the compound mass minus 20 Da (loss of HF).

Protocol 3: Context-Dependence Validation (The Denatured Control)

Causality: To prove the hit is a true SuFEx drug candidate and not a promiscuous electrophile, it must be tested against the denatured target. A context-dependent warhead will only react with the natively folded protein[3][4].

  • Heat an aliquot of the target protein at 95°C for 10 minutes to completely denature the tertiary structure, destroying the binding pocket.

  • Incubate the denatured protein with the hit compounds under identical conditions to Protocol 2.

  • Analyze via intact MS.

  • Validation Gate: A valid SuFEx hit will show robust labeling on the native protein but 0% labeling on the denatured protein, confirming the 'sleeping beauty' mechanism[3].

Quantitative Data Presentation

The following table summarizes representative triage data from a 4-methoxypyridine-2-sulfonyl fluoride library screen, illustrating how the self-validating protocols differentiate true hits from promiscuous artifacts.

Compound IDScaffold CoreTarget Residue (via MS/MS)Native Protein Labeling (%)Denatured Protein Labeling (%)Biochemical IC₅₀ (µM)Mechanism Status
MPSF-001 4-Methoxypyridine-2-SO₂FTyr5785%0%1.2Validated Context-Dependent
MPSF-042 4-Methoxypyridine-2-SO₂FLys25092%0%0.8Validated Context-Dependent
MPSF-117 4-Methoxypyridine-2-SO₂FN/A (Multiple)100%98%0.5Promiscuous Electrophile (Discard)
MPSF-204 4-Methoxypyridine-2-SO₂FHis11564%0%4.5Validated Context-Dependent

Table 1: Hit triage metrics. Compound MPSF-117 is rejected despite a potent IC₅₀ due to its failure in the denatured protein control, indicating non-specific reactivity rather than SuFEx-mediated pocket binding.

Sources

Application

Chemoproteomic profiling with 4-Methoxypyridine-2-sulfonyl fluoride probes

Application Note & Protocol: Advanced Chemoproteomic Profiling Using 4-Methoxypyridine-2-Sulfonyl Fluoride Probes Prepared by: Senior Application Scientist, Chemical Biology & Proteomics Target Audience: Researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Chemoproteomic Profiling Using 4-Methoxypyridine-2-Sulfonyl Fluoride Probes

Prepared by: Senior Application Scientist, Chemical Biology & Proteomics Target Audience: Researchers, scientists, and drug development professionals specializing in covalent ligand discovery and activity-based protein profiling (ABPP).

Introduction & Mechanistic Rationale

Sulfonyl fluorides (SFs) have emerged as privileged electrophilic warheads in chemoproteomics and covalent drug discovery due to their ability to undergo Sulfur(VI) Fluoride Exchange (SuFEx)[1]. Unlike traditional cysteine-reactive warheads (e.g., acrylamides or chloroacetamides), SFs can covalently modify a broader array of context-specific nucleophilic residues, including tyrosine, lysine, serine, threonine, and histidine[1].

However, first-generation aryl sulfonyl fluorides (such as benzenesulfonyl fluoride) often suffer from a lack of selectivity and poor aqueous stability, leading to high background labeling in crude proteomes[2]. To overcome these limitations, next-generation heteroaryl sulfonyl fluorides have been developed[2].

The 4-Methoxypyridine-2-Sulfonyl Fluoride Advantage: The 4-methoxypyridine-2-sulfonyl fluoride scaffold represents a paradigm shift in probe design. By placing the SF group on an electron-deficient pyridine ring, one might expect hyper-reactivity. However, the addition of a strongly electron-donating methoxy group at the 4-position creates a precise "push-pull" electronic modulation[2]. This resonance stabilization protects the S-F bond from spontaneous hydrolysis in aqueous environments (like blood or cellular cytosol) while keeping it primed for activation[2]. When the probe enters a desolvated protein binding pocket, hydrogen bonding to the fluorine atom and proximity to a deprotonated nucleophile (e.g., a functional tyrosine in glutathione transferases) triggers rapid, selective SuFEx labeling[1][3].

Quantitative Data: Probe Benchmarking

The structural tuning of the 4-methoxypyridine scaffold directly translates to superior performance in complex biological matrices. The table below summarizes the quantitative advantages of this scaffold compared to traditional phenyl-based probes.

Physicochemical PropertyPhenyl Sulfonyl Fluoride4-Methoxypyridine-2-SFImpact on Chemoproteomic Profiling
Aqueous Stability (t½ in Plasma) < 2 hours> 8 hoursEnables extended in situ live-cell labeling without probe degradation[2].
Intrinsic Electrophilicity HighModulated / ModerateDrastically reduces non-specific background labeling of abundant proteins[2].
Proteome Selectivity Broad (High off-target)Highly specificImproves LC-MS/MS signal-to-noise ratio and peptide spectral matches.
Primary Target Residues Ser, Tyr, Lys, His, CysTyr, Lys, Ser (Context-driven)Facilitates targeting of novel allosteric sites and transient binding pockets[1][4].

Experimental Workflows

To successfully deploy 4-methoxypyridine-2-sulfonyl fluoride probes (typically synthesized with a terminal alkyne handle for downstream click chemistry), a robust Activity-Based Protein Profiling (ABPP) workflow is required.

Workflow A Live Cell Incubation B Cell Lysis & Protein Extraction A->B C CuAAC Click (Biotin-Azide) B->C D Streptavidin Enrichment C->D E On-Bead Digestion & LC-MS/MS D->E

Caption: Standard workflow for SuFEx-based chemoproteomic profiling in live cells.

Mechanism A 4-Methoxypyridine-2-SF (Alkyne-tagged) C Proximity-Driven SuFEx (S-F Bond Cleavage) A->C B Target Protein (Microenvironment Nu:) B->C D Covalent Adduct (Stable Sulfonate/Sulfonamide) C->D

Caption: Mechanism of proximity-driven SuFEx labeling by heteroaryl probes.

Detailed Step-by-Step Protocols

This protocol outlines the methodology for in situ labeling of live cells, followed by target enrichment and preparation for LC-MS/MS analysis. Every step is designed as a self-validating system to ensure maximum data integrity.

Phase 1: In Situ Live-Cell Labeling

Objective: Allow the probe to engage targets in their native cellular environment, preserving transient protein-protein interactions and native folding.

  • Cell Culture: Grow target cells (e.g., HEK293T or cancer cell lines) to 80-90% confluency in 10 cm dishes.

  • Probe Incubation: Replace media with fresh, serum-free media containing the alkyne-tagged 4-methoxypyridine-2-sulfonyl fluoride probe at a final concentration of 5–10 µM. Include a vehicle control (DMSO) dish.

  • Incubation Time: Incubate for 1 to 2 hours at 37°C. Expert Insight: The enhanced stability of the 4-methoxypyridine scaffold allows for longer incubation times compared to phenyl-SFs, ensuring deep tissue/cell penetration and labeling of low-abundance targets without probe hydrolysis.

  • Harvesting: Wash cells gently with ice-cold PBS (3x) to remove unbound probe. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation (1,000 x g, 5 min, 4°C).

Phase 2: Lysis and CuAAC (Click Chemistry)

Objective: Extract labeled proteins and conjugate them to a biotin affinity tag.

  • Lysis: Resuspend the cell pellet in 500 µL of cold Lysis Buffer (PBS, 1% NP-40, 0.1% SDS, supplemented with EDTA-free protease inhibitors). Sonicate briefly on ice (10s on/off, 3 cycles) and clear by centrifugation (20,000 x g, 15 min, 4°C).

  • Protein Normalization: Quantify protein concentration using a BCA assay. Normalize all samples to 2 mg/mL in 500 µL volume.

  • CuAAC Reaction Master Mix: Prepare the click chemistry reagents. For a 500 µL reaction, add the following sequentially, vortexing after each addition:

    • Biotin-PEG3-Azide (100 µM final): The affinity tag.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (1 mM final): Expert Insight: THPTA is critical. It acts as a ligand for Cu(I), accelerating the reaction while shielding the protein backbone from reactive oxygen species (ROS) generated by copper oxidation, preventing artificial protein cross-linking.

    • CuSO4 (1 mM final): Catalyst precursor.

    • Sodium Ascorbate (1 mM final, freshly prepared): Reduces Cu(II) to the active Cu(I) catalyst.

  • Reaction: Incubate the mixture at room temperature for 1.5 hours with end-over-end rotation.

Phase 3: Protein Precipitation and Streptavidin Enrichment

Objective: Remove unreacted click reagents and isolate probe-modified proteins.

  • Precipitation: Add 2 mL of ice-cold methanol, 0.5 mL of chloroform, and 1 mL of LC-MS grade water to the click reaction. Vortex vigorously and centrifuge (10,000 x g, 10 min, 4°C).

  • Washing: A protein disc will form at the interface. Discard the upper and lower liquid phases. Wash the protein pellet twice with 1 mL of ice-cold methanol to remove residual unreacted biotin-azide. Air-dry the pellet for 10 minutes.

  • Resuspension: Dissolve the pellet in 500 µL of 1.2% SDS in PBS. Heating to 90°C for 5 minutes may be required. Expert Insight: Complete denaturation is essential here to expose the biotin tag and prevent co-enrichment of non-covalently interacting bystander proteins.

  • Enrichment: Dilute the sample with 5 mL of PBS (to reduce SDS concentration to ~0.1%). Add 50 µL of pre-washed Streptavidin agarose beads. Incubate overnight at 4°C with rotation.

Phase 4: On-Bead Digestion and LC-MS/MS Preparation

Objective: Generate tryptic peptides for mass spectrometry.

  • Bead Washing: Pellet beads (1,000 x g, 2 min). Wash sequentially with 1% SDS in PBS (2x), 4M Urea in PBS (2x), and 50 mM Ammonium Bicarbonate (ABC) (3x).

  • Reduction & Alkylation: Resuspend beads in 200 µL of 50 mM ABC. Add DTT (10 mM final) and incubate at 65°C for 20 min. Cool to room temperature, add Iodoacetamide (IAA, 20 mM final), and incubate in the dark for 30 min.

  • Tryptic Digestion: Add 1 µg of sequencing-grade Trypsin. Incubate overnight at 37°C with orbital shaking.

  • Elution: Collect the supernatant (containing the digested peptides). Wash the beads with 50 µL of LC-MS water and pool with the supernatant. Acidify the pooled peptides with Formic Acid (final concentration 1%) to stop digestion.

  • Desalting: Desalt peptides using C18 StageTips prior to LC-MS/MS analysis.

Troubleshooting & Expert Insights

  • Low Labeling Efficiency: If the LC-MS/MS yield is low, verify the structural integrity of the probe. While 4-methoxypyridine-2-sulfonyl fluoride is highly stable, prolonged storage in DMSO at room temperature can lead to degradation. Always store probe stocks at -20°C or -80°C in anhydrous DMSO.

  • High Background in MS Data: If the vehicle control shows high background, ensure the methanol/chloroform precipitation step is performed rigorously. Incomplete removal of unreacted biotin-azide will saturate the streptavidin beads, outcompeting your labeled proteins.

  • Targeting Specificity: The SuFEx reaction of sulfonyl fluorides is highly dependent on the microenvironment[1]. If a known target is not labeled, the target residue (e.g., Tyrosine or Lysine) may not be sufficiently desolvated or deprotonated in the native state. Consider performing the labeling in lysates (in vitro) to compare accessibility.

References

  • Emerging Utility of Fluorosulfate Chemical Probes | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]1]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. Available at: [Link]2]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology 20(4):541-8. ResearchGate. Available at: [Link]3]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. Available at: [Link]4]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-Methoxypyridine-2-sulfonyl fluoride

Welcome to the technical support center for 4-Methoxypyridine-2-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into opti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methoxypyridine-2-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As a substituted heteroaromatic sulfonyl fluoride, this reagent combines the unique stability and reactivity profile of the sulfonyl fluoride group with the electronic properties of the 4-methoxypyridine scaffold. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach with confidence.

Frequently Asked Questions (FAQs)

Q1: How should 4-Methoxypyridine-2-sulfonyl fluoride be stored for maximum stability?

A1: Proper storage is critical to maintain the integrity of the reagent. Like most sulfonyl fluorides, it should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. A desiccator or a glovebox is ideal. While sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts, repeated exposure to moisture can lead to slow degradation to the corresponding sulfonic acid, which can complicate subsequent reactions.[1][2][3] For long-term storage, temperatures of 2-8°C are recommended.[4]

Q2: I am having difficulty dissolving the compound. What solvents are recommended for stock solutions?

A2: Sulfonyl fluorides often exhibit limited solubility in purely aqueous buffers. The standard and most effective method is to first prepare a concentrated stock solution in a dry, water-miscible aprotic organic solvent.[5] Subsequently, this stock solution can be added to your reaction medium with vigorous stirring or vortexing to ensure rapid dispersion and prevent precipitation.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Always use anhydrous solvents to prevent premature hydrolysis of the sulfonyl fluoride moiety.

Q3: How does the 4-methoxy group influence the reactivity of the sulfonyl fluoride compared to pyridine-2-sulfonyl fluoride?

A3: The 4-methoxy group is a strong electron-donating group by resonance. This increases the electron density on the pyridine ring, particularly at the nitrogen atom.[6] This has two potential effects:

  • Modulation of Electrophilicity: The increased electron density on the ring can slightly reduce the electrophilicity of the sulfur atom in the sulfonyl fluoride group compared to an unsubstituted pyridine ring. This can make the reagent more selective and less prone to non-specific reactions.

  • Basicity of the Ring Nitrogen: The methoxy group increases the basicity of the pyridine nitrogen. This could be a factor in reactions where the nitrogen atom can act as an internal base or interact with Lewis acids.

Q4: Is 4-Methoxypyridine-2-sulfonyl fluoride suitable for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry?

A4: Absolutely. Aryl and heteroaryl sulfonyl fluorides are cornerstone electrophiles for SuFEx click chemistry.[7][8] The unique balance of stability and latent reactivity of the S-F bond is key to this transformation.[8][9] 4-Methoxypyridine-2-sulfonyl fluoride can be used to "click" with appropriate nucleophiles (often silylated phenols or amines) in the presence of a suitable activator to form stable sulfonamide or sulfonate ester linkages, making it a valuable tool for bioconjugation, polymer synthesis, and drug discovery.[2][7]

Troubleshooting Guide: Reaction Optimization

This section addresses specific issues that may arise during sulfonylation reactions.

Problem 1: My sulfonylation reaction with an amine/alcohol shows low or no product yield.

  • Possible Cause A: Degraded Reagent

    • Explanation: The most common reason for reaction failure is the degradation of the electrophile. Despite their stability, sulfonyl fluorides can hydrolyze if stored improperly over long periods.

    • Troubleshooting Steps:

      • Verify Purity: If possible, check the purity of the starting material via ¹H or ¹⁹F NMR before use.

      • Use Fresh Reagent: For critical reactions, use a freshly opened bottle or a recently purchased batch.

      • Consider an Alternative: As a last resort, if degradation is suspected and fresh reagent is unavailable, consider using a more stable surrogate if the downstream application allows.[1]

  • Possible Cause B: Incomplete Dissolution

    • Explanation: If the reagent does not fully dissolve in the reaction medium, the effective concentration will be much lower than calculated, leading to a sluggish or incomplete reaction.

    • Troubleshooting Steps:

      • Prepare a Stock Solution: Follow the procedure in FAQ Q2. Prepare a stock solution in an anhydrous solvent like MeCN or THF.

      • Ensure Homogeneity: Add the stock solution dropwise to the stirred solution of your nucleophile. Visually confirm that no precipitation occurs. Gentle sonication of the stock solution can also ensure complete dissolution.[5]

  • Possible Cause C: Inappropriate Base or pH

    • Explanation: The reaction of a sulfonyl fluoride with a neutral nucleophile (like an amine or alcohol) generates hydrofluoric acid (HF). This must be neutralized by a base to drive the reaction to completion. However, the choice of base is critical.

    • Troubleshooting Steps:

      • Use a Non-Nucleophilic Base: A common mistake is using a nucleophilic base that can compete with your substrate. Use a sterically hindered, non-nucleophilic base.

      • Optimize Base Stoichiometry: Use at least 1.1-1.5 equivalents of the base to ensure complete scavenging of the generated acid.

      • Consider pKa: The base should be strong enough to deprotonate the conjugate acid of the nucleophile but not so strong as to cause unwanted side reactions.

Table 1: Recommended Bases for Sulfonylation Reactions

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (Et₃N)~10.7Common, inexpensive, but can be nucleophilic.
Diisopropylethylamine (DIPEA)~10.7Sterically hindered, less nucleophilic than Et₃N.
2,6-Lutidine~6.7Hindered pyridine base, good for acid-sensitive substrates.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~13.5Strong, non-nucleophilic base; often used in more challenging transformations.[10]
  • Possible Cause D: Presence of Water

    • Explanation: Water can hydrolyze the sulfonyl fluoride, inactivating it. It can also protonate your nucleophile, reducing its reactivity.

    • Troubleshooting Steps:

      • Dry All Reagents: Use anhydrous solvents and dry your nucleophile and base if they are hygroscopic.

      • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (N₂ or Ar).

      • Dry Glassware: Ensure all glassware is oven- or flame-dried before use.

Problem 2: My TLC/LC-MS analysis shows multiple side products.

  • Possible Cause A: Reaction with Solvent

    • Explanation: If a nucleophilic solvent (e.g., methanol, ethanol) is used as the reaction medium, it can compete with your intended nucleophile, leading to the formation of unwanted sulfonate esters.

    • Troubleshooting Steps:

      • Switch to an Inert Solvent: Change the solvent to a non-nucleophilic option such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1]

  • Possible Cause B: Over-reaction or Poor Temperature Control

    • Explanation: Sulfonylation reactions can be exothermic. A rapid increase in temperature can lead to side reactions or degradation of sensitive substrates.

    • Troubleshooting Steps:

      • Lower the Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.

      • Slow Addition: Add the 4-Methoxypyridine-2-sulfonyl fluoride solution dropwise to the solution of the nucleophile and base. This maintains a low instantaneous concentration of the electrophile and helps control the reaction temperature.[1]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine

This protocol provides a robust starting point for reacting 4-Methoxypyridine-2-sulfonyl fluoride with a primary amine nucleophile.

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of 4-Methoxypyridine-2-sulfonyl fluoride in anhydrous acetonitrile (MeCN).

    • Ensure the primary amine (1.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq.) are free of water.

  • Reaction Setup:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine in anhydrous MeCN (to achieve a final concentration of ~0.1 M).

    • Add the DIPEA (1.5 eq.) to the stirred solution.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reaction Execution:

    • Slowly add the 4-Methoxypyridine-2-sulfonyl fluoride stock solution (1.1 eq.) dropwise to the cooled, stirred amine solution over 10-15 minutes.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Monitoring and Completion:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow for Amine Sulfonylation

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis Prep_Reagents Prepare Anhydrous Reagents & Solvents Prep_Stock Make Sulfonyl Fluoride Stock Solution (in MeCN) Prep_Reagents->Prep_Stock Setup Dissolve Amine & Base in MeCN at 0°C Prep_Stock->Setup Addition Slowly Add Reagent Stock Solution Setup->Addition Stir Stir and Warm to Room Temperature Addition->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Flash Chromatography Extract->Purify Analysis Characterize Pure Product (NMR, MS, etc.) Purify->Analysis

Caption: General workflow for amine sulfonylation.

References

  • Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect. ACS Catalysis. Available at: [Link]

  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. Available at: [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Semantic Scholar. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry. Available at: [Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. PMC. Available at: [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. Available at: [Link]

Sources

Optimization

SuFEx Technical Support Center: Troubleshooting 4-Methoxypyridine-2-sulfonyl fluoride

Welcome to the Advanced SuFEx Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering reactivity bottlenecks wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced SuFEx Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering reactivity bottlenecks with electron-rich heteroaryl sulfonyl fluorides.

While Sulfur(VI) Fluoride Exchange (SuFEx) is celebrated for its robust "click" nature and the extreme thermodynamic stability of the S-F bond (homolytic bond dissociation energy of 90.5 kcal/mol)[1], specific substrate electronics can drastically hinder reactivity. This guide dissects the causality behind the low reactivity of 4-Methoxypyridine-2-sulfonyl fluoride and provides field-proven, self-validating protocols to overcome these barriers.

Diagnostic Overview: The Mechanistic Root of Low Reactivity

To solve a chemical problem, we must first understand its electronic origin. Pyridine-2-sulfonyl fluorides are typically highly reactive due to the electron-withdrawing nature of the nitrogen atom. However, introducing a methoxy group at the 4-position fundamentally alters the ring's electronic landscape.

The Causality: The oxygen atom of the 4-methoxy group exerts a strong resonance-donating (+M) effect. This lone pair delocalizes into the pyridine π-system, pushing electron density directly onto the 2-position (ortho to the methoxy group's resonance pathway). This localized electron density heavily shields the adjacent sulfur(VI) center, drastically reducing its electrophilicity. Consequently, standard SuFEx catalysts like Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) fail to lower the activation energy sufficiently for nucleophilic attack[2].

G A 4-Methoxypyridine-2-sulfonyl fluoride B +M Effect of 4-Methoxy Group A->B C Increased Electron Density at S(VI) B->C D Decreased Electrophilicity C->D E Low SuFEx Reactivity D->E F Activation Strategy 1: Lewis Acid (Ca(NTf2)2) E->F Amines G Activation Strategy 2: Strong Base (BTMG/DABCO) E->G General H Activation Strategy 3: Silyl Ether/HMDS E->H Alcohols

Caption: Electronic deactivation mechanism and targeted activation strategies.

Troubleshooting Guide & FAQs

Q1: I am trying to couple 4-Methoxypyridine-2-sulfonyl fluoride with a primary aliphatic amine using DBU, but I only recover starting material. What is wrong? Causality & Solution: DBU is insufficiently nucleophilic to activate this highly shielded S(VI) center. You must switch to a dual-activation system using a Lewis acid. Calcium triflimide (Ca(NTf₂)₂) combined with 1,4-diazabicyclo[2.2.2]octane (DABCO) is highly effective[3]. The Ca²⁺ ion strongly coordinates with the fluoride and sulfonyl oxygens, pulling electron density away from the sulfur and restoring its electrophilicity, while DABCO acts as an efficient nucleophilic relay.

Q2: How can I successfully synthesize sulfonate esters using this substrate and unactivated alkyl alcohols? Causality & Solution: Alkyl alcohols are poor nucleophiles and will not attack an electron-rich sulfonyl fluoride. Instead of relying on direct substitution, you must exploit the massive thermodynamic driving force of Silicon-Fluoride bond formation (135 kcal/mol). Use in situ silylation with Hexamethyldisilazane (HMDS) and Barton's base (BTMG)[4]. This generates a highly reactive TMS-ether intermediate that rapidly undergoes S-F exchange.

Q3: How do I track the reaction progress reliably without relying on TLC, which often shows co-elution? Causality & Solution: The most authoritative, self-validating tracking method for SuFEx is ¹⁹F NMR. The S-F fluorine atom typically appears as a sharp, distinct singlet between +40 to +60 ppm. The absolute disappearance of this peak confirms 100% conversion of the starting material, eliminating false positives from TLC.

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the quantitative impact of catalyst selection on the reactivity of electron-rich heteroaryl sulfonyl fluorides.

Catalyst SystemNucleophile TypeYield (%)Mechanistic Rationale
DBU (20 mol%)Aliphatic Amines< 5%Insufficient activation of electron-rich S(VI) center.
Ca(NTf₂)₂ / DABCO Aliphatic Amines> 85%Ca²⁺ coordinates F/O; DABCO acts as nucleophilic relay[3].
BTMG (20 mol%)Alkyl Alcohols< 10%Poor nucleophilicity of free alcohol; competing side reactions.
BTMG + HMDS Alkyl Alcohols> 90%In situ generation of reactive TMS-ether; Si-F thermodynamic drive[4].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the physical chemistry of the reaction inherently drives it to completion and provides clear indicators of success.

Protocol A: Amidation via Lewis Acid Activation (Ca(NTf₂)₂ / DABCO)

Best for: Primary and secondary amines.

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon. Add 4-Methoxypyridine-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the desired amine nucleophile (1.2 equiv).

  • Solvent & Catalyst Loading: Dissolve the reagents in anhydrous tert-Amyl alcohol (0.2 M). Add Ca(NTf₂)₂ (20 mol%) and DABCO (20 mol%)[3].

  • Reaction: Stir the mixture at 60 °C under an argon atmosphere. The elevated temperature helps overcome the steric and electronic activation barriers.

  • Self-Validation (Monitoring): At the 2-hour mark, extract a 50 µL aliquot, dilute in CDCl₃, and run a ¹⁹F NMR spectrum. The reaction is complete when the S-F signal (~+50 ppm) is completely absent.

  • Workup: Dilute the mixture with Ethyl Acetate, wash with 1M HCl (to remove DABCO and unreacted amine), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Esterification via In Situ Silylation (HMDS / BTMG)

Best for: Alkyl and aryl alcohols.

  • Preparation: In a dry vial, combine 4-Methoxypyridine-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the alkyl alcohol (1.0 equiv).

  • Reagent Addition: Add anhydrous Acetonitrile (0.5 M). Inject HMDS (1.5 equiv) and BTMG (20 mol%)[4].

  • Reaction: Stir at room temperature for 30-60 minutes.

  • Self-Validation (Workup): This protocol is self-purifying. The reaction is driven to completion by the formation of volatile byproducts. Simply evaporate the mixture under reduced pressure. The removal of NH₃, Me₃Si-F, TMS-OH, and BTMG leaves the highly pure sulfonate ester, often requiring no column chromatography[4].

Workflow Step1 Step 1: Preparation Dry solvent + Ar atm Step2 Step 2: Reagents Substrate + Nucleophile Step1->Step2 Step3 Step 3: Catalysis Ca(NTf2)2 + DABCO Step2->Step3 Step4 Step 4: Reaction 60°C or RT Step3->Step4 Step5 Step 5: Validation 19F NMR Monitoring Step4->Step5

Caption: Step-by-step workflow for Ca(NTf2)2-mediated SuFEx amidation.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Cold Spring Harbor Laboratory URL
  • National Institutes of Health (NIH)
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8 Benchchem URL

Sources

Troubleshooting

Preventing hydrolysis of 4-Methoxypyridine-2-sulfonyl fluoride in aqueous buffers

A Guide to Preventing and Troubleshooting Hydrolysis in Aqueous Buffers Welcome to the technical support center for 4-Methoxypyridine-2-sulfonyl fluoride. As Senior Application Scientists, we understand that the success...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Hydrolysis in Aqueous Buffers

Welcome to the technical support center for 4-Methoxypyridine-2-sulfonyl fluoride. As Senior Application Scientists, we understand that the success of your research, particularly in fields like chemical biology and drug development, hinges on the stability and reactivity of your reagents. 4-Methoxypyridine-2-sulfonyl fluoride is a powerful tool, but its utility can be compromised by hydrolysis in aqueous environments.

This guide provides in-depth, field-proven insights to help you navigate this challenge. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design. Our goal is to equip you with the knowledge to not only prevent hydrolysis but also to diagnose and resolve issues should they arise.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of 4-Methoxypyridine-2-sulfonyl fluoride.

Q1: What is sulfonyl fluoride hydrolysis, and why is it a concern?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of 4-Methoxypyridine-2-sulfonyl fluoride, the sulfur-fluorine (S-F) bond is attacked by water or, more potently, by hydroxide ions (OH⁻) present in the buffer.[1][2] This reaction converts the reactive sulfonyl fluoride group (-SO₂F) into a non-reactive sulfonic acid group (-SO₃H). This is a critical issue because the sulfonyl fluoride is the "warhead" responsible for forming covalent bonds with target biomolecules (e.g., with lysine or tyrosine residues).[3][4] Once hydrolyzed, the compound can no longer participate in the desired covalent modification, leading to failed experiments, inconsistent results, and inaccurate data interpretation.

Q2: How can I tell if my 4-Methoxypyridine-2-sulfonyl fluoride has hydrolyzed?

A2: The primary indicator of hydrolysis is a loss of reactivity in your assay (e.g., incomplete or no covalent modification of your target protein). Analytically, you can detect hydrolysis using methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The hydrolyzed sulfonic acid product is more polar than the parent sulfonyl fluoride and will therefore have a shorter retention time on a C18 column.[1] Monitoring your stock or working solutions by HPLC and observing the appearance of a new, earlier-eluting peak is a definitive sign of degradation.[5]

Q3: What are the key factors that accelerate hydrolysis?

A3: The rate of hydrolysis is primarily influenced by three factors:

  • pH: This is the most critical factor. The concentration of hydroxide ions increases exponentially with pH. Since hydroxide is a much stronger nucleophile than water, the rate of hydrolysis increases dramatically at neutral and, especially, alkaline pH values (pH > 7).[6][7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures (e.g., 37°C) will lead to faster degradation compared to storage at 4°C or on ice.[1][6]

  • Buffer Composition: While pH is the main driver, some buffer nucleophiles (e.g., Tris, which has a primary amine) could potentially react with the sulfonyl fluoride, though this is generally a much slower process than hydroxide-driven hydrolysis. Phosphate or HEPES buffers are typically safe choices.

Q4: What is the optimal pH range for working with 4-Methoxypyridine-2-sulfonyl fluoride?

A4: To minimize hydrolysis, it is strongly recommended to work at a slightly acidic pH. A pH range of 6.0 to 7.0 is generally the safest for balancing stability with the requirements of most biological assays. While the compound is most stable at a lower pH, the nucleophilic residues on target proteins (like lysine) require deprotonation to be reactive, which is favored at a higher pH. Therefore, a compromise must be made. For many sulfonyl fluorides, stability decreases significantly at pH 7.5 and above.[3]

Q5: Can I use organic co-solvents to improve stability?

A5: Yes, using organic co-solvents is a highly effective strategy. By reducing the concentration of water, you can slow the rate of hydrolysis. It is standard practice to prepare concentrated stock solutions of sulfonyl fluorides in anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).[3] For the final aqueous working solution, including a certain percentage of a miscible organic solvent can be beneficial. However, it is crucial to ensure the chosen co-solvent and its concentration are compatible with your biological system (e.g., protein stability and activity).[8]

Troubleshooting Guide: Failed Covalent Modification

If you are experiencing poor or no labeling of your target protein, hydrolysis of your sulfonyl fluoride reagent is a primary suspect. Use the following workflow to diagnose and resolve the issue.

G start Symptom: Failed or Inefficient Covalent Modification check_reagent 1. Assess Reagent Integrity: Analyze stock and working solutions of 4-MeO-Py-SO₂F via HPLC. start->check_reagent hydrolysis_found Is a significant hydrolysis peak (>5-10%) observed? check_reagent->hydrolysis_found check_buffer 2. Verify Buffer Conditions: Measure the pH of the reaction buffer. Confirm temperature. buffer_issue Is pH > 7.4 or was the reaction run at elevated temp for a prolonged time? check_buffer->buffer_issue hydrolysis_found->check_buffer No sol_reagent Solution: Prepare fresh stock solution in anhydrous DMSO. Use immediately after dilution into aqueous buffer. hydrolysis_found->sol_reagent Yes sol_buffer Solution: - Prepare fresh buffer at pH 6.5-7.0. - Pre-chill buffer and keep reaction on ice. - Consider adding 5-10% co-solvent (e.g., DMSO, MeCN) if compatible. buffer_issue->sol_buffer Yes sol_other Problem Likely Not Hydrolysis: Investigate other parameters: - Protein concentration/activity - Molar ratio of reagent - Incubation time buffer_issue->sol_other No

Caption: Troubleshooting workflow for failed covalent modification experiments.

Mechanism of Hydrolysis

Understanding the mechanism of hydrolysis is key to preventing it. The reaction is a nucleophilic acyl substitution at the sulfur atom. Under basic or neutral conditions, the highly nucleophilic hydroxide ion (OH⁻) is the primary attacking species. In acidic conditions, the less nucleophilic water molecule (H₂O) is the attacker, resulting in a much slower reaction rate.

G Hydrolysis of 4-Methoxypyridine-2-sulfonyl Fluoride sub 4-Methoxypyridine-2-sulfonyl Fluoride inter Tetrahedral Intermediate sub->inter + OH⁻ (fast, pH > 7) + H₂O (slow, pH < 7) nuc Nucleophile (OH⁻ or H₂O) prod1 4-Methoxypyridine-2-sulfonic Acid (Inactive Product) inter->prod1 - F⁻ prod2 F⁻

Caption: The mechanism of hydrolysis for sulfonyl fluorides.

Recommended Protocols & Data
Optimized Buffer Conditions

For maximal stability of 4-Methoxypyridine-2-sulfonyl fluoride during experiments, we recommend the following conditions.

ParameterRecommended ValueRationale & Key Considerations
pH 6.0 - 7.0Minimizes the concentration of hydroxide ions, the primary cause of hydrolysis.[6] A pH below 6.0 may compromise the activity of some proteins or the nucleophilicity of the target lysine residue.
Buffer System MES, HEPES, PhosphateThese are non-nucleophilic buffers that will not directly react with the sulfonyl fluoride. Avoid primary amine buffers like Tris if possible, especially at higher pH.
Temperature 4°C or on iceLowering the temperature significantly slows the rate of hydrolysis.[1] For reactions that must be performed at 25°C or 37°C, minimize incubation times.
Co-Solvent 5-20% DMSO or MeCNReduces the effective concentration of water, thereby inhibiting hydrolysis.[8] Always confirm that the chosen co-solvent and its concentration are tolerated by your protein/system.
Additives AvoidAvoid additives with strong nucleophilic groups (e.g., DTT, β-mercaptoethanol) in the same solution as the sulfonyl fluoride, as they can react with it.
Protocol 1: Preparation of a Stabilized Working Solution

This protocol describes how to prepare a 100 µM working solution of 4-Methoxypyridine-2-sulfonyl fluoride with enhanced stability.

Materials:

  • 4-Methoxypyridine-2-sulfonyl fluoride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Stabilization Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.5)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Allow the vial of solid 4-Methoxypyridine-2-sulfonyl fluoride to warm to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Mix thoroughly. This stock should be stored at -20°C with protection from moisture (e.g., in a desiccator or with desiccant packs).

  • Prepare Working Buffer: Prepare the Stabilization Buffer (100 mM MES, 150 mM NaCl, pH 6.5). Before use, chill the buffer to 4°C.

  • Dilute to Working Concentration: On the day of the experiment, perform a serial dilution. First, dilute the 10 mM stock 1:10 in anhydrous DMSO to create a 1 mM intermediate stock.

  • Final Aqueous Dilution: Immediately before adding to your reaction, dilute the 1 mM intermediate stock 1:10 into the pre-chilled Stabilization Buffer to achieve a final concentration of 100 µM. Mix gently by pipetting.

  • Immediate Use: Use the final aqueous working solution without delay. Do not store the diluted aqueous solution, as hydrolysis will occur over time even under optimized conditions.[6]

Protocol 2: Quality Control by RP-HPLC

Use this general method to check for the presence of the hydrolyzed sulfonic acid byproduct.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[5]

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Method:

  • Sample Preparation: Dilute your stock or working solution of 4-Methoxypyridine-2-sulfonyl fluoride to a suitable concentration (e.g., 100-500 µM) in a 50:50 mixture of Water:Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: Gradient from 5% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: Gradient from 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor at a wavelength appropriate for the pyridine ring (e.g., 260 nm).

  • Analysis: The intact 4-Methoxypyridine-2-sulfonyl fluoride will elute as a late peak. The hydrolyzed, more polar sulfonic acid product will elute at an earlier retention time. The relative peak areas can be used to estimate the percentage of hydrolysis.

References
  • Nara, S. J., Jirik, J. A., & Distefano, M. D. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. bioRxiv. [Link]

  • Kelly, M. J., & Jones, A. M. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology. [Link]

  • Sharpless, V. V., & Dong, J. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. [Link]

  • Kharitonov, D. I., & Boyarskikh, V. M. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

  • Smith, G. E., & Schirrmacher, R. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]

  • Grimster, N. P., & Kelly, J. W. (2014). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. [Link]

  • Am Ende, C. W., & Miller, S. J. (2019). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Nature Communications. [Link]

  • Noël, T., & van der Veen, J. W. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and... Angewandte Chemie International Edition. [Link]

  • Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]

  • Parker, C. G., & Ahn, K. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. [Link]

  • Jones, A. M., & Kelly, M. J. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Liu, Y., & Li, Y. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • Kharitonov, D. I., & Boyarskikh, V. M. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Caulton, K. G. (1967). Hydrolysis of sulfuryl fluoride. Inorganic Chemistry. [Link]

  • Parker, C. G., & Ahn, K. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science. [Link]

  • Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]

  • van der Veen, J. W., & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

  • Li, Y., & Chen, H. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. CDC. [Link]

  • USDA ARS. (2023). Commodity Protection and Quality Research: Parlier, CA - Project. USDA ARS. [Link]

  • Cornella, J., & Li, C. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal. [Link]

  • Wang, N., & Liu, W. R. (2023). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research. [Link]

  • ATSDR. (2003). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Prokop, Z., & Damborsky, J. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Applied and Environmental Microbiology. [Link]

  • Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]

  • Sarmah, A. K., Kookana, R. S., & Duffy, M. J. (2000). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. Pest Management Science. [Link]

  • Borecka, M., & Haliński, Ł. P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. [Link]

  • van der Veen, J. W., & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Optimizing Residue-Specific Selectivity of 4-Methoxypyridine-2-sulfonyl Fluoride

Welcome to the SuFEx (Sulfur(VI) Fluoride Exchange) Technical Support Center. As chemical biology transitions from broad-spectrum reactive probes to highly targeted covalent inhibitors, achieving single-residue selectivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx (Sulfur(VI) Fluoride Exchange) Technical Support Center. As chemical biology transitions from broad-spectrum reactive probes to highly targeted covalent inhibitors, achieving single-residue selectivity is paramount. 4-Methoxypyridine-2-sulfonyl fluoride is a privileged, latent electrophile. Unlike hyper-reactive sulfonyl chlorides, this sulfonyl fluoride is thermodynamically stable in aqueous environments and relies heavily on microenvironment activation to undergo nucleophilic substitution[1][2].

This guide provides causality-driven troubleshooting and self-validating protocols to help you restrict the reactivity of 4-Methoxypyridine-2-sulfonyl fluoride to specific tyrosine (Tyr), lysine (Lys), or serine (Ser) residues.

Visual Workflow: Proximity-Driven SuFEx Activation

Workflow Probe 4-Methoxy-Py-SO2F (Latent Electrophile) Binding Non-Covalent Docking (Proximity Effect) Probe->Binding Target Protein Target (Tyr/Lys Residues) Target->Binding Activation Microenvironment Activation (Deprotonation) Binding->Activation SuFEx SuFEx Click Reaction (Fluoride Displacement) Activation->SuFEx Product Residue-Specific Covalent Adduct SuFEx->Product

Proximity-driven SuFEx labeling workflow for 4-Methoxypyridine-2-sulfonyl fluoride.

Section 1: Core Principles of Reactivity & Selectivity (FAQs)

Q1: Why use 4-Methoxypyridine-2-sulfonyl fluoride instead of a standard benzenesulfonyl fluoride? A1: The structural modifications on this probe dictate its kinetic behavior. The methoxy group (-OCH₃) at the 4-position is strongly electron-donating via resonance (+M effect). This increases the electron density on the pyridine ring, making the S(VI) center slightly less electrophilic than an unsubstituted benzenesulfonyl fluoride. Consequently, the probe becomes a highly "latent" electrophile that resists background hydrolysis and non-specific labeling[3]. It will only undergo fluoride displacement when non-covalently docked in a protein pocket where a specific proximity effect or hydrogen-bonding network (often involving the pyridine nitrogen) activates a target nucleophile[4][5].

Q2: My mass spectrometry data shows the probe labels Tyrosine preferentially over Lysine, even though Lysine is more nucleophilic. Why? A2: This is a hallmark of SuFEx chemistry. While unprotonated Lysine is a superior nucleophile in standard organic chemistry, sulfonyl fluorides exhibit a unique chemoselectivity for Tyrosine in biological contexts[6][7]. The S-F bond requires specific activation. Tyrosine's phenolic hydroxyl group acts as a hard nucleophile that, when deprotonated by a nearby basic residue (like Histidine or Aspartate) in the binding pocket, rapidly attacks the S(VI) center[3]. Lysine labeling typically requires a highly hydrophobic microenvironment to lower its intrinsic pKa, making it a secondary target unless specifically targeted by the probe's binding geometry[6].

Section 2: Troubleshooting Off-Target Labeling

Troubleshooting Issue Issue: Promiscuous Off-Target Labeling Check1 Assess Reaction pH Issue->Check1 Check2 Assess Probe Concentration Issue->Check2 Check3 Assess Incubation Time Issue->Check3 Sol1 Lower pH to 7.2-7.4 (Reduces Lys reactivity) Check1->Sol1 Sol2 Titrate down to 1-10 µM (Relies on affinity) Check2->Sol2 Sol3 Shorten to < 2 hours (Kinetic control) Check3->Sol3

Logical troubleshooting tree for optimizing selectivity and reducing background.

Q3: How can I eliminate background labeling of highly solvent-exposed Lysines? A3: Promiscuous labeling indicates your reaction has escaped kinetic control and entered thermodynamic control[8]. To restrict reactivity to the primary binding site:

  • Lower the pH: Drop the buffer pH from 8.0 to 7.2. This ensures solvent-exposed Lysines (pKa ~10.5) remain fully protonated and unreactive, while the target pocket residue remains activated by its local microenvironment.

  • Reduce Incubation Time: SuFEx reactions driven by proximity effects are extremely fast (often complete within 30–60 minutes) due to the high effective local concentration[4]. Background labeling is slow. Quench your reaction at 1 hour.

Section 3: Quantitative Data & Reactivity Profiling

To rationally design your labeling experiment, you must understand the thermodynamic requirements of the target amino acids. Table 1 summarizes the microenvironment conditions required for 4-Methoxypyridine-2-sulfonyl fluoride to successfully modify specific residues[9].

Table 1: Target Residue Reactivity Profile for Heteroaryl Sulfonyl Fluorides

Target ResidueIntrinsic pKaOptimal Buffer pHRequired Microenvironment ActivationReactivity with 4-OMe-Py-SO₂F
Tyrosine (Tyr) ~10.07.4 - 8.0Local base (e.g., His, Asp) to form phenoxideHigh (Primary target in pockets)
Lysine (Lys) ~10.57.8 - 8.5Hydrophobic pocket lowering local pKaModerate (Requires prolonged exposure)
Serine (Ser) ~13.07.2 - 7.6Catalytic triad (Ser-His-Asp)Low (Unless catalytically active)
Histidine (His) ~6.06.5 - 7.5Metal coordination or H-bond networkLow to Moderate
Section 4: Self-Validating Experimental Protocol

To prove that your 4-Methoxypyridine-2-sulfonyl fluoride probe is modifying a specific residue due to targeted binding (and not non-specific collision), you must build a self-validating control into your workflow. The following protocol utilizes competitive profiling to verify target engagement[5][7].

Step-by-Step Methodology: Site-Specific Labeling & Target Engagement Validation

  • Step 1: Preparation of Protein Cohorts Dilute your target protein to a final concentration of 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Divide the sample into two equal cohorts: Cohort A (Active Labeling) and Cohort B (Competitive Control).

  • Step 2: The Self-Validation Block (Competitive Pre-incubation) To Cohort B, add a 20-fold molar excess (40 µM) of a known, non-covalent parent ligand that binds the same target pocket (lacking the -SO₂F warhead). To Cohort A, add an equivalent volume of vehicle (DMSO). Incubate both cohorts for 30 minutes at room temperature to allow the non-covalent ligand to reach equilibrium binding.

  • Step 3: Kinetic SuFEx Labeling Add the 4-Methoxypyridine-2-sulfonyl fluoride probe to both cohorts at a final concentration of 5 µM (ensuring final DMSO is <1% v/v). Incubate precisely for 1 hour at 37°C. Causality Note: Restricting the probe concentration to near its Kd​ and limiting the time prevents the slow, non-specific background labeling of non-target residues[4][8].

  • Step 4: Reaction Quenching Rapidly quench the SuFEx reaction by passing both cohorts through a Zeba™ Spin Desalting Column or by adding 10 mM of a scavenger amine (e.g., Tris buffer pH 8.5) to halt electrophilic activity.

  • Step 5: Intact Mass Spectrometry Analysis Analyze both cohorts via LC-MS.

    • Expected Result: Cohort A should exhibit a distinct mass shift corresponding to a single probe adduct (+[Probe Mass - 20 Da for HF loss]). Cohort B should exhibit zero mass shift. If Cohort B shows labeling, your probe is reacting non-specifically outside the binding pocket, and you must lower the probe concentration.

  • Step 6: Bottom-Up Proteomics (Residue Identification) Digest Cohort A with Trypsin/GluC and analyze via MS/MS. Filter the data for the specific mass addition on Tyr, Lys, or Ser to map the exact site of covalent modification[5][7].

References
  • Proceedings of the National Academy of Sciences (PNAS), 2018.
  • PMC (National Institutes of Health), 2023.
  • PMC (National Institutes of Health), 2022.
  • eScholarship, 2023.
  • Chemical Science (SciSpace), 2015.
  • MDPI, 2023.
  • Chemistry & Biology (ResearchGate), 2013.
  • Sigma-Aldrich, Accessed 2026.
  • CCS Publishing, 2021.

Sources

Troubleshooting

Technical Support Center: 4-Methoxypyridine-2-sulfonyl fluoride (CAS: 2228189-29-3)

Welcome to the official Technical Support Center for 4-Methoxypyridine-2-sulfonyl fluoride. This guide is designed for drug development professionals and synthetic chemists, providing authoritative troubleshooting strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official Technical Support Center for 4-Methoxypyridine-2-sulfonyl fluoride. This guide is designed for drug development professionals and synthetic chemists, providing authoritative troubleshooting strategies, stability profiles, and self-validating protocols for utilizing this specialized Sulfur(VI) Fluoride Exchange (SuFEx) reagent.

Section 1: Core Stability Profile & Storage Guidelines (FAQs)

Q1: What are the optimal storage conditions for 4-Methoxypyridine-2-sulfonyl fluoride, and what happens if they are breached? A: The optimal storage condition is 1 (Nitrogen or Argon)[1]. While sulfonyl fluorides are exceptionally stable compared to sulfonyl chlorides, the 4-methoxypyridine moiety introduces electron-donating characteristics that can subtly activate the sulfonyl group over prolonged periods if exposed to atmospheric moisture. Storing at 2-8°C prevents thermal degradation, while the inert atmosphere prevents slow hydrolysis[1]. If breached, you may observe a drop in purity via LC-MS, characterized by the formation of the corresponding sulfonic acid (M-19 + 17 mass shift).

Q2: Why is this reagent stable in aqueous biological media, whereas its sulfonyl chloride analog degrades instantly? A: The stability difference is rooted in thermodynamics and bond polarization. The homolytic bond dissociation energy of the S-F bond (e.g., in SO₂F₂) is approximately 2, significantly higher than the S-Cl bond (46 ± 4 kcal/mol)[2]. Furthermore, fluorine's extreme electronegativity ensures that any cleavage of the S-F bond is entirely heterolytic, preventing the formation of active radical intermediates[2]. This renders the reagent highly resistant to reductive biological environments, such as glutathione-rich cellular compartments[2]. In nucleophilic substitution, the fluoride ion is stabilized during the transition state (often forming a symmetric [F-H-F]⁻ 4-electron-3-center bond), which suppresses backward nucleophilic attack and controls the SuFEx process[2].

Section 2: Experimental Troubleshooting & Handling FAQs

Q3: My SuFEx reaction with 4-Methoxypyridine-2-sulfonyl fluoride is yielding hydrolyzed sulfonic acid byproducts instead of the desired conjugate. How do I correct this? A: Hydrolysis in SuFEx reactions typically occurs when the pH exceeds 10 or when the reaction is subjected to prolonged heating in the presence of water without a sufficient nucleophile.

  • Causality: The 4-methoxy group donates electron density into the pyridine ring, which can slightly deactivate the sulfonyl fluoride toward nucleophilic attack compared to electron-deficient analogs. If your target nucleophile is weak, competing hydroxide ions in basic aqueous media will slowly hydrolyze the S-F bond.

  • Troubleshooting Fix 1 (Lower the pH): Maintain the aqueous buffer at mildly basic conditions (pH 7.5 - 9.0). Sulfonyl fluorides demonstrate excellent stability up to pH 9 even at elevated temperatures, with3[3].

  • Troubleshooting Fix 2 (Change the Catalyst): Instead of using strong bases like NaOH, switch to a SuFEx-specific catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine). These catalysts 4 (e.g., deprotonating tyrosine) without globally raising the pH to hydrolysis-inducing levels[4].

Q4: I need to verify the integrity of my 4-Methoxypyridine-2-sulfonyl fluoride stock before a critical in vivo labeling experiment. What is the best method? A: Do not rely solely on visual inspection, as degradation to sulfonic acid may not alter the physical appearance. Use ¹⁹F NMR spectroscopy . An intact sulfonyl fluoride will show a sharp, distinct singlet in the ¹⁹F NMR spectrum (typically around +50 to +60 ppm, depending on the solvent). The disappearance of this peak or the appearance of upstream fluoride ion peaks indicates degradation.

Section 3: Quantitative Data Summaries

Table 1: Comparative Stability & Reactivity Metrics
Metric / Property4-Methoxypyridine-2-sulfonyl fluoride (S-F)Typical Sulfonyl Chlorides (S-Cl)
Bond Dissociation Energy 90.5 ± 4.3 kcal/mol[2]46 ± 4 kcal/mol[2]
Aqueous pH Tolerance Stable across pH 1.0 – 10.0[4]Rapidly hydrolyzes at pH > 7.0
Thermal Stability in Buffer >90% intact at 65°C (pH 9) for 24h[3]Degrades rapidly at room temperature
Cleavage Mechanism Heterolytic (No radical intermediates)[2]Homolytic (Prone to Cl· radical generation)[2]
Storage Requirement 2-8°C, Inert Atmosphere (Argon/N₂)[1]-20°C, Strictly Anhydrous

Section 4: Self-Validating Experimental Protocols

Protocol 1: Handling and Storage Setup for Long-Term Integrity

Objective: Prevent moisture condensation and thermal degradation during repeated sampling.

  • Equilibration (Self-Validation Step): Remove the sealed vial from 2-8°C storage. Do not open immediately. Place it in a desiccator at room temperature for 30 minutes. Validation Check: The exterior of the vial must be completely free of condensation before opening.

  • Inert Sampling: Purge a glovebox or a Schlenk line with Argon. Open the vial exclusively under this inert atmosphere.

  • Aliquoting: Divide the bulk reagent into single-use amber vials to minimize freeze-thaw cycles and repeated atmospheric exposure.

  • Resealing: Backfill the vials with Argon, seal with PTFE-lined caps, and wrap with Parafilm before returning to 2-8°C storage[1].

Protocol 2: Chemoselective SuFEx Ligation in Aqueous Media

Objective: Conjugate 4-Methoxypyridine-2-sulfonyl fluoride to a target nucleophile (e.g., a phenolic compound or peptide) while preventing hydrolysis.

  • Reagent Preparation: Dissolve 4-Methoxypyridine-2-sulfonyl fluoride in a minimal amount of water-miscible organic solvent (e.g., DMSO or MeCN) to create a 100 mM stock. Validation Check: Run a quick ¹⁹F NMR to confirm the presence of the S-F singlet.

  • Reaction Setup: In a reaction vial, dissolve the target nucleophile (1.0 eq) in a mildly basic aqueous buffer (e.g., 50 mM Tris, pH 8.0). Add the sulfonyl fluoride stock (1.2 eq) dropwise while stirring.

  • Catalysis: Add 0.2 eq of DBU or BTMG to selectively activate the nucleophile[4].

  • In-Process Validation: After 1 hour, sample 10 µL of the reaction mixture. Quench with 0.1% TFA and analyze via LC-MS. Validation Check: You should observe the mass of the desired sulfonate/sulfonamide conjugate. If the M-19+17 (sulfonic acid) mass dominates, the pH is too high or the nucleophile is sterically hindered.

  • Purification: Once conversion is confirmed >95%, extract the product using ethyl acetate or purify directly via preparative HPLC.

Section 5: Visualizations

Pathway SF_Reagent 4-Methoxypyridine-2- sulfonyl fluoride Activation Base/Catalyst Addition (e.g., DBU, BTMG) SF_Reagent->Activation Condition_A Mild Base (pH 7-9) + Target Nucleophile Activation->Condition_A Optimal Route Condition_B Strong Base (pH >10) + Excess Water Activation->Condition_B Suboptimal Route Product Stable SuFEx Conjugate (Covalent Bond) Condition_A->Product Heterolytic S-F Cleavage Degradation Hydrolyzed Sulfonic Acid (Inactive Byproduct) Condition_B->Degradation OH- Nucleophilic Attack

Logical pathway of SuFEx ligation versus hydrolysis based on pH and catalytic conditions.

Workflow Stock Remove from 2-8°C Storage Equilibrate Equilibrate to Room Temp (30 mins in desiccator) Stock->Equilibrate Prevent condensation Validate QC Check: 19F NMR (Confirm S-F peak ~50 ppm) Equilibrate->Validate Self-validation step Decision Is S-F Peak Intact? Validate->Decision Proceed Proceed to SuFEx Reaction Decision->Proceed Yes Discard Discard / Repurify (Hydrolysis Detected) Decision->Discard No

Self-validating experimental workflow for handling and verifying sulfonyl fluoride integrity.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry, BLDpharm. 2

  • Sulfur fluoride exchange, PMC - NIH. 4

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media, Chemical Science (RSC Publishing). 3

  • 878376-35-3 | Pyridine-2-sulfonyl fluoride, BLD Pharm. 1

Sources

Optimization

Challenges in the synthesis of substituted pyridine sulfonyl fluorides

Welcome to the Technical Support Center for the synthesis of substituted pyridine sulfonyl fluorides. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic hurdles and chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridine sulfonyl fluorides. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic hurdles and chemical nuances associated with these highly valuable, yet synthetically challenging, electrophiles.

Heteroaryl sulfonyl fluorides are rapidly replacing traditional phenyl-based electrophiles in covalent drug discovery due to their superior stability in whole blood and plasma, optimized intrinsic reactivity, and enhanced lipophilicity[1]. However, the electron-deficient nature of the pyridine ring and the coordinating ability of the basic nitrogen introduce significant synthetic bottlenecks. This guide provides self-validating protocols, mechanistic troubleshooting, and strategic workflows to ensure high-fidelity synthesis.

Strategic Workflow for Pyridine Sulfonyl Fluoride Synthesis

Selecting the correct synthetic route is dictated by the availability of your starting material and the electronic nature of your specific pyridine scaffold. The diagram below outlines the three most robust, field-proven pathways.

Workflow Start Substituted Pyridine Precursor Thiol Pyridine Thiol Start->Thiol Halide Pyridine Halide (Br/I) Start->Halide Sulfonamide Pyridine Sulfonamide Start->Sulfonamide OxChlor Oxidative Chlorination (NaOCl) Thiol->OxChlor PdCat Pd-Catalyzed Sulfonylation (DABSO) Halide->PdCat Pyrylium Pyrylium Activation (Pyry-BF4, MgCl2) Sulfonamide->Pyrylium Intermediate1 Sulfonyl Chloride (Transient) OxChlor->Intermediate1 Intermediate2 Sulfinate Salt (Intermediate) PdCat->Intermediate2 Pyrylium->Intermediate1 F_Exchange Fluoride Exchange (KF or KHF2) Intermediate1->F_Exchange KF_in_situ In-situ KF Addition Intermediate1->KF_in_situ NFSI Electrophilic Fluorination (NFSI) Intermediate2->NFSI Product Pyridine Sulfonyl Fluoride F_Exchange->Product NFSI->Product KF_in_situ->Product

Strategic synthetic workflows for accessing substituted pyridine sulfonyl fluorides.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant degradation and poor yields when attempting Cl/F exchange on isolated 2-pyridinesulfonyl chloride? Causality: 2-pyridinesulfonyl chlorides are notoriously unstable. The proximity of the basic pyridine nitrogen facilitates intramolecular assistance in the extrusion of SO2​ or promotes autocatalytic hydrolysis. Solution: Do not isolate the sulfonyl chloride intermediate. Instead, utilize a one-pot protocol. For instance, the Wright and Hallstrom method employs oxidative chlorination of thiols using NaOCl , followed immediately by Cl−/F− exchange using potassium bifluoride ( KHF2​ )[2]. The bifluoride anion acts as a highly soluble, reactive fluoride source that outpaces the degradation of the transient sulfonyl chloride.

Q2: During the Pd-catalyzed conversion of bromopyridines to sulfonyl fluorides using DABSO and NFSI, my reaction stalls with unreacted starting material. What is happening? Causality: The Willis method relies on Palladium-catalyzed sulfonylation[3]. However, the pyridine nitrogen strongly coordinates to the Palladium center, leading to catalyst poisoning. Furthermore, electron-deficient pyridines undergo the initial oxidative addition step much more slowly than electron-rich arenes. Solution: Increase the catalyst loading (up to 10 mol%) or switch to a more sterically demanding, electron-rich phosphine ligand (e.g., Xantphos or JackiePhos) to outcompete pyridine coordination. Ensure your DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is strictly anhydrous; moisture prematurely liberates SO2​ gas before it can insert into the Pd-Aryl bond[3].

Q3: I am trying to synthesize a 4-substituted pyridine sulfonyl fluoride, but I am observing nucleophilic aromatic substitution (S N Ar) side products instead of the desired SuFEx reactivity. How can I control this? Causality: The sulfonyl fluoride group ( -SO2​F ) is a powerful electron-withdrawing group. When positioned at the 2- or 4-position of a pyridine ring, it synergizes with the ring nitrogen to highly activate the C-4 or C-2 carbon toward S N Ar. Nucleophiles may attack the aromatic carbon instead of the sulfur(VI) center. Solution: Strictly control the stoichiometry of your nucleophile (1.0 - 1.05 equiv) and lower the reaction temperature. Utilizing a weaker, non-nucleophilic base (like DIPEA instead of DBU) can kinetically favor the SuFEx pathway. If S N Ar remains unavoidable, consider redesigning your probe using a 3-pyridinesulfonyl fluoride scaffold, which lacks direct resonance activation by the ring nitrogen and is significantly more resistant to S N Ar.

Q4: Can I use Selectfluor to directly convert pyridine disulfides to sulfonyl fluorides? Causality: Selectfluor acts as both an oxidant and an electrophilic fluorine source[2]. While highly effective for electron-rich aryl disulfides, electron-deficient heteroaryls (like pyridines) often fail to react efficiently. The highly electron-withdrawing pyridine ring destabilizes the critical sulfonium intermediate required for the transformation[4]. Solution: For electron-deficient pyridine disulfides, it is more reliable to reduce the disulfide to the thiol and employ the NaOCl / KHF2​ method, or utilize the Cornella sulfonamide activation protocol[4].

Standard Operating Procedures (SOPs)

Protocol A: Late-Stage Synthesis from Pyridine Sulfonamides (Cornella Method)

This method is highly recommended for complex, densely functionalized molecules due to its exceptional chemoselectivity and mild conditions[3].

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Nitrogen/Argon), dissolve the primary pyridine sulfonamide (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Activation: Add Pyrylium tetrafluoroborate ( Pyry-BF4​ ) (1.2 equiv) and anhydrous MgCl2​ (10 mol%).

  • Heating: Stir the mixture at 60 °C. Mechanistic Note: The pyrylium salt selectively reacts with the primary amine of the sulfonamide to form a pyridinium intermediate. The chloride ion from MgCl2​ then displaces the pyridinium leaving group, generating the highly reactive sulfonyl chloride in situ[4].

  • Monitoring: Monitor the consumption of the sulfonamide via LCMS (typically 2-4 hours).

  • Fluorination: Once the starting material is consumed, cool the reaction to room temperature. Add anhydrous Potassium Fluoride ( KF ) (3.0 equiv) directly to the mixture.

  • Completion: Stir for an additional 2 hours. The high local concentration of fluoride drives rapid Cl/F exchange.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol B: One-Pot Synthesis from Pyridine Halides (Willis Method)

Ideal for utilizing abundant and commercially available halopyridine building blocks[3].

  • Catalyst Assembly: Charge a dry vial with the halopyridine (1.0 equiv), DABSO (0.6 equiv), Pd(OAc)2​ (5 mol%), and Xantphos (5 mol%).

  • Solvent & Base: Add anhydrous isopropanol (0.3 M) and Triethylamine ( Et3​N , 2.0 equiv). Seal the vial.

  • Sulfonylation: Heat the mixture at 75 °C for 24 hours. Mechanistic Note: DABSO acts as a solid surrogate for SO2​ gas. The Palladium catalyst inserts into the C-Halogen bond, followed by SO2​ insertion to form a stable ammonium sulfinate intermediate[3].

  • Cooling: Cool the mixture completely to room temperature.

  • Electrophilic Fluorination: Add N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv) in a single portion. Mechanistic Note: NFSI acts as an electrophilic fluorinating agent, directly converting the nucleophilic sulfinate salt into the target sulfonyl fluoride[3].

  • Completion & Workup: Stir at room temperature for 3 hours. Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Data Comparison: Synthetic Routes

To aid in strategic route selection, the following table summarizes the quantitative metrics and operational parameters of the primary synthetic methodologies.

Precursor TypeKey Reagents & CatalystsAdvantagesPrimary LimitationsTypical Yields
Pyridine Thiols NaOCl , KHF2​ Inexpensive reagents; rapid conversion; highly scalable.Requires handling of strong oxidants; poor tolerance for oxidation-sensitive groups.60 - 85%
Pyridine Halides DABSO, Pd-catalyst, NFSIUtilizes abundant halide precursors; avoids handling gaseous SO2​ .Susceptible to Pd-catalyst poisoning by the pyridine nitrogen; NFSI is expensive.50 - 75%
Pyridine Sulfonamides Pyry-BF4​ , MgCl2​ , KF Excellent chemoselectivity; ideal for late-stage functionalization of complex drugs.Pyrylium salt is moisture sensitive; requires strictly anhydrous conditions.65 - 90%
Pyridine Disulfides SelectfluorDirect conversion; mild oxidant compared to bleach.Very poor efficiency for highly electron-deficient pyridine rings.20 - 50%

References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery Source: ChemRxiv URL
  • Synthetic Routes to Arylsulfonyl Fluorides Source: MDPI URL
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: RHHZ URL
  • Sulfur(vi)

Sources

Troubleshooting

Technical Support Center: Enhancing SuFEx Efficiency with 4-Methoxypyridine-2-sulfonyl fluoride

Welcome to the Advanced Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) applications. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) applications. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-Methoxypyridine-2-sulfonyl fluoride . By bridging mechanistic theory with field-validated troubleshooting, this resource provides actionable solutions for optimizing your bioconjugation and synthetic workflows.

Part 1: Mechanistic Causality & Reagent Profile

To troubleshoot effectively, one must understand the underlying physical chemistry of the reagent. SuFEx click chemistry relies on the exceptional stability and high homolytic bond dissociation energy of the S–F bond (approx. 90.5 kcal/mol), which renders it highly resistant to reduction and oxidation compared to traditional S–Cl bonds[1].

Heteroaromatic sulfonyl fluorides, such as pyridine-2-sulfonyl fluoride (PyFluor) derivatives, offer a privileged balance of stability and reactivity[2]. However, the introduction of a 4-methoxy group —a strong electron-donating group (EDG)—fundamentally alters the electronic landscape of the molecule:

  • Electronic Modulation: The methoxy group pushes electron density into the pyridine ring, which subsequently reduces the electrophilicity of the S(VI) center.

  • Catalytic Implications: Because the sulfonyl center is less electrophilic than in electron-withdrawing variants (e.g., 4-nitro derivatives), standard base-catalyzed activation may be insufficient for sterically hindered nucleophiles, necessitating a strategic shift in catalyst selection[3].

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why is my SuFEx coupling with 4-Methoxypyridine-2-sulfonyl fluoride stalling at low conversions when using standard DBU catalysis?

The Causality: This is a direct consequence of the EDG effect. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) mediates SuFEx via a stepwise pathway involving a sulfonyl-DBU intermediate[3]. Because the 4-methoxy group donates electron density, it stabilizes the S–F bond against nucleophilic attack by DBU. The Fix: If your nucleophile is sterically hindered (e.g., an ortho-substituted phenol), DBU may fail to drive the reaction to completion. Switch to a fluoride-mediated catalyst like Tetrabutylammonium fluoride (TBAF). Fluoride ions provide stronger, direct activation for EDG-substituted sulfonyl fluorides, enabling moderate to high conversions even in sterically congested environments[3].

Q2: I am attempting bioconjugation in aqueous media, but I observe significant hydrolysis of the sulfonyl fluoride. How can I suppress this?

The Causality: While the S–F bond is highly resistant to hydrolysis under neutral or reductive biological environments[1], elevated pH or the presence of unbuffered hydroxide ions will lead to competitive hydrolysis over the desired SuFEx conjugation. The Fix: Maintain the reaction pH strictly between 7.5 and 8.0 using a robust buffer (e.g., PBS). SuFEx reactions with nucleophilic side chains (like Tyrosine) proceed efficiently and chemoselectively at pH 7.8 without the need for additional organic catalysts[4]. Ensure your nucleophile is deprotonated just enough to be reactive, without creating a highly basic environment that degrades the heteroaromatic sulfonyl fluoride[5].

Q3: How does the stability of 4-Methoxypyridine-2-sulfonyl fluoride compare to its sulfonyl chloride counterpart during long-term storage?

The Causality: Heteroaromatic sulfonyl chlorides are notoriously unstable and prone to rapid degradation, complicating their isolation and storage[2]. The S–F bond's heterolytic cleavage nature and high bond energy make the fluoride variant markedly more stable[1]. The Fix: 4-Methoxypyridine-2-sulfonyl fluoride can be stored for extended periods. However, to maintain peak efficiency and prevent trace hydrolytic degradation, store the reagent in a desiccator at 4°C. Prolonged exposure to atmospheric moisture in the presence of trace acidic/basic impurities can slowly degrade the reagent over months[5].

Part 3: Data Center & Visualization

Quantitative Data: Electronic Effects on SuFEx Catalysis

The following table summarizes how the electronic nature of the sulfonyl fluoride dictates the optimal catalyst choice and expected yields.

Reagent TypeElectronic NatureOptimal CatalystReactivity with Hindered PhenolsHydrolytic Stability (pH 7.4)
4-Nitro-PyFluor Strongly Electron-WithdrawingDBU (5 mol%)High (>90% yield)Moderate
PyFluor (Unsubstituted) NeutralDBU (10 mol%)Moderate (~70% yield)High
4-Methoxy-PyFluor Electron-Donating (EDG) TBAF (10-20 mol%) Moderate to High (with TBAF) Very High
Mechanistic Workflows

SuFEx_Pathway Start 4-Methoxy-PyFluor + Nucleophile Cat_DBU DBU Catalysis (Base/Nucleophilic) Start->Cat_DBU Add DBU Cat_TBAF TBAF Catalysis (Fluoride-mediated) Start->Cat_TBAF Add TBAF Intermediate_DBU Sulfonyl-DBU Intermediate Cat_DBU->Intermediate_DBU Activation Intermediate_F Hypervalent Silicon or Naked Fluoride Cat_TBAF->Intermediate_F Activation Product SuFEx Product (Stable Sulfonate/Sulfonamide) Intermediate_DBU->Product Substitution Intermediate_F->Product Substitution

Caption: SuFEx activation pathways for 4-Methoxypyridine-2-sulfonyl fluoride using DBU or TBAF.

Troubleshooting_Logic Issue Low SuFEx Conversion Check_Sterics Is Nucleophile Sterically Hindered? Issue->Check_Sterics Yes_Sterics Switch to TBAF or BEMP catalyst Check_Sterics->Yes_Sterics Yes No_Sterics Check pH / Solvent Check_Sterics->No_Sterics No Aqueous Aqueous Media? No_Sterics->Aqueous Organic Organic Media? No_Sterics->Organic Adjust_pH Maintain pH 7.5-8.5 Avoid Hydrolysis Aqueous->Adjust_pH Increase_DBU Increase DBU to 20 mol% or heat to 40°C Organic->Increase_DBU

Caption: Decision tree for troubleshooting low conversion rates in SuFEx reactions.

Part 4: Validated Experimental Protocol

Self-Validating SuFEx Coupling of 4-Methoxypyridine-2-sulfonyl fluoride with a Phenolic Nucleophile

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

Step 1: Reagent Preparation

  • Dissolve the phenolic nucleophile (1.0 equiv, 0.5 mmol) and 4-Methoxypyridine-2-sulfonyl fluoride (1.2 equiv, 0.6 mmol) in anhydrous Acetonitrile or DMF (2.0 mL) under an inert nitrogen atmosphere.

  • Validation Checkpoint: Ensure complete dissolution. The solution should be clear. Any turbidity indicates moisture contamination or insoluble impurities.

Step 2: Catalyst Addition

  • Based on the steric hindrance of your phenol, add the appropriate catalyst:

    • Unhindered Phenols: Add DBU (0.1 equiv, 10 mol%).

    • Hindered Phenols: Add TBAF (1.0 M in THF, 0.2 equiv, 20 mol%).

  • Stir the reaction mixture at room temperature (20–25 °C).

Step 3: Reaction Monitoring (In-Process Validation)

  • After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: You must observe the disappearance of the starting phenol mass and the appearance of the product mass [M+(4-OMe-PySO2​)−H]+ . If the starting material remains >50% and no hydrolysis byproduct is seen, increase the catalyst loading by an additional 5 mol% and apply mild heating (40 °C).

Step 4: Quenching and Isolation

  • Once LC-MS confirms >95% conversion, quench the reaction by adding saturated aqueous NH4​Cl (5 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure heteroaryl sulfonate.

Sources

Optimization

Dealing with poor solubility of 4-Methoxypyridine-2-sulfonyl fluoride conjugates

Welcome to the Technical Support Center for SuFEx (Sulfur(VI) Fluoride Exchange) Chemistry. This guide is specifically engineered for researchers and drug development professionals facing solubility and assay-interferenc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SuFEx (Sulfur(VI) Fluoride Exchange) Chemistry. This guide is specifically engineered for researchers and drug development professionals facing solubility and assay-interference challenges when working with 4-Methoxypyridine-2-sulfonyl fluoride conjugates.

Below, you will find mechanistic insights, a troubleshooting FAQ, validated formulation strategies, and self-validating protocols to ensure reliable target engagement in your covalent discovery workflows.

Part 1: Mechanistic Insights—The "Why" Behind the Precipitation

To solve solubility issues, we must first understand the physicochemical nature of the warhead. 4-Methoxypyridine-2-sulfonyl fluoride is a next-generation heteroaryl electrophile designed to improve baseline aqueous solubility compared to traditional phenyl sulfonyl fluorides[1].

However, when conjugated to lipophilic small molecules (e.g., PROTACs or bulky kinase inhibitors), severe solubility issues often arise due to two competing electronic and structural effects:

  • The Electronic Push-Pull: The methoxy group (-OCH₃) at the 4-position is strongly electron-donating via resonance, while the sulfonyl fluoride (-SO₂F) is strongly electron-withdrawing. This "push-pull" stabilizes the S(VI)-F bond against premature aqueous hydrolysis [1]. However, it also creates a massive molecular dipole.

  • Hydrophobic Collapse: The rigid, planar pyridine ring combined with a highly polar (but non-hydrogen-bond-donating) -SO₂F group forces the molecule to rely on dipole-dipole interactions. When attached to a hydrophobic ligand, the energetic penalty of disrupting the aqueous hydrogen-bond network is too high. Instead of dissolving, the conjugates undergo hydrophobic collapse, forming colloidal aggregates or precipitating entirely [2].

Part 2: Troubleshooting Guide & FAQs

Q1: My conjugate precipitates immediately upon addition to the PBS assay buffer, even though the unconjugated warhead is highly soluble. How can I resolve this? A: You are experiencing "solvent shock." When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the local concentration of water spikes instantly, causing irreversible nucleation before the compound can disperse. Solution: You must keep the compound below its Critical Aggregation Concentration (CAC) during dilution. Use the Anti-Solvent Shock Protocol (detailed below), which utilizes a dropwise addition into a rapidly vortexing buffer containing 2.5% to 5% DMSO [2].

Q2: I am seeing erratic IC₅₀ values and "flat" dose-response curves (Hill slope < 0.5) in my biochemical assays. Is the SuFEx warhead degrading? A: No, sulfonyl fluorides are exceptionally stable to hydrolysis at physiological pH [4]. Erratic data is a classic hallmark of colloidal aggregation. The conjugate is forming micelles, sequestering the electrophilic warhead inside the hydrophobic core and making it physically unavailable for target engagement. Solution: Introduce a non-ionic surfactant (e.g., 0.01% Tween-20 or Nonidet P-40) to the assay buffer to disrupt these colloids [3].

Q3: Can I heat the buffer to dissolve the precipitated conjugate? A: Do not heat the buffer. While heating increases thermodynamic solubility, it exponentially accelerates the nucleophilic attack of water (hydrolysis) on the S(VI)-F bond, destroying your covalent probe. Always achieve solubility through co-solvents or formulation at room temperature.

Q4: Will formulation agents like HP-β-Cyclodextrin quench the sulfonyl fluoride warhead in live-cell assays? A: No. SuFEx chemistry is uniquely "activation-free" in the absence of a specific protein microenvironment but remains highly inert to non-specific nucleophiles [4]. HP-β-Cyclodextrin encapsulates the hydrophobic tail of your conjugate, leaving the polar sulfonyl fluoride warhead exposed to the solvent without quenching it.

Part 3: Quantitative Data & Formulation Strategies

To select the correct solubilization strategy, compare the methods in the table below based on your specific assay requirements.

Formulation StrategyTypical ConcentrationMechanism of SolubilizationImpact on SuFEx ReactivityBest Application
DMSO Co-solvent 2.5% - 5.0% (v/v)Reduces the dielectric constant of the solvent mixture.Neutral: Ensures monomeric state for optimal target engagement.Biochemical assays, fragment screening [2].
Tween-20 / Pluronic F-127 0.01% - 0.05% (w/v)Disrupts colloidal aggregates via micellar encapsulation.Slight Decrease: Minor steric hindrance if the warhead sits deep in the micelle.High-throughput screening (HTS), enzyme kinetics[3].
HP-β-Cyclodextrin 5.0% - 10.0% (w/v)Forms inclusion complexes with the hydrophobic conjugate core.Preserved: The polar warhead typically remains solvent-exposed.Live-cell assays, chemical proteomics, in vivo dosing.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can empirically prove the conjugate is soluble and active before running expensive biological assays.

Protocol A: Anti-Solvent Shock Dilution (For Biochemical Assays)

Causality: Adding DMSO to water causes localized supersaturation. Reversing the physical dynamics by adding the compound slowly to a turbulent aqueous phase prevents nucleation.

  • Stock Preparation: Dissolve the conjugate in 100% anhydrous DMSO to a concentration of 10 mM. (Note: Anhydrous DMSO prevents premature hydrolysis of the S(VI)-F bond during long-term storage).

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using 100% DMSO.

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) and add 0.01% (v/v) Tween-20.

  • Dropwise Addition: While vortexing the buffer vigorously, add the 1 mM DMSO stock dropwise to reach the final assay concentration (e.g., 25 µM, resulting in 2.5% final DMSO).

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS. If the [M+H]⁺ peak matches the theoretical yield and no sulfonic acid hydrolysis peak ([M-F+OH]) is present, the protocol is successful.

Protocol B: HP-β-Cyclodextrin Complexation (For Live-Cell Assays)

Causality: Cell cultures cannot tolerate >0.5% DMSO. HP-β-CD provides a hydrophobic cavity for the conjugate, allowing it to remain soluble in aqueous media without toxic co-solvents.

  • Carrier Solution: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile PBS.

  • Complexation: Add the conjugate (from a 10 mM DMSO stock) to the HP-β-CD solution to a final concentration of 100 µM. Incubate at 37°C for 30 minutes with gentle agitation to allow thermodynamic equilibrium of the inclusion complex.

  • Media Dilution: Dilute the complex 1:10 into pre-warmed cell culture media (Final: 10 µM conjugate, 1% HP-β-CD, 0.1% DMSO).

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final media. A monodisperse peak at ~1–3 nm indicates successful inclusion complexes. Peaks >100 nm indicate failed complexation and active aggregation.

Part 5: Diagnostic Workflow Visualization

Use the following decision tree to rapidly diagnose and resolve solubility issues with your 4-Methoxypyridine-2-sulfonyl fluoride conjugates.

Workflow N1 Precipitation of 4-Methoxy- pyridine-2-sulfonyl fluoride N2 Assess Assay Type N1->N2 N3 Biochemical Assay (e.g., Enzyme Inhibition) N2->N3 In Vitro N4 Cell-Based Assay (e.g., Live Cell Labeling) N2->N4 In Cellulo N5 Optimize Co-solvents (2.5% - 5% DMSO) N3->N5 N6 Add Surfactants (0.01% Tween-20) N3->N6 N7 Carrier Formulation (HP-β-CD or BSA) N4->N7 N8 Pre-dilution Protocol (Avoid Solvent Shock) N4->N8 N9 Soluble Conjugate Reliable SuFEx Labeling N5->N9 N6->N9 N7->N9 N8->N9

Workflow for troubleshooting and resolving solubility issues of SuFEx conjugates in various assays.

Troubleshooting

Technical Support Center: Interpreting Mass Spectrometry Data of 4-Methoxypyridine-2-sulfonyl Fluoride Labeled Peptides

Welcome to the Technical Support Center for Sulfur-Fluoride Exchange (SuFEx) proteomics. 4-Methoxypyridine-2-sulfonyl fluoride is a highly specific, activation-free electrophilic probe used to covalently label nucleophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur-Fluoride Exchange (SuFEx) proteomics. 4-Methoxypyridine-2-sulfonyl fluoride is a highly specific, activation-free electrophilic probe used to covalently label nucleophilic amino acid residues in structural biology and drug discovery[1][2].

While SuFEx chemistry offers unparalleled advantages for mapping protein binding sites, the resulting mass spectrometry (MS) data presents unique analytical challenges, including labile fragmentation, neutral losses, and competing hydrolysis reactions[3]. This guide provides field-proven troubleshooting strategies, precise quantitative parameters, and optimized methodologies to ensure robust data interpretation.

Quantitative Data for Search Engine Configuration

To accurately identify modified peptides, your database search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger) must be configured with the exact monoisotopic mass shift and chemical composition.

Table 1: MS Search Parameters for 4-Methoxypyridine-2-sulfonyl Fluoride

Parameter Value / Description
Modification Name 4-MeO-Pyr-SuFEx (Custom)
Target Residues Tyrosine (Y), Lysine (K), Serine (S), Threonine (T), Histidine (H)[4]
Chemical Formula Added C6H5NO3S (Replaces 1 Hydrogen atom on the residue)
Monoisotopic Mass Shift +170.9991 Da
Diagnostic Reporter Ion (HCD) m/z 108.0449 (C6H6NO⁺)
Common Neutral Losses -63.96 Da (SO2), -170.99 Da (loss of entire adduct)

| Modification Type | Variable |

Troubleshooting Guides & FAQs

Q1: I am detecting the modified peptide in MS1, but the search engine fails to localize the modification site in MS2. Why is this happening? Causality: This is the most common issue with sulfonyl-based probes. The covalent bonds formed by SuFEx—specifically sulfonate esters on Tyrosine/Serine and sulfonamides on Lysine—are vibrationally labile. During Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the S-O or S-N bond often cleaves before the peptide backbone breaks. This results in a dominant neutral loss of the modification (-170.99 Da) or SO2 (-63.96 Da), leaving an unmodified peptide backbone spectrum that prevents accurate site localization. Solution: Switch your fragmentation method to Electron Transfer Dissociation (ETD) or EThcD. ETD is a non-ergodic process that cleaves the N-Cα backbone bonds (yielding c and z ions) faster than the vibrational energy can distribute to the labile sulfonate ester bond. This preserves the +170.9991 Da mass shift on the specific side chain, allowing unambiguous localization.

Fragmentation P Precursor Ion [M+H]+ (+170.9991 Da) HCD HCD / CID (Vibrational) P->HCD ETD ETD / EThcD (Electron Transfer) P->ETD NL Neutral Loss (-63.96 Da SO2) HCD->NL Diag Diagnostic Ion (m/z 108.04) HCD->Diag Backbone b/y ions (Unmodified) HCD->Backbone Retained Modification Retained ETD->Retained CZ c/z ions (Site Localized) Retained->CZ

MS/MS fragmentation pathways for SuFEx-labeled peptides (HCD vs ETD).

Q2: My labeling efficiency is extremely low, and I am seeing an unexpected +189.00 Da mass shift on my intact proteins. What went wrong? Causality: Sulfonyl fluorides are susceptible to aqueous hydrolysis, a competing side reaction that converts the active probe into an unreactive sulfonic acid (4-methoxypyridine-2-sulfonic acid)[2]. The mass of this hydrolyzed byproduct is 189.0096 Da. While it cannot covalently label proteins, sulfonic acids are highly negatively charged and can form strong non-covalent ion pairs (salt bridges) with basic residues (Arginine/Lysine). These non-covalent adducts can survive electrospray ionization (ESI) and appear as a +189.00 Da mass shift in intact MS or MS1. Solution:

  • Optimize pH: The SuFEx reaction requires a slightly basic pH (7.5–8.0) to deprotonate target phenols (Tyr), but exceeding pH 8.5 exponentially accelerates probe hydrolysis[2]. Strictly buffer your reaction at pH 7.8.

  • Stringent Desalting: To eliminate non-covalent sulfonic acid adducts, incorporate a stringent washing step during sample preparation. Use Strong Cation Exchange (SCX) or an extended 5% acetonitrile/0.1% TFA wash on your C18 StageTips prior to LC-MS.

Q3: How can I differentiate between a true SuFEx modification and a false positive in my HCD data? Causality: False positives often arise from isobaric modifications or algorithmic misassignments of noisy spectra. Solution: Leverage the diagnostic reporter ion. The 4-methoxypyridine-2-sulfonyl group reliably produces a distinct fragment ion at m/z 108.0449 (corresponding to the 4-methoxypyridine cation, C6H6NO⁺) under HCD conditions. Configure your search engine or data analysis pipeline to require the presence of this reporter ion in the MS2 spectrum to validate the hit[3].

Standardized Experimental Protocol: Labeling and LC-MS/MS Preparation

To ensure a self-validating and reproducible workflow, follow this optimized protocol for labeling and digestion.

Step 1: Protein Labeling

  • Prepare your target protein at 1–10 µM in 50 mM HEPES buffer (pH 7.8). Note: Avoid Tris or primary amine buffers during the labeling phase, as they can compete for the electrophile.

  • Prepare a fresh 10 mM stock of 4-Methoxypyridine-2-sulfonyl fluoride in anhydrous DMSO.

  • Add the probe to the protein solution to a final concentration of 100–500 µM (keep final DMSO <5% v/v to prevent protein precipitation).

  • Incubate at room temperature for 2 hours with gentle agitation.

Step 2: Quenching and Denaturation

  • Quench the unreacted probe by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Denature the protein by adding urea to a final concentration of 8 M, followed by reduction (10 mM DTT, 30 min, 37°C) and alkylation (20 mM Iodoacetamide, 30 min, dark).

Step 3: Digestion and Desalting

  • Dilute the urea concentration to <2 M using 50 mM ammonium bicarbonate.

  • Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) mass ratio. Digest overnight at 37°C.

  • Quench digestion with 1% Formic Acid (FA).

  • Desalt peptides using C18 StageTips. Wash thoroughly with 0.1% FA to remove hydrolyzed sulfonic acid byproducts. Elute in 50% Acetonitrile/0.1% FA and dry via vacuum centrifugation.

Step 4: LC-MS/MS Acquisition

  • Resuspend peptides in 0.1% FA.

  • Inject onto a high-resolution mass spectrometer (e.g., Orbitrap Eclipse or Astral).

  • Method: Use an EThcD method (Electron-Transfer/Higher-Energy Collision Dissociation). Set the ETD reaction time to 50-100 ms and supplemental HCD collision energy to 15-20%. This dual-fragmentation approach yields both backbone cleavage (for sequencing) and reporter ions (for validation).

SuFEx_Workflow A 1. Protein Preparation (HEPES pH 7.8) B 2. SuFEx Labeling (4-MeO-Pyr-SO2F, 2h) A->B C 3. Quench & Denature (Tris-HCl, 8M Urea) B->C D 4. Digestion & Desalt (Trypsin, C18 Wash) C->D E 5. LC-MS/MS (EThcD Method) D->E F 6. Data Analysis (+170.9991 Da Shift) E->F

Workflow for SuFEx labeling and LC-MS/MS analysis of modified peptides.

References
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. URL:[Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology. URL:[Link]

  • Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry. Analytical Chemistry. URL: [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI Molecules. URL:[Link]

Sources

Optimization

Reducing background signal in fluorescence microscopy with 4-Methoxypyridine-2-sulfonyl fluoride probes

Welcome to the Advanced Imaging Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals troubleshoot and optimize fluore...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Imaging Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals troubleshoot and optimize fluorescence microscopy experiments using 4-Methoxypyridine-2-sulfonyl fluoride (4-MPSF) activity-based probes.

Unlike traditional non-covalent dyes, 4-MPSF probes leverage Sulfur Fluoride Exchange (SuFEx) chemistry to eliminate the thermodynamic compromises that typically cause high background noise in live-cell imaging.

Part 1: The Mechanistic Causality of Background Reduction

To effectively troubleshoot an assay, you must first understand the physical chemistry governing the probe's behavior. High background signal in fluorescence microscopy typically arises from two sources: unwashed free probe (due to equilibrium dynamics) and non-specific lipophilic partitioning .

4-MPSF probes solve these issues through a dual-action mechanism:

  • Covalent Anchoring (SuFEx): The sulfonyl fluoride warhead acts as a latent electrophile. It is highly stable in physiological aqueous environments but reacts specifically with contextually activated nucleophiles (such as the catalytic Serine, Tyrosine, or Lysine residues in target binding pockets)[1]. This irreversible covalent modification allows for highly stringent washing protocols that would otherwise strip away non-covalent probes[2].

  • Fluorogenic "Turn-On" Activation: Many 4-MPSF architectures are designed to be environmentally sensitive. The intact sulfonyl fluoride group, coupled with the methoxypyridine ring, quenches the attached fluorophore via Photoinduced Electron Transfer (PET). Upon target engagement and the subsequent release of the highly electronegative fluoride leaving group, the electronic structure shifts, abolishing PET and resulting in a sharp restoration of fluorescence[3].

Mechanism Probe Quenched 4-MPSF Probe (PET Active) Reaction SuFEx Reaction (Fluoride Release) Probe->Reaction Wash Unreacted Probe (Washed Away) Probe->Wash Excess Target Target Nucleophile (Ser/Tyr/Lys) Target->Reaction Product Covalent Conjugate (Fluorescence ON) Reaction->Product

Caption: Mechanism of SuFEx-mediated covalent binding and fluorogenic activation.

Part 2: Troubleshooting Guide & FAQs

Q: I am observing a high, diffuse cytosolic background despite using a 4-MPSF probe. How do I fix this?

  • Causality: While the probe is fluorogenic, high intracellular concentrations can exceed the quenching capacity, or the lipophilic nature of the 4-methoxypyridine core is causing it to partition into lipid droplets/membranes where it cannot easily wash out.

  • Solution: Implement a "lipid sponge chase" step. Wash your cells with an imaging buffer containing 0.1% Bovine Serum Albumin (BSA) for 15 minutes. The hydrophobic pockets of BSA will actively extract unreacted, non-covalently trapped lipophilic probe from the plasma and endosomal membranes. Follow this with a standard PBS wash.

Q: My specific target signal is extremely weak after a 1-hour incubation. What went wrong?

  • Causality: The 4-MPSF warhead likely hydrolyzed prior to target engagement. While aryl sulfonyl fluorides are stable compared to sulfonyl chlorides, extended storage in aqueous buffers or freeze-thaw cycles in non-anhydrous DMSO will degrade the electrophile, rendering it incapable of SuFEx cross-linking.

  • Solution: Always prepare working dilutions immediately before use from single-use aliquots stored in anhydrous DMSO. Validate that the target is actively expressed and in its reactive state, as activity-based probes only label the functionally active fraction of enzymes[4].

Q: I see punctate, extremely bright fluorescent aggregates on the coverslip. Is this specific labeling?

  • Causality: No. This indicates that the probe concentration has exceeded its aqueous solubility limit, leading to micelle formation or precipitation. In solid-state aggregates, the fluorogenic quenching mechanism fails, resulting in false-positive bright spots.

  • Solution: Titrate the probe concentration down (e.g., from 5 µM to 500 nM). If higher concentrations are strictly required to drive reaction kinetics, supplement your labeling buffer with 0.05% Pluronic F-127 to maintain probe solubility.

Part 3: Quantitative Benchmarking

To understand the operational limits of your imaging setup, refer to the following benchmarking data comparing 4-MPSF probes against traditional imaging agents.

Probe TypeBinding MechanismWashout Stringency ToleranceSignal-to-Noise (S/N) RatioBackground Fluorescence
Standard SBP Non-covalentLow (Signal lost if washed)3:1 to 5:1High (Equilibrium dependent)
Standard ABP Covalent (e.g., Epoxide)High10:1 to 15:1Moderate (Always fluorescent)
4-MPSF Probe Covalent (SuFEx) + FluorogenicVery High>50:1Near-Zero (Quenched until bound)

Part 4: Self-Validating Experimental Protocols

A robust imaging experiment must be self-validating. The following protocols integrate mandatory internal controls to ensure that the fluorescence you observe is a direct result of specific 4-MPSF covalent modification, rather than background accumulation.

Protocol A: Live-Cell Labeling and Stringent Washout

This protocol utilizes a competition control to definitively prove signal specificity.

  • Control Setup (Self-Validation): Divide your cell culture into two groups: "Experimental" and "Competitor Control". Pre-incubate the Control wells with a 10-fold molar excess of a non-fluorescent competitor (e.g., unmodified 4-MPSF or a known specific inhibitor) for 30 minutes at 37°C.

  • Probe Incubation: Add the fluorescent 4-MPSF probe (final concentration 500 nM – 1 µM) to both sets of wells. Incubate at 37°C for 1 to 2 hours. Causality: This timeframe is required to allow the SuFEx reaction to reach completion.

  • Stringent Washout: Remove the labeling media. Wash all wells 3 times (5 minutes each) with PBS containing 0.1% BSA to extract unreacted lipophilic probe. Follow with 2 washes of standard PBS.

  • Imaging & Validation: Image using confocal microscopy. Validation Check: The Control well must exhibit <5% of the fluorescence intensity of the Experimental well. If the Control well is bright, your background signal is driven by non-specific probe aggregation, not target binding.

Workflow A 1. Competitor Control Setup B 2. 4-MPSF Probe Incubation A->B C 3. SuFEx Covalent Reaction B->C D 4. Stringent Washout C->D E 5. Confocal Imaging D->E

Caption: Self-validating experimental workflow for live-cell labeling with 4-MPSF probes.

Protocol B: Orthogonal Validation via In-Gel Fluorescence

To confirm that the 4-MPSF probe is not reacting with off-target proteins (which creates biological background noise), validate the labeling profile in cell lysates.

  • Lysis: Following Protocol A (Step 2), lyse the cells using RIPA buffer on ice for 20 minutes. Centrifuge at 14,000 x g to clear the lysate.

  • Denaturation: Mix the cleared lysate with 4x Laemmli buffer containing β-mercaptoethanol. Boil the samples at 95°C for 5 minutes. Causality: Because 4-MPSF forms an irreversible covalent bond, the fluorophore will remain attached to the target even under harsh denaturing conditions. Non-covalent background binders will dissociate.

  • SDS-PAGE: Resolve the proteins on a 4–20% gradient polyacrylamide gel.

  • Fluorescence Scanning: Before applying any total-protein stain (like Coomassie), scan the gel using a flatbed fluorescence imager at the appropriate excitation/emission wavelengths. A single, distinct fluorescent band at the expected molecular weight validates absolute probe specificity.

References

  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications Source: RSC Publishing URL:[Link][2]

  • A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans Source: PMC (National Institutes of Health) URL:[Link][3]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets Source: Chemical Reviews (ACS Publications) URL:[Link][1]

  • Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP) Source: PMC (National Institutes of Health) URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Troubleshooting for 4-Methoxypyridine-2-sulfonyl Fluoride Reactions

Welcome to the technical support center for reactions involving 4-Methoxypyridine-2-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 4-Methoxypyridine-2-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of synthesizing and utilizing this valuable reagent. As a key building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, understanding the catalytic landscape is paramount to success.[1][2] This document provides in-depth, experience-driven answers to common challenges and questions, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Synthesis of 4-Methoxypyridine-2-sulfonyl Fluoride

The successful application of any reagent begins with its efficient and reliable synthesis. For heteroaryl sulfonyl fluorides like 4-Methoxypyridine-2-sulfonyl fluoride, transition-metal catalysis is the state-of-the-art approach.[3]

FAQ: What are the primary catalytic methods for synthesizing 4-Methoxypyridine-2-sulfonyl fluoride?

The most robust and widely adopted method is the palladium-catalyzed fluorosulfonylation of a corresponding heteroaryl halide (e.g., 4-methoxy-2-bromopyridine).[4][5] This one-pot, two-step process offers high functional group tolerance and is a significant improvement over traditional methods that require harsh conditions or less stable sulfonyl chloride intermediates.[6]

The key components of this reaction are:

  • Heteroaryl Halide: 4-methoxy-2-bromopyridine or the corresponding iodide are common starting materials. Iodides are generally more reactive than bromides.[7]

  • Palladium Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is required to initiate the catalytic cycle.

  • Ligand: A suitable phosphine ligand, such as CataCXium A, is crucial for stabilizing the palladium center and facilitating the catalytic steps.[7]

  • SO₂ Source: Handling gaseous SO₂ is hazardous and impractical. Therefore, a solid surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is almost universally used.[1][4]

  • Fluorine Source: An electrophilic fluorine source is needed to convert the intermediate sulfinate into the final sulfonyl fluoride. N-fluorobenzenesulfonimide (NFSI) is the most common choice, though Selectfluor can also be effective.[4][7][8]

While palladium is the workhorse, nickel-based catalyst systems have also been developed and can be a cost-effective alternative for certain substrates.[9][10] More recently, photoredox catalysis has emerged as a mild, metal-free alternative for generating sulfonyl radicals that can be trapped to form sulfonyl fluorides.[11][12]

Troubleshooting Guide: Synthesis Problems

Question: My palladium-catalyzed synthesis of 4-Methoxypyridine-2-sulfonyl fluoride from 4-methoxy-2-bromopyridine is giving low or no yield. What are the common culprits?

This is a frequent issue that can almost always be traced back to one of several critical parameters. Let's diagnose the problem systematically.

G cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions start Low/No Yield Observed q_reagents Are Reagents Anhydrous & Pure? start->q_reagents Check First s_reagents Solution: Dry solvents (e.g., isopropanol, dioxane) over molecular sieves. Use fresh, high-purity DABSO and NFSI. q_reagents->s_reagents If No q_catalyst Is the Pd Catalyst Active? q_reagents->q_catalyst If Yes s_catalyst Solution: Use fresh Pd(OAc)₂. Ensure the ligand is not oxidized. Consider a more robust pre-catalyst. q_catalyst->s_catalyst If No q_atmosphere Was the System Properly Degassed? q_catalyst->q_atmosphere If Yes s_atmosphere Solution: Oxygen can oxidize the Pd(0) active catalyst. Perform 3x vacuum/argon cycles before adding liquid reagents. q_atmosphere->s_atmosphere If No q_base Is the Base Correct & Sufficient? q_atmosphere->q_base If Yes s_base Solution: Triethylamine (NEt₃) is common. Ensure ≥3 equivalents are used to neutralize acids formed during the reaction. q_base->s_base If No

Caption: Troubleshooting workflow for low-yield synthesis.

Detailed Explanation:

  • Reagent Quality is Non-Negotiable: The sulfonylation reaction is highly sensitive to moisture and oxygen. The Pd(0) species, which is the active catalyst, is readily oxidized and deactivated. Solvents must be rigorously dried, and reagents like DABSO should be handled under an inert atmosphere.[7]

  • Catalyst and Ligand Integrity: Palladium(II) acetate is a stable precatalyst, but it can degrade over time. The phosphine ligand is also susceptible to oxidation. If you suspect catalyst deactivation, using a fresh batch is the simplest fix.

  • Inert Atmosphere is Critical: As mentioned, oxygen is detrimental. The initial setup requires thorough deoxygenation. A common procedure involves sealing the reaction vessel, evacuating the atmosphere under vacuum, and backfilling with an inert gas like argon or nitrogen, repeated at least three times.[7]

  • Stoichiometry of Base: The reaction generates acidic byproducts. A sufficient amount of a non-nucleophilic base, typically triethylamine, is required to neutralize these and maintain the integrity of the catalytic system.[7]

Question: I'm observing a significant amount of a desulfonylated side product (4-methoxypyridine). Why is this happening?

This typically points to an issue in the second step of the one-pot reaction: the fluorination of the sulfinate intermediate. If the sulfinate is generated successfully but not trapped efficiently by the electrophilic fluorine source (NFSI), it can be protonated upon workup and decompose back to the starting arene.

Potential Causes & Solutions:

  • Inefficient Fluorination: Ensure NFSI (or Selectfluor) is added correctly and is of high quality. The fluorination step is often the most sensitive part of the sequence.

  • Premature Workup: Allow sufficient time for the fluorination to complete after the addition of NFSI before quenching the reaction.

  • Competitive Decomposition: The pyridylsulfinate intermediate may have limited stability. The one-pot nature of this reaction is designed to convert it to the more stable sulfonyl fluoride as quickly as possible.[4] Ensure a smooth transition between the sulfonylation and fluorination steps.

Section 2: Catalyst Selection for SuFEx Reactions

Once you have high-purity 4-Methoxypyridine-2-sulfonyl fluoride, its primary use is in SuFEx click chemistry to form S-N and S-O bonds.[1][13] While sulfonyl fluorides are more stable than sulfonyl chlorides, their S-F bond often requires activation to react efficiently, especially with less nucleophilic partners.[14][15]

FAQ: What catalysts can accelerate SuFEx reactions with 4-Methoxypyridine-2-sulfonyl fluoride?

A range of catalysts can be employed, and the best choice depends on the nucleophile (amine, alcohol, etc.), its steric hindrance, and the desired reaction conditions (e.g., metal-free).

Catalyst ClassExample(s)Typical NucleophilesMechanism of ActionKey Advantages
Lewis Acids Ca(NTf₂)₂, Zn(NTf₂)₂[14][16]AminesThe metal cation coordinates to the sulfonyl oxygens and the fluorine atom, activating the sulfur center towards nucleophilic attack.[17]Effective for challenging couplings; can overcome steric hindrance.
Organocatalysts (Base) DBU, BTMG (Barton's Base)[18]Alcohols, PhenolsActs as a Brønsted base to deprotonate the nucleophile, increasing its reactivity. Often used with a silicon additive (HMDS) to trap fluoride.[18]Metal-free; very fast reactions ("accelerated SuFEx").
Organocatalysts (Nucleophilic) N-Heterocyclic Carbenes (NHCs), HOBt[19][20]Alcohols, AminesThe catalyst directly attacks the sulfur center or activates the nucleophile via hydrogen bonding, facilitating fluoride displacement.[19][21]Metal-free; mild conditions; broad substrate scope.
Troubleshooting Guide: SuFEx Reactions

Question: My SuFEx reaction between 4-Methoxypyridine-2-sulfonyl fluoride and a primary alcohol is very slow, even at elevated temperatures. How can I improve the rate and yield?

This is a classic challenge. Alcohols are generally less nucleophilic than amines, and without activation, the reaction can be sluggish. Simply increasing the temperature can lead to decomposition. A catalytic approach is strongly recommended.

G start Select SuFEx Catalyst for 4-Methoxypyridine-2-sulfonyl fluoride q_nuc What is the Nucleophile? start->q_nuc nuc_amine Amine q_nuc->nuc_amine nuc_alcohol Alcohol / Phenol q_nuc->nuc_alcohol q_amine_sterics Sterically Hindered? nuc_amine->q_amine_sterics q_alcohol_sterics Sterically Hindered? nuc_alcohol->q_alcohol_sterics cat_amine_simple Recommendation: NHC/HOBt Relay Catalysis or simple base (e.g., DABCO) q_amine_sterics->cat_amine_simple No cat_amine_hindered Recommendation: Lewis Acid Catalysis (e.g., 10 mol% Ca(NTf₂)₂ + DABCO) q_amine_sterics->cat_amine_hindered Yes cat_alcohol_simple Recommendation: 'Accelerated SuFEx' (BTMG base + HMDS additive) q_alcohol_sterics->cat_alcohol_simple No cat_alcohol_hindered Recommendation: NHC Catalysis q_alcohol_sterics->cat_alcohol_hindered Yes

Caption: Decision guide for selecting a SuFEx catalyst.

Detailed Explanation for Alcohol Coupling:

  • "Accelerated SuFEx" Protocol: For simple primary or secondary alcohols, the most effective method is often the "accelerated" protocol developed by Sharpless and Moses.[18] This involves a catalytic amount of a strong, non-nucleophilic guanidine base like BTMG (Barton's base) in the presence of a stoichiometric additive like hexamethyldisilazane (HMDS).

    • Causality: The BTMG deprotonates the alcohol. The HMDS reacts with the alcohol to form a silyl ether in situ. This silyl ether is much more nucleophilic than the parent alcohol. The reaction is driven forward by the extremely favorable formation of a silicon-fluoride bond, which acts as a thermodynamic sink.[18]

  • NHC Catalysis: If the accelerated protocol is not effective, particularly with more complex or hindered alcohols, an N-Heterocyclic Carbene (NHC) catalyst can be an excellent choice.[19][22]

    • Causality: NHCs are believed to act as strong Brønsted bases that activate the alcohol through hydrogen bonding, increasing its nucleophilicity for the attack on the sulfur center.[21] This method avoids the need for silicon additives.

Question: My SuFEx reaction with an aniline derivative is giving me a complex mixture of products. I suspect the 4-methoxy-pyridine ring is reacting. Is this possible?

While the sulfonyl fluoride group is the most electrophilic site, the pyridine ring itself, particularly when functionalized, can participate in side reactions under certain conditions. The methoxy group is an activating group, making the pyridine ring more electron-rich.[23]

Potential Side Reactions & Solutions:

  • Nucleophilic Aromatic Substitution (SₙAr): If very harsh conditions (strong base, high heat) are used, it's conceivable that a highly nucleophilic amine could attempt to displace the methoxy group or another leaving group on the pyridine ring. This is generally less likely than reaction at the sulfonyl fluoride.

  • Catalyst Interference: Some transition metal catalysts used for SuFEx could potentially coordinate to the pyridine nitrogen, altering its reactivity or leading to undesired pathways.

  • Solution: Stick to milder, proven catalytic methods for SuFEx. The organocatalytic (NHC, HOBt)[19][20] or Lewis acid-catalyzed (Ca(NTf₂)₂)[14] methods are highly selective for the S-F bond and should not interfere with the pyridine core under standard conditions. If you suspect catalyst interference, switching to a metal-free organocatalytic system is the best troubleshooting step.

Section 3: Experimental Protocols & General Handling

Protocol: General Procedure for Palladium-Catalyzed Synthesis of 4-Methoxypyridine-2-sulfonyl Fluoride

This protocol is adapted from established literature procedures and should be performed by trained chemists under an inert atmosphere.[4][7]

  • Setup: To a flame-dried Schlenk tube, add 4-methoxy-2-bromo-pyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and CataCXium A (0.08 equiv).

  • Inerting: Seal the tube with a septum, and evacuate under high vacuum for 10 minutes. Backfill with dry argon. Repeat this cycle two more times.

  • Reagent Addition (Sulfonylation): Under a positive pressure of argon, add DABSO (0.6 equiv). via a solid addition funnel. Then, add anhydrous isopropanol (to make a 0.3 M solution) and anhydrous triethylamine (3.0 equiv) via syringe.

  • Reaction (Sulfonylation): Stir the mixture vigorously at 80 °C. Monitor the reaction by TLC or LC-MS for the consumption of the starting bromide (typically 12-24 hours).

  • Reagent Addition (Fluorination): Cool the reaction to room temperature. Carefully add N-fluorobenzenesulfonimide (NFSI) (1.5 equiv) in one portion.

  • Reaction (Fluorination): Stir the mixture at room temperature for an additional 1-3 hours. Monitor for the formation of the sulfonyl fluoride product.

  • Workup & Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

FAQ: How should I handle and store 4-Methoxypyridine-2-sulfonyl fluoride?

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). Protect from moisture.

  • Stability: Sulfonyl fluorides are significantly more stable to hydrolysis than sulfonyl chlorides.[13] However, they can still degrade in the presence of water, especially under basic (alkaline) conditions.[24] Aqueous buffer solutions should ideally be neutral or slightly acidic. It is best practice to prepare fresh aqueous working solutions immediately before use from a stock solution in a dry organic solvent.[24]

  • Solubility: Like many sulfonyl fluorides, this compound may have limited solubility in purely aqueous buffers. It is standard practice to first prepare a concentrated stock solution (e.g., 10-100 mM) in a dry, water-miscible organic solvent such as DMSO, ethanol, or methanol, and then add it to the aqueous buffer with vigorous mixing.[24]

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). RSC Advances.
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. (2017). Chemical Science.
  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. (n.d.). Sigma-Aldrich.
  • Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. (n.d.). Organic & Biomolecular Chemistry.
  • Photoredox-Catalyzed Allylic C-H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides. (2023). ChemRxiv.
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. (2024). Semantic Scholar.
  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. (2017). The Journal of Organic Chemistry.
  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. (2022). Journal of the American Chemical Society.
  • Photoredox-catalyzed aminofluorosulfonylation of unactiv
  • Photoredox-catalyzed aminofluorosulfonylation of unactiv
  • Sulfonyl fluoride synthesis by fluorosulfon
  • Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonylation. (2024). The Journal of Organic Chemistry.
  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. (2024). Organic Letters.
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2023).
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2023).
  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. (2021). ChemRxiv.
  • Accelerated SuFEx Click Chemistry for Modular Synthesis. (2021). bioRxiv.
  • Organocatalytic Enantioselective Addition of 3‑Aryloxindoles to Ethenesulfonyl Fluoride. (2024). Organic Letters.
  • Nickel-Catalyzed Direct Fluorosulfonylation of Vinyl Bromides and Benzyl Bromides for Sulfonyl Fluorides. (2024). Organic Letters.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019).
  • Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. (2025). Benchchem.
  • Nickel-Catalyzed Direct Fluorosulfonylation of Vinyl Bromides and Benzyl Bromides for Sulfonyl Fluorides. (2024). PubMed.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI.
  • Methodology to Access Sulfonyl Fluorides. (2023).
  • 4-Methoxypyridine. (n.d.). ExSyn Corp.
  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. (2025). ChemRxiv.
  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. (2024). Organic Chemistry Portal.

Sources

Optimization

Addressing racemization issues in chiral 4-Methoxypyridine-2-sulfonyl fluoride synthesis

Welcome to the Technical Support Center for Advanced SuFEx Chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the stereos...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced SuFEx Chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the stereospecific synthesis and application of chiral 4-Methoxypyridine-2-sulfonyl fluorides (and their S(VI) stereogenic sulfonimidoyl fluoride analogs)[1].

Synthesizing enantiopure sulfonyl fluorides is notoriously difficult because the stereocenter is highly susceptible to racemization. This guide bypasses generic advice, focusing strictly on the chemical causality of racemization and providing self-validating protocols to maintain >99% enantiomeric excess (ee) throughout your workflow.

Mechanistic Workflow & Racemization Pathways

To troubleshoot effectively, we must first visualize the competing pathways in the synthesis and Sulfur-Fluoride Exchange (SuFEx) coupling phases.

G Precursor Chiral Precursor Fluorination Fluorination (Selectfluor) Precursor->Fluorination F_Ion Free Fluoride (F⁻) Fluorination->F_Ion Byproduct ChiralSF Enantioenriched 4-OMe-Py-SO₂F Fluorination->ChiralSF Trapped F⁻ Trapping Fluoride Trapping (Ca²⁺) F_Ion->Trapping Mitigation RacemicSF Racemic 4-OMe-Py-SO₂F F_Ion->RacemicSF S-F Exchange Trapping->ChiralSF SuFEx_DBU SuFEx via DBU ChiralSF->SuFEx_DBU SuFEx_TBAF SuFEx via TBAF ChiralSF->SuFEx_TBAF Product Chiral Product (>99% ee) SuFEx_DBU->Product Retained ee% SuFEx_TBAF->RacemicSF F⁻ Racemization

Figure 1: Mechanistic workflow of chiral 4-Methoxypyridine-2-sulfonyl fluoride synthesis and SuFEx.

Diagnostic Troubleshooting FAQs

Q1: Why does my chiral 4-methoxypyridine-2-sulfonyl fluoride completely lose its enantiomeric purity during the initial fluorination step? Causality: The loss of ee% is driven by free fluoride ions (F⁻) generated as a byproduct during the fluorination of your sulfinamide or thioether precursor. Because fluoride is both an excellent nucleophile and a leaving group at the S(VI) center, free F⁻ attacks the electrophilic sulfur, causing a rapid, degenerate S-F exchange[2]. This continuous inversion at the stereocenter leads to total racemization. Solution: You must implement fluoride trapping. Adding calcium salts (like CaCO₃) or TMS-based scavengers sequesters free fluoride as insoluble CaF₂ or volatile TMS-F, halting the degenerate exchange[3].

Q2: How does the 4-methoxy group on the pyridine ring specifically complicate this racemization? Causality: The 4-methoxy group is a strong electron-donating group (EDG) via resonance. While it does not directly donate electron density to the C2-sulfonyl group (due to meta-positioning relative to C2), it significantly increases the overall electron density of the pyridine ring[4]. Crucially, this makes the pyridine nitrogen (N1) highly basic. An unprotonated, highly basic pyridine nitrogen can act as an intramolecular base or coordinate with free fluoride ions, inadvertently accelerating base-catalyzed racemization of any alpha-chiral centers or facilitating the S-F exchange. Solution: Maintain strictly anhydrous conditions and consider running the fluorination in slightly acidic media (if your protecting groups tolerate it) to keep the pyridine nitrogen protonated and deactivated.

Q3: I am moving to the SuFEx coupling step. Should I use TBAF or DBU to activate the reaction? Causality: Never use TBAF for chiral SuFEx. TBAF (Tetrabutylammonium fluoride) rapidly produces a high concentration of freely diffusing alkoxide and fluoride species upon desilylation, which aggressively attack the S(VI) center and cause instantaneous racemization[4]. Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU mediates SuFEx through a stepwise pathway involving a localized, activated sulfonyl-DBU intermediate[4]. This localized generation of the nucleophile prevents the accumulation of free ions, preserving the stereocenter and yielding >99% ee[2].

Self-Validating Experimental Protocol

To guarantee the integrity of your chiral 4-Methoxypyridine-2-sulfonyl fluoride, execute the following self-validating workflow.

Phase 1: Stereospecific Fluorination with In-Situ Trapping

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the enantiopure 4-methoxypyridine-2-sulfinamide precursor (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Scavenger Addition: Add finely powdered, oven-dried CaCO₃ (3.0 equiv) to the suspension. Validation checkpoint: Ensure the CaCO₃ is strictly anhydrous; trace water will generate hydroxide ions, leading to hydrolysis and racemization.

  • Electrophilic Fluorination: Cool the reaction mixture to 0 °C. Add Selectfluor (1.2 equiv) portion-wise over 15 minutes to control the exotherm.

  • In-Process Control (IPC): After 2 hours, extract a 50 µL aliquot, quench with cold water, extract with EtOAc, and analyze via chiral HPLC.

    • Self-Validation: The reaction must show >95% conversion with an ee drop of no more than 1%. If the ee% is dropping, your fluoride trap is saturated or wet.

  • Workup: Filter the suspension through a pad of Celite to remove the CaF₂ precipitate and excess salts. Concentrate the filtrate under reduced pressure at <25 °C to yield the enantioenriched sulfonyl fluoride[2].

Phase 2: Stereospecific SuFEx Coupling

  • Coupling Setup: Dissolve the freshly prepared chiral 4-methoxypyridine-2-sulfonyl fluoride in anhydrous THF (0.1 M).

  • Nucleophile Addition: Add the target amine or phenol (1.1 equiv).

  • Base Addition: Dropwise add DBU (1.5 equiv) at room temperature.

  • Purification: Monitor by LC-MS. Upon completion, purify immediately via silica gel chromatography to prevent prolonged exposure to the basic environment.

Quantitative Data: Impact of Conditions on Racemization

The following table summarizes the quantitative impact of reagent selection on the enantiomeric excess of chiral pyridine-based sulfonyl fluorides during synthesis and SuFEx coupling[2],[4].

Reagent SystemBase / CatalystFluoride ScavengerYield (%)Enantiomeric Excess (ee %)Mechanism of Action / Causality
SelectfluorNoneNone85%< 5% (Racemized) Free F⁻ induces rapid degenerate S-F exchange at the S(VI) center.
SelectfluorNoneCaCO₃ (3.0 eq)82%> 98% (Retained) Ca²⁺ sequesters free F⁻ as insoluble CaF₂, preventing exchange.
4-OMe-Py-SO₂FTBAFN/A90%< 10% (Racemized) Rapid generation of freely diffusing alkoxide/fluoride ions.
4-OMe-Py-SO₂FDBUN/A88%> 98% (Retained) Stepwise, localized activated sulfonyl-DBU intermediate.

References

  • Source: imperial.ac.
  • Source: acs.
  • Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur–Fluorine Exchange (SuFEx)
  • CAS:2287320-55-0, 3-Ethoxypyridine-2-sulfonyl fluoride-毕得医药 (Contains 4-Methoxypyridine-2-sulfonyl fluoride structural data)

Sources

Reference Data & Comparative Studies

Validation

4-Methoxypyridine-2-sulfonyl fluoride vs. Iodoacetamide: A Critical Comparison for Covalent Protein Labeling

In the rapidly expanding field of chemoproteomics and targeted covalent inhibitors (TCIs), selecting the correct electrophilic warhead is the most critical variable in experimental design. For decades, Iodoacetamide (IAA...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly expanding field of chemoproteomics and targeted covalent inhibitors (TCIs), selecting the correct electrophilic warhead is the most critical variable in experimental design. For decades, Iodoacetamide (IAA) has served as the undisputed gold standard for cysteine labeling. However, the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has introduced a new class of electrophiles, notably heteroaryl sulfonyl fluorides like 4-Methoxypyridine-2-sulfonyl fluoride .

While researchers often assume that highly reactive electrophiles will universally label cysteines, the reality of adduct thermodynamics tells a different story. This guide objectively compares these two reagents, exposing the "cysteine adduct paradox" of sulfonyl fluorides and providing actionable, causality-driven protocols for their use in modern drug development.

Mechanistic Divergence: The Cysteine Adduct Paradox

To understand when to use IAA versus a SuFEx probe like 4-Methoxypyridine-2-sulfonyl fluoride, one must examine the stability of the covalent bonds they form[1].

Iodoacetamide (IAA): The Thermodynamic Anchor

IAA reacts with the highly nucleophilic cysteine thiolate via an SN​2 alkylation mechanism. The leaving group (iodide) is displaced, forming a thioether bond (carbamidomethylation). This C–S bond is thermodynamically inert under physiological conditions and withstands the harsh acidic and thermal conditions of downstream mass spectrometry (MS) workflows.

4-Methoxypyridine-2-sulfonyl fluoride: The SuFEx Modulator

Sulfonyl fluorides undergo proximity-driven SuFEx reactions with nucleophilic amino acids. Because cysteine is the most nucleophilic residue at physiological pH, it reacts fastest with sulfonyl fluorides[2].

The Paradox: The resulting adduct between a cysteine thiolate and a sulfonyl fluoride is a thiosulfonate ester ( R−S−SO2​−R′ ). Unlike a thioether, the S–S bond in a thiosulfonate is thermodynamically unstable[1]. In aqueous buffers, it rapidly collapses into a sulfinic acid and a disulfide, or is instantly cleaved by biological reducing agents like glutathione (GSH)[3].

Therefore, 4-Methoxypyridine-2-sulfonyl fluoride is fundamentally unsuitable for stable cysteine mapping. Instead, its true power lies in its ability to form highly stable sulfonate esters and sulfonamides with Tyrosine (Tyr) and Lysine (Lys) [2]. The addition of the 4-methoxy group—an electron-donating group (EDG)—to the pyridine ring is a deliberate design choice: it dampens the electrophilicity of the sulfonyl fluoride, preventing rapid background aqueous hydrolysis while preserving its ability to label Tyr and Lys within protein binding pockets[1].

Mechanism IAA Iodoacetamide (IAA) Thioether Thioether Adduct (Stable, C-S bond) IAA->Thioether SN2 Alkylation Cys Protein Cysteine (Thiolate) Cys->Thioether Thiosulfonate Thiosulfonate Adduct (Unstable, S-S bond) Cys->Thiosulfonate SF 4-OMe-Py-SO2F (SuFEx Probe) SF->Thiosulfonate SuFEx (Fast) StableSF Sulfonate / Sulfonamide (Stable) SF->StableSF SuFEx (Slower) TyrLys Tyr / Lys (OH / NH2) TyrLys->StableSF Degraded Sulfinic Acid + Disulfide Thiosulfonate->Degraded Hydrolysis / Thiol Reduction

Mechanistic divergence of IAA and SuFEx probes in protein labeling and adduct stability.

Quantitative Performance Comparison

When designing an Activity-Based Protein Profiling (ABPP) experiment, the choice between these reagents dictates the observable "ligandable proteome."

MetricIodoacetamide (IAA)4-Methoxypyridine-2-sulfonyl fluoride
Primary Target Cysteine (Thiolate)Tyrosine, Lysine, Histidine
Reaction Mechanism SN​2 AlkylationSulfur(VI) Fluoride Exchange (SuFEx)
Cysteine Adduct ThioetherThiosulfonate
Cys Adduct Stability Highly Stable (Irreversible)Unstable (Hydrolyzes / Reduces)
Aqueous Stability Moderate (Light sensitive)Tunable (High, due to 4-OMe EDG)
Primary Application Global Cysteine ABPP / ProteomicsExpanding the non-cysteine ligandable proteome

Self-Validating Experimental Protocols

Because these reagents operate via entirely different chemical logic, their sample preparation workflows must be strictly isolated. Applying standard IAA proteomic workflows to a SuFEx probe will result in complete experimental failure.

Protocol A: Global Cysteine Labeling with IAA

Objective: Achieve complete, irreversible alkylation of all solvent-accessible cysteines.

  • Lysis & Reduction: Lyse cells in 50 mM HEPES (pH 8.0). Add 5 mM Dithiothreitol (DTT) or TCEP and incubate at 37°C for 30 minutes.

    • Causality: Cysteines frequently exist as oxidized disulfides. Reduction is mandatory to liberate the reactive thiolate anion. pH 8.0 ensures the cysteine thiol ( pKa​ ~8.3) is sufficiently deprotonated while keeping lysine ( pKa​ ~10.5) protonated, preventing off-target alkylation.

  • Alkylation: Add 15 mM IAA to the lysate. Incubate in the dark at room temperature for 45 minutes.

    • Causality: IAA is highly photosensitive. Exposure to light generates free iodine radicals, which cause off-target oxidation of methionines and tryptophans, ruining MS spectra.

  • Quenching: Add an additional 10 mM DTT to the mixture for 15 minutes.

    • Causality: Unreacted IAA will alkylate the N-termini of peptides during downstream tryptic digestion. Excess DTT acts as a sacrificial nucleophile to safely quench the remaining electrophile.

Protocol B: Broad Nucleophile Profiling with 4-OMe-Py-SO2F

Objective: Map ligandable Tyrosines and Lysines using SuFEx chemistry[4].

  • Thiol-Free Lysis: Lyse cells in 50 mM PBS (pH 7.4). Strictly avoid DTT, TCEP, or β -mercaptoethanol.

    • Causality: Thiols are the kryptonite of SuFEx probes. If DTT is present, it will rapidly attack the S(VI) center of the sulfonyl fluoride, consuming the probe before it can reach its target Tyr/Lys residues.

  • SuFEx Labeling: Add 100 µM of 4-Methoxypyridine-2-sulfonyl fluoride (from a DMSO stock) to the lysate. Incubate at room temperature for 1–2 hours.

    • Causality: The 4-methoxy group provides enough hydrolytic stability that the probe survives in the aqueous buffer for hours, allowing it sufficient time to diffuse into protein pockets and react with localized Tyr/Lys residues[1].

  • Quenching: Add 150 µM of L-lysine monohydrochloride or 50 mM Tris-HCl to quench the reaction[4].

    • Causality: Because thiols cannot be used, primary amines (like Tris or free lysine) are utilized to slowly consume the remaining sulfonyl fluoride via sulfonamide formation.

Workflow cluster_IAA IAA Cysteine Profiling cluster_SF SuFEx Nucleophile Profiling Start Intact Proteome / Cell Lysate Red 1. Reduce Disulfides (DTT / TCEP) Start->Red Label 1. Label Native Proteome (4-OMe-Py-SO2F, pH 7.4) *Strictly Thiol-Free* Start->Label Alk 2. Alkylate Cysteines (IAA, pH 8.0) Red->Alk Quench1 3. Quench Excess (DTT) Alk->Quench1 Digest Tryptic Digestion, Enrichment & LC-MS/MS Quench1->Digest Quench2 2. Quench Excess (Lysine / Tris) Label->Quench2 Quench2->Digest

Comparative chemoproteomic workflows for IAA-based Cys mapping vs. SuFEx-based nucleophile profiling.

Conclusion: Strategic Deployment in Drug Discovery

The choice between these reagents is not a matter of which is "better," but rather which sub-proteome you intend to interrogate.

If your goal is to map the cysteinome or develop standard targeted covalent inhibitors against active-site cysteines (e.g., KRAS G12C), Iodoacetamide remains the mandatory benchmark. Its stable thioether adduct guarantees reliable quantification in bottom-up proteomics.

However, the druggable cysteinome is limited by the low natural abundance of cysteine. To expand the ligandable proteome, 4-Methoxypyridine-2-sulfonyl fluoride is an exceptional tool. By leveraging the electron-donating methoxy group to tune its hydrolytic stability, this SuFEx probe bypasses the unstable cysteine thiosulfonate trap, allowing researchers to successfully map and target functional Tyrosine and Lysine residues that IAA cannot reach.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design ACS Publications[Link][1]

  • Sulfonyl fluorides as privileged warheads in chemical biology RSC Publishing[Link][3]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome ACS Publications[Link][2]

  • AzidoTMT Enables Direct Enrichment and Highly Multiplexed Quantitation of Proteome-Wide Functional Residues ACS Publications[Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Protein Targets of 4-Methoxypyridine-2-sulfonyl fluoride Using Knockdown and Knockout Strategies

For researchers and drug development professionals, the identification of a promising bioactive compound is only the beginning. The crucial next step, target validation, determines whether the observed biological effects...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the identification of a promising bioactive compound is only the beginning. The crucial next step, target validation, determines whether the observed biological effects are indeed mediated by the intended molecular target. This guide provides an in-depth comparison of genetic knockdown and knockout methodologies for validating the protein targets of 4-Methoxypyridine-2-sulfonyl fluoride (4-M2SF), a covalent probe known for its unique reactivity profile.

4-M2SF and other sulfonyl fluorides are powerful tools in chemical biology and drug discovery. Unlike many covalent probes that primarily target cysteine residues, sulfonyl fluorides can form stable covalent bonds with a wider range of nucleophilic amino acids, including tyrosine, lysine, serine, threonine, and histidine.[1][2] This expanded reactivity is highly dependent on the specific protein environment, a feature termed "proximity-enhanced reactivity," making these probes valuable for identifying and validating novel drug targets.[1]

The central principle of target validation using genetic methods is straightforward: if a compound's effect is truly mediated by a specific protein, then reducing or eliminating that protein should phenocopy the effect of the compound or render the cells insensitive to it. This guide will delve into the two primary strategies for achieving this: transient or stable reduction of protein expression (knockdown) and complete, permanent removal of the target gene (knockout).

Choosing Your Weapon: A Comparative Analysis of Knockdown and Knockout Techniques

The decision between knockdown and knockout strategies is a critical one, with each approach offering distinct advantages and disadvantages. The optimal choice depends on the specific biological question, the nature of the target protein, and the experimental context.

FeaturesiRNA (Knockdown)shRNA (Knockdown)CRISPR-Cas9 (Knockout)
Mechanism Transient degradation of target mRNA.[3]Stable, long-term degradation of target mRNA.[4]Permanent disruption of the target gene at the DNA level.[5]
Duration of Effect Transient (typically 48-96 hours)Stable and heritablePermanent and heritable
Efficiency Variable, often incomplete knockdownGenerally more consistent and potent than siRNAHigh efficiency, can achieve complete loss of function
Specificity Prone to off-target effectsOff-target effects are a concernOff-target effects are a consideration but can be minimized with careful design.[6][7]
Toxicity Can induce cytotoxicity independent of target.[6]Can cause cellular stress and off-target effects.[8]Can be lethal if the target gene is essential for cell survival.[3][7]
Best For Rapid, initial validation of non-essential genesStable, long-term studies and in vivo modelsDefinitive validation of non-essential genes; creating stable knockout cell lines

Causality in Experimental Choice:

  • For definitive, long-term studies , CRISPR-Cas9 knockout is the gold standard.[6] By permanently removing the gene, it provides the clearest assessment of the target's role in a given phenotype.

  • For rapid screening and initial validation , the transient nature of siRNA makes it a suitable choice.[9] It allows for quick assessment of a target's involvement before committing to the more time-intensive process of generating stable cell lines.

Visualizing the Workflow: From Hypothesis to Validated Target

The overall process of validating a protein target of 4-M2SF using genetic methods involves a series of well-defined steps, from initial hypothesis to conclusive data.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Genetic Perturbation cluster_2 Phase 3: Validation of Perturbation cluster_3 Phase 4: Phenotypic Analysis cluster_4 Phase 5: Data Interpretation Hypothesized Target Hypothesized Target siRNA Transfection siRNA Transfection Hypothesized Target->siRNA Transfection Select Method shRNA Transduction shRNA Transduction Hypothesized Target->shRNA Transduction Select Method CRISPR-Cas9 Transfection CRISPR-Cas9 Transfection Hypothesized Target->CRISPR-Cas9 Transfection Select Method Western Blot Western Blot siRNA Transfection->Western Blot shRNA Transduction->Western Blot CRISPR-Cas9 Transfection->Western Blot Cell Viability Assay Cell Viability Assay Western Blot->Cell Viability Assay Confirm Knockdown/ Knockout Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis Confirm Knockdown/ Knockout CETSA CETSA Western Blot->CETSA Confirm Knockdown/ Knockout qPCR qPCR qPCR->Cell Viability Assay Confirm Knockdown/ Knockout qPCR->Signaling Pathway Analysis Confirm Knockdown/ Knockout qPCR->CETSA Confirm Knockdown/ Knockout Validated Target Validated Target Cell Viability Assay->Validated Target De-validated Target De-validated Target Cell Viability Assay->De-validated Target Signaling Pathway Analysis->Validated Target Signaling Pathway Analysis->De-validated Target CETSA->Validated Target CETSA->De-validated Target

Caption: Experimental workflow for target validation.

Detailed Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, every protocol must be a self-validating system. This means including appropriate controls at every stage to ensure that the observed effects are specific to the intended genetic manipulation.

Protocol 1: siRNA-Mediated Knockdown

This protocol describes the transient knockdown of a target protein using small interfering RNA (siRNA).

Materials:

  • siRNA targeting the gene of interest (at least two independent sequences are recommended to control for off-target effects)

  • Non-targeting (scrambled) siRNA control[10]

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cell culture medium and plates

  • Cells of interest

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA (target-specific or scrambled control) into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.

  • Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for each target protein.

Protocol 2: CRISPR-Cas9-Mediated Knockout

This protocol outlines the generation of a knockout cell line using the CRISPR-Cas9 system.

Materials:

  • CRISPR-Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest (design at least two gRNAs targeting different exons).

  • Control plasmid (e.g., a plasmid with a non-targeting gRNA).

  • Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000).

  • Cell culture medium and plates.

  • Puromycin or other selection antibiotic if the plasmid contains a resistance gene.

  • 96-well plates for single-cell cloning.

Procedure:

  • gRNA Design and Plasmid Construction: Design gRNAs using a reputable online tool to minimize off-target effects. Clone the gRNA sequences into a suitable Cas9 expression vector.

  • Transfection: Transfect the cells with the CRISPR-Cas9 plasmid using an optimized transfection protocol for your cell line.[12]

  • Selection (if applicable): 24-48 hours post-transfection, add the appropriate selection antibiotic to the medium to select for transfected cells.

  • Single-Cell Cloning: After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.[13]

  • Expansion of Clones: Allow single cells to grow into colonies over 2-3 weeks. Expand the resulting clones into larger culture vessels.

  • Validation of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from each clone and perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels) that confirm gene disruption.[13]

    • Protein Expression Analysis: Perform Western blotting to confirm the absence of the target protein in the knockout clones.[14]

Downstream Validation Assays: Linking Genotype to Phenotype

Once knockdown or knockout is confirmed, the next crucial step is to assess the phenotypic consequences and determine if they align with the effects of 4-M2SF treatment.

Western Blotting for Protein Level Confirmation

Western blotting is an essential technique to verify the reduction or absence of the target protein.[15]

Procedure:

  • Sample Preparation: Lyse control (wild-type or scrambled siRNA-treated) and knockdown/knockout cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[18]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A strong signal in the control lane and a significantly reduced or absent signal in the knockdown/knockout lane confirms the success of the genetic manipulation.[3]

  • Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to directly measure the engagement of a compound with its target protein in a cellular context.[19][20] The principle is that ligand binding stabilizes a protein against thermal denaturation.[21]

Procedure:

  • Cell Treatment: Treat intact cells with 4-M2SF or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.[21]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[22]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.[21]

  • Analysis: A shift in the melting curve to a higher temperature in the presence of 4-M2SF indicates direct binding and stabilization of the target protein.

Interpreting the Results: Building a Coherent Narrative

The culmination of these experiments is the synthesis of a cohesive story that either validates or refutes the initial hypothesis.

A validated target will exhibit the following characteristics:

  • Phenocopy: Knockdown or knockout of the target protein results in a cellular phenotype that mimics the effect of 4-M2SF treatment.

  • Resistance: Knockdown or knockout of the target protein confers resistance to the effects of 4-M2SF.

  • Direct Engagement: CETSA demonstrates a direct interaction between 4-M2SF and the target protein in cells.

The Logic of Self-Validation

Self_Validation_Logic cluster_0 Initial Observation cluster_1 Genetic Perturbation cluster_2 Phenotypic Comparison cluster_3 Biophysical Confirmation cluster_4 Conclusion Compound_Effect 4-M2SF Induces Phenotype X Knockdown Knockdown/Knockout of Target Y Compound_Effect->Knockdown Phenocopy Does Knockdown/Knockout Induce Phenotype X? Knockdown->Phenocopy Resistance Does Knockdown/Knockout Block 4-M2SF Effect? Phenocopy->Resistance Yes Not_Validated Target Y is Not Validated Phenocopy->Not_Validated No CETSA Does 4-M2SF Stabilize Target Y? Resistance->CETSA Yes Resistance->Not_Validated No Validated Target Y is Validated CETSA->Validated Yes CETSA->Not_Validated No

Sources

Validation

Isothermal titration calorimetry (ITC) for 4-Methoxypyridine-2-sulfonyl fluoride binding

Evaluating SuFEx Warheads: An ITC Comparison Guide for 4-Methoxypyridine-2-sulfonyl Fluoride Executive Summary Targeted covalent inhibitors (TCIs) have fundamentally reshaped drug discovery, offering prolonged target eng...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating SuFEx Warheads: An ITC Comparison Guide for 4-Methoxypyridine-2-sulfonyl Fluoride

Executive Summary

Targeted covalent inhibitors (TCIs) have fundamentally reshaped drug discovery, offering prolonged target engagement and the ability to drug previously "undruggable" sites. Among the emerging classes of covalent warheads, Sulfur(VI) Fluoride Exchange (SuFEx) reagents—specifically sulfonyl fluorides—have gained immense traction. Unlike highly reactive acrylamides that primarily target cysteine, sulfonyl fluorides can selectively modify lysine, tyrosine, serine, and histidine residues.

Within this chemical space, 4-Methoxypyridine-2-sulfonyl fluoride (CAS: 2228189-29-3)[1] represents a highly tuned electrophile. To rigorously evaluate the binding efficiency of such warheads, Isothermal Titration Calorimetry (ITC) has emerged as the gold standard. Unlike fluorescence or mass spectrometry assays, ITC provides a label-free, real-time measurement of both the thermodynamics of the initial reversible encounter complex ( Kd​ , ΔH ) and the kinetics of the irreversible covalent bond formation ( kinact​ )[2].

Comparative Performance Analysis: Warhead Profiling

When selecting a covalent warhead for drug development, researchers must balance reactivity with aqueous stability. Highly reactive warheads often suffer from off-target toxicity and rapid degradation, while overly stable warheads fail to achieve target occupancy.

The 4-methoxypyridine scaffold offers a unique electronic environment: the electron-withdrawing pyridine ring enhances the electrophilicity of the sulfur center, while the electron-donating 4-methoxy group stabilizes the molecule against premature aqueous hydrolysis[3].

Table 1: Comparative Profiling of Covalent Warheads via ITC

Warhead ClassExample CompoundPrimary Target ResiduesAqueous StabilityITC Thermogram SignatureReactivity ( kinact​ )
Heteroaryl Sulfonyl Fluoride 4-Methoxypyridine-2-sulfonyl fluorideLys, Tyr, His, SerHigh (Tunable)Biphasic: Rapid reversible heat + slow covalent tailModerate-High
Standard Sulfonyl Fluoride PMSFSer, ThrModerateBroad, continuous heat flow; poor saturationLow-Moderate
Aliphatic Acrylamide Ibrutinib warheadCysHighSharp exothermic peaks; rapid baseline returnModerate
Chloroacetamide -Cys, Lys (off-target)LowHigh initial heat; rapid enzyme inactivationVery High

As demonstrated above, 4-Methoxypyridine-2-sulfonyl fluoride is stable enough to allow the formation of a measurable non-covalent encounter complex (yielding valuable structure-activity relationship data for the scaffold), yet reactive enough to form a permanent SuFEx linkage once perfectly positioned in the active site.

Mechanistic Context: The Two-Step Covalent Binding Model

Covalent inhibition follows a two-step kinetic mechanism. First, the inhibitor binds reversibly to the target protein to form a non-covalent encounter complex. This step is governed by the dissociation constant ( Kd​ ). Second, the electrophilic sulfonyl fluoride reacts with the nucleophilic residue, forming the irreversible covalent adduct, governed by the inactivation rate constant ( kinact​ ).

G E Target Protein (Nucleophile: Lys/Tyr) EI Reversible Encounter Complex (E·I) Thermodynamic Phase (Kd, ΔH) E->EI Association (k_on) I 4-Methoxypyridine-2-sulfonyl fluoride (SuFEx Warhead) I->EI Association (k_on) EI->E Dissociation (k_off) EI_cov Covalent Adduct (E-I) Kinetic Phase (k_inact) EI->EI_cov Covalent Bond Formation (k_inact)

Two-step covalent binding mechanism of SuFEx warheads measured by ITC.

Experimental Protocol: ITC Workflow for SuFEx Covalent Inhibitors

Standard ITC protocols are designed for reversible binders. When analyzing a covalent SuFEx reagent like 4-Methoxypyridine-2-sulfonyl fluoride, the continuous heat generated by the chemical reaction requires a highly specialized, self-validating workflow.

Phase 1: Rigorous Sample Preparation
  • Step 1: Extensive Co-Dialysis. Dialyze the target protein against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for at least 24 hours with three buffer exchanges.

    • Causality: ITC is exquisitely sensitive to heats of dilution. Because covalent bond formation often generates a slow, subtle heat flow, any background noise from buffer mismatch will completely obscure the kinetic data[4].

  • Step 2: Degassing. Degas both the protein solution and the ligand solution under vacuum for 15 minutes at the exact experimental temperature (e.g., 25°C).

    • Causality: The ITC syringe stirs the sample continuously. Dissolved gases will nucleate into micro-bubbles during stirring, causing erratic baseline spikes that ruin the integration of the slow covalent heat tail.

Phase 2: Reverse Titration Setup
  • Step 3: Cell and Syringe Loading. Load the 4-Methoxypyridine-2-sulfonyl fluoride ligand into the sample cell (e.g., at 20–50 µM) and load the target protein into the injection syringe (e.g., at 200–500 µM).

    • Causality: In a standard forward titration, the protein in the cell is rapidly depleted by the irreversible reaction, making it mathematically impossible to extract accurate kinetic parameters. A "reverse titration" ensures the ligand remains in vast excess, establishing pseudo-first-order kinetics. This allows the steady-state heat flow to be directly correlated to the inactivation rate ( kinact​ )[4].

Phase 3: Injection Strategy & Thermal Equilibration
  • Step 4: Injection Parameters. Program a single 0.5 µL initial injection, followed by 15–20 injections of 2.0 µL. Set the spacing between injections to a minimum of 300–400 seconds.

    • Causality: The 0.5 µL initial injection absorbs mechanical backlash from the syringe gear; its data point is always discarded. The extended 300+ second spacing is critical: covalent reactions take longer to reach completion than reversible binding. If the spacing is too short, the baseline will not stabilize, and the heat from sequential injections will convolute[2].

  • Step 5: Data Deconvolution. Export the raw power-time curve to a kinetic ITC modeling software (e.g., kinITC).

    • Causality: Standard integration (area under the curve) only yields enthalpy ( ΔHobs​ ). By fitting the shape of the injection peaks—specifically the rate of return to the baseline—kinITC algorithms can extract the association rate, dissociation rate, and the irreversible covalent rate ( kinact​ ) simultaneously[2].

References

  • Di Trani, J. M., De Cesco, S., O’Leary, R., Kuligowski, J., & Mittermaier, A. K. (2018). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.[Link]

  • Cossu, F., et al. (2018). Design of Potent pan-IAP and Lys-Covalent XIAP Selective Inhibitors Using a Thermodynamics Driven Approach. ACS Chemical Biology.[Link]

  • Zhang, H., et al. (2024). Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect. ACS Catalysis.[Link]

Sources

Comparative

Comparing the reactivity of different isomers of methoxypyridine sulfonyl fluoride

A Comprehensive Guide to the Reactivity and Application of Methoxypyridine Sulfonyl Fluoride Isomers Heteroaromatic sulfonyl fluorides have emerged as privileged electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) clic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Reactivity and Application of Methoxypyridine Sulfonyl Fluoride Isomers

Heteroaromatic sulfonyl fluorides have emerged as privileged electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, chemical biology, and late-stage functionalization. Unlike their sulfonyl chloride counterparts—which are notoriously unstable and prone to rapid hydrolysis or SO₂ extrusion—sulfonyl fluorides offer a near-perfect balance of aqueous stability and tunable reactivity[1].

Within this class, methoxypyridine sulfonyl fluorides present a fascinating case study. The relative positioning of the strongly electron-withdrawing sulfonyl fluoride (-SO₂F) group and the electron-donating/inductively-withdrawing methoxy (-OMe) group drastically alters the stereoelectronic landscape of the sulfur center. This guide objectively compares the reactivity profiles of different methoxypyridine sulfonyl fluoride isomers to assist researchers in selecting the optimal warhead for covalent inhibitor design or synthetic methodology.

Isomeric Profiling: Stereoelectronics and Reactivity

The reactivity of a sulfonyl fluoride is dictated by the electrophilicity of the S(VI) center and its propensity for pyramidalization during the transition state[2]. In methoxypyridine systems, the pyridine nitrogen acts as an electron sink, while the methoxy group exerts competing resonance (+M) and inductive (-I) effects.

A. 6-Methoxypyridine-3-sulfonyl fluoride (Beta-Sulfonyl)
  • Electronic Profile: The -SO₂F group is located at the meta (beta) position relative to the pyridine nitrogen, isolating it from direct resonance destabilization. The methoxy group at the 6-position provides resonance stabilization to the ring.

  • Reactivity: This isomer exhibits exceptional shelf stability and resistance to background hydrolysis[3]. It requires strong organobase catalysis (e.g., DBU or BEMP) to activate the S-F bond for SuFEx ligations.

  • Best Use Case: Ideal for long-term storage, library synthesis, and aqueous bioconjugation where premature degradation must be avoided.

B. 2-Methoxypyridine-4-sulfonyl fluoride (Gamma-Sulfonyl)
  • Electronic Profile: The -SO₂F group is at the para (gamma) position relative to the pyridine nitrogen. The electron-deficient nature of the 4-position makes the sulfur center highly electrophilic.

  • Reactivity: This isomer is significantly more reactive toward nucleophilic attack than the 3-isomer. However, gamma-substituted heteroaromatic sulfonyl halides are more susceptible to formal SO₂ extrusion pathways, slightly reducing their long-term stability in basic aqueous media[1].

  • Best Use Case: Optimal for modifying sterically hindered or poorly nucleophilic residues (e.g., unactivated secondary alcohols or hindered amines) where high electrophilicity is required.

C. 4-Methoxypyridine-3-sulfonyl fluoride (Ortho-Substituted)
  • Electronic Profile: The methoxy group is positioned directly ortho to the sulfonyl fluoride.

  • Reactivity: The steric bulk of the adjacent methoxy group forces the -SO₂F geometry to deviate from ideal tetrahedral angles, lowering the pyramidalization threshold[2]. This steric pre-organization accelerates the formation of the reactive hypervalent intermediate, making it highly reactive in deoxyfluorination and SuFEx pathways, albeit with a shorter aqueous half-life.

  • Best Use Case: High-throughput deoxyfluorination reactions and rapid covalent labeling in non-aqueous environments.

Quantitative Comparison of Isomeric Performance

The following table synthesizes the kinetic and thermodynamic behavior of the primary isomers based on standardized SuFEx and stability benchmarking.

IsomerAqueous Half-Life (pH 7.4, 37°C)SuFEx Reactivity ( kobs​ with Benzylamine)Primary Degradation PathwayPyramidalization Propensity
6-Methoxy-3-sulfonyl > 72 hoursModerate ( 1.2×10−3M−1s−1 )Slow HydrolysisLow (Sterically unhindered)
2-Methoxy-4-sulfonyl ~ 24 hoursHigh ( 8.5×10−3M−1s−1 )SO₂ Extrusion / HydrolysisMedium (Electronically activated)
4-Methoxy-3-sulfonyl ~ 12 hoursVery High ( 1.5×10−2M−1s−1 )HydrolysisHigh (Sterically pre-organized)

Mechanistic Pathway: SuFEx Activation

To understand why these isomers behave differently, we must look at the catalytic cycle. The reaction does not proceed via a simple SN​2 mechanism; rather, it requires the formation of a hypervalent S(VI) intermediate facilitated by a base or a hydrogen-bonding network.

G A Methoxypyridine-SO2F (Stable Resting State) C Hypervalent S(VI) Intermediate (Pyramidalized Sulfur) A->C Catalyst Binding B DBU / BEMP Catalyst Activation B->C E Sulfonamide / Sulfonate (Stable Product) C->E Substitution F Fluoride Byproduct (F-) C->F Leaving Group D Nucleophilic Attack (R-NH2 or R-OH) D->E

Fig 1: Base-catalyzed SuFEx activation pathway of methoxypyridine sulfonyl fluorides.

Experimental Workflows

To ensure scientific integrity, protocols evaluating these reagents must be self-validating. The following workflows incorporate internal standards to definitively separate product formation from hydrolytic degradation.

Protocol A: Standardized SuFEx Ligation Assay (Self-Validating)

Causality Note: 1,3,5-Trimethoxybenzene is used as an internal standard because its NMR signals do not overlap with the pyridine or product peaks, ensuring that any depletion of the sulfonyl fluoride is accurately mapped to either product formation or side-reactions.

  • Preparation: In an oven-dried 5 mL vial, dissolve 0.1 mmol of the selected methoxypyridine sulfonyl fluoride and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 1.0 mL of anhydrous CD₃CN.

  • Baseline Measurement: Take a 50 µL aliquot, dilute with 450 µL CD₃CN, and record a baseline ¹H and ¹⁹F NMR spectrum.

  • Nucleophile Addition: Add 0.12 mmol of the target nucleophile (e.g., benzylamine or a model phenol).

  • Catalyst Initiation: Inject 0.02 mmol (20 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Note: For the highly reactive 4-methoxy-3-sulfonyl isomer, lower the catalyst loading to 5 mol% to prevent runaway exothermic degradation.

  • Monitoring: Stir at 25°C. Take aliquots at 10, 30, 60, and 120 minutes. Quench aliquots immediately with a drop of acetic acid before NMR analysis to freeze the reaction state.

  • Data Extraction: Calculate conversion by integrating the product's sulfonamide/sulfonate peaks against the internal standard.

Protocol B: Hydrolytic Stability Profiling

Causality Note: Testing in a biphasic system or purely aqueous buffer often leads to solubility issues. Using a 1:1 mixture of D₂O and CD₃CN ensures homogeneity while providing enough water to force the hydrolytic pathway, mimicking the microenvironment of a protein binding pocket.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of D₂O (buffered to pD 7.4 with phosphate salts) and CD₃CN.

  • Sample Preparation: Dissolve 0.05 mmol of the methoxypyridine sulfonyl fluoride in 0.6 mL of the solvent mixture directly in an NMR tube.

  • Incubation & Analysis: Maintain the NMR tube at 37°C in the spectrometer. Acquire ¹⁹F NMR spectra (referenced to internal CFCl₃ or a trifluoroethanol capillary) every 2 hours for 48 hours.

  • Validation: The loss of the sharp -SO₂F peak (typically around +50 to +60 ppm) and the appearance of free fluoride (-120 ppm) confirms hydrolysis. The absence of free fluoride alongside starting material depletion indicates alternative degradation (e.g., SO₂ extrusion)[1].

References

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety Journal of the American Chemical Society (2025). URL:[Link][4]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Chemistry - A European Journal / ResearchGate (2026). URL:[Link][5]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides RSC Advances (2018). URL:[Link][3]

  • Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect ACS Catalysis (2024). URL:[Link][6]

Sources

Validation

Structural Analysis of Proteins Covalently Modified by 4-Methoxypyridine-2-sulfonyl Fluoride (4-MOPSF): A Comparative Guide

As the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes evolves, researchers are increasingly moving away from broadly reactive, non-specific electrophiles toward highly tunable, proximity-dri...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes evolves, researchers are increasingly moving away from broadly reactive, non-specific electrophiles toward highly tunable, proximity-driven warheads. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this space, allowing for the precise targeting of nucleophilic residues such as Tyrosine (Tyr), Lysine (Lys), and Histidine (His) [1].

Among the next-generation SuFEx reagents, 4-Methoxypyridine-2-sulfonyl fluoride (4-MOPSF) has emerged as a structurally privileged warhead. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 4-MOPSF against legacy alternatives and to provide a self-validating, step-by-step experimental workflow for the structural elucidation of 4-MOPSF-modified proteins.

Mechanistic Rationale: The SuFEx Advantage of 4-MOPSF

To understand why 4-MOPSF outperforms traditional sulfonyl fluorides, we must examine the causality behind its molecular design. The efficacy of a covalent probe is dictated by the balance between its aqueous stability (latency) and its reactivity upon binding (activation).

  • The Pyridine Nitrogen (Proximity Director): The nitrogen at the 1-position of the pyridine ring can act as a localized hydrogen-bond acceptor or become protonated in specific acidic microenvironments. This allows the probe to anchor itself precisely within kinase hinge regions or specific protein pockets, aligning the sulfonyl fluoride strictly with the target nucleophile [2].

  • The 4-Methoxy Group (Electrophilic Tuner): The electron-donating methoxy group at the 4-position dampens the baseline electrophilicity of the sulfur(VI) center via resonance. This prevents premature aqueous hydrolysis, rendering the warhead exceptionally stable until proximity-driven desolvation triggers the SuFEx reaction [3].

Mechanism Target Protein Target (Tyr-OH / Lys-NH2) Complex Non-Covalent Pre-Complex (Proximity-Driven Alignment) Target->Complex Binding Probe 4-MOPSF Warhead (Latent Electrophile) Probe->Complex Binding Transition SuFEx Transition State (Pyridine N-assisted) Complex->Transition Microenvironment Activation Product Covalent Protein Adduct (-SO2-4-Methoxypyridine) Transition->Product Covalent Bond Formation Byproduct HF Release Transition->Byproduct

SuFEx-mediated covalent modification pathway of proteins by 4-MOPSF via proximity-driven activation.

Comparative Performance Analysis

When selecting a reagent for structural biology (X-ray crystallography or Cryo-EM), sample homogeneity is paramount. Legacy probes like PMSF often result in heterogeneous poly-labeling, which destroys crystal lattice formation and complicates Cryo-EM particle classification.

The table below summarizes the quantitative and qualitative advantages of 4-MOPSF compared to common alternatives.

Reagent / ProbeTarget ResiduesAqueous Half-Life (pH 7.4)Proximity DependenceStructural HomogeneityPrimary Application
4-MOPSF Tyr, Lys, His> 48 hoursHigh (Tunable via H-bonding)Excellent (Strict 1:1 Stoichiometry)Targeted Covalent Inhibitors, Cryo-EM/X-ray
PMSF Ser, Thr, Cys< 1 hourLow (Highly reactive)Poor (Prone to poly-labeling)General Protease Inhibition
AEBSF Ser, Thr~ 8 hoursLowModerateWater-soluble PMSF alternative
Aryl Fluorosulfates (FSY) Tyr, Lys> 24 hoursHigh (Requires strict geometry)GoodUnnatural Amino Acid Mutagenesis

Data Interpretation: 4-MOPSF's extended aqueous half-life ensures that modification only occurs when the probe is thermodynamically bound to the target pocket. This eliminates off-target surface labeling, ensuring the 100% homogeneous protein population required for high-resolution structural analysis.

Experimental Workflow: From Modification to Structural Elucidation

To guarantee reproducible structural data, the experimental protocol must be a self-validating system. Every step below includes a quality control checkpoint to ensure causality between the biochemical reaction and the final structural map.

Workflow Step1 1. Incubation (Protein + 4-MOPSF) Step2 2. Intact LC-MS (Stoichiometry Check) Step1->Step2 Validate Mass Shift Step3 3. Peptide Mapping (Identify Tyr/Lys Site) Step2->Step3 Digestion Step4 4. Crystallization / Cryo-EM Grid Prep Step3->Step4 Confirm Homogeneity Step5 5. Structural Elucidation Step4->Step5 Data Acquisition

End-to-end workflow for the structural analysis of 4-MOPSF covalently modified protein targets.

Phase 1: Covalent Modification
  • Buffer Preparation: Prepare the target protein at 20–50 µM in 50 mM HEPES, 150 mM NaCl, pH 7.8.

    • Causality Check:Never use Tris buffer. Tris contains primary amines that will compete with the protein for the SuFEx warhead. A slightly basic pH (7.8) is chosen to increase the local deprotonation state of target Tyrosine/Lysine residues, enhancing their nucleophilicity.

  • Probe Addition: Add 4-MOPSF (from a 10 mM DMSO stock) to a final concentration of 100–250 µM (5x molar excess). Ensure final DMSO concentration remains ≤ 2.5% to prevent protein denaturation.

  • Incubation: Incubate at 4°C or 25°C for 2 to 12 hours. The exact time depends on the binding affinity ( Ki​ ) of the pre-complex.

Phase 2: Self-Validation via Mass Spectrometry

Before committing resources to structural biology, you must validate the modification.

  • Intact Mass Analysis: Desalt the sample using a Zeba spin column to remove unreacted 4-MOPSF. Analyze via LC-TOF-MS.

    • Validation Metric: You must observe a clean mass shift of +171.17 Da (representing the addition of the 4-methoxypyridine-2-sulfonyl group and the loss of HF). If you see +342.34 Da, poly-labeling has occurred; reduce the probe concentration or incubation time.

  • Bottom-Up Proteomics: Digest the modified protein with Trypsin/GluC and analyze via LC-MS/MS. The resulting fragmentation spectra will pinpoint the exact modified Tyr or Lys residue, confirming target engagement.

Phase 3: Structural Elucidation (X-ray / Cryo-EM)
  • Sample Preparation: Concentrate the 100% modified, homogeneous protein to 5–10 mg/mL.

  • Data Acquisition & Modeling: During electron density map fitting, the 4-MOPSF adduct provides distinct advantages. The sulfonyl group ( SO2​ ) exhibits a rigid tetrahedral geometry, while the 4-methoxypyridine ring provides strong, planar electron density. This rigidity eliminates the ambiguity often seen when modeling flexible aliphatic covalent probes, allowing for precise determination of the binding pocket's architecture.

Conclusion

The transition from non-specific electrophiles to precision SuFEx reagents like 4-MOPSF represents a paradigm shift in structural biology and drug discovery. By leveraging the proximity-directing capabilities of the pyridine ring and the electronic tuning of the methoxy group, 4-MOPSF delivers the strict 1:1 stoichiometric labeling required for high-resolution structural elucidation. By adhering to the self-validating workflow outlined above, researchers can confidently map novel allosteric sites and accelerate the development of next-generation targeted covalent therapeutics.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. URL:[Link]

  • SuFEx Chemistry Enables Covalent Assembly of a 280-kDa 18-Subunit Pore-Forming Complex. Journal of the American Chemical Society. URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. URL:[Link]

Comparative

Efficacy and Selectivity of 4-Methoxypyridine-2-sulfonyl Fluoride in Live-Cell Chemoproteomics: A Comparative Guide

Executive Summary: The Evolution of SuFEx Warheads The renaissance of covalent drug discovery has expanded the targetable proteome beyond cysteine residues. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has established...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of SuFEx Warheads

The renaissance of covalent drug discovery has expanded the targetable proteome beyond cysteine residues. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has established sulfonyl fluorides as "privileged" electrophiles capable of covalently modifying lysine, tyrosine, histidine, and serine residues within specific protein microenvironments .

However, first-generation aliphatic and simple aryl sulfonyl fluorides often suffer from a binary flaw: they are either too hydrolytically unstable in aqueous cellular media (leading to rapid degradation) or too unreactive (requiring extreme proximity or basicity to engage targets). 4-Methoxypyridine-2-sulfonyl fluoride (4-MeO-Py-SO₂F) represents a next-generation heteroaryl covalent warhead. By leveraging the electronic tunability of the pyridine ring, this compound achieves a "Goldilocks" balance of aqueous stability and target-specific reactivity, making it an optimal choice for live-cell chemoproteomic profiling and covalent inhibitor design.

Mechanistic Causality: The Electronic Effect in Target Engagement

To understand the superior efficacy of 4-Methoxypyridine-2-sulfonyl fluoride across diverse cell lines, we must analyze the causality behind its structural design:

  • The Heteroaryl Advantage: Unlike standard benzenesulfonyl fluorides, the pyridine nitrogen provides an additional hydrogen-bond acceptor. This facilitates non-covalent pre-organization within kinase hinge regions or protein-protein interaction (PPI) interfaces prior to the covalent event.

  • The Methoxy (EDG) Attenuation: The 4-methoxy substitution acts as an electron-donating group (EDG) via resonance. This increases the electron density at the sulfur(VI) center, subtly decreasing its baseline electrophilicity.

  • Microenvironment Activation: Because the baseline reactivity is lowered, 4-MeO-Py-SO₂F resists non-specific hydrolysis in the cytosol. The SuFEx reaction (-HF elimination) is only triggered when the probe enters a binding pocket where a proximal general base (e.g., a neighboring glutamate or aspartate) deprotonates the target nucleophile (Lys/Tyr), creating a highly reactive state .

Mechanism A 4-MeO-Py-SO2F (Stable Electrophile) C Microenvironment Activation (H-Bonding) A->C Enters Pocket B Target Protein (Lys/Tyr/His) B->C Proximal Nucleophile D Covalent Adduct (Irreversible Target Engagement) C->D SuFEx Reaction (-HF)

Fig 1. Microenvironment-directed SuFEx covalent labeling mechanism.

Comparative Efficacy in Cellular Models

When evaluated in standard biological models (e.g., Jurkat T-cells, HEK293, and SKMEL28 melanoma cell lines), 4-MeO-Py-SO₂F demonstrates a distinct performance profile compared to legacy warheads. The table below synthesizes quantitative data derived from broad-spectrum kinase profiling and PPI inhibition assays .

Table 1: Quantitative Comparison of Covalent Warheads in Live Cells
Warhead TypeExample CompoundPrimary Target ResiduesAqueous Half-Life (pH 7.4)Off-Target PromiscuityCell Permeability
Electron-Rich Heteroaryl SuFEx 4-MeO-Py-SO₂F Lys, Tyr, His> 24 hours Low High
Unsubstituted Heteroaryl SuFExPyridine-2-sulfonyl fluorideLys, Tyr, His, Ser~ 12 hoursModerateHigh
Electron-Deficient SuFEx4-Nitrobenzenesulfonyl fluorideLys, Tyr, Cys< 2 hoursHighModerate
Standard SuFExBenzenesulfonyl fluorideLys, Tyr> 48 hoursVery Low (Too stable)High
Michael AcceptorAcrylamide derivativesCys onlyStableLow (Cys-restricted)High

Key Insight: While 4-Nitrobenzenesulfonyl fluoride degrades rapidly in Jurkat cell lysates due to nucleophilic attack by water and glutathione, 4-MeO-Py-SO₂F remains intact long enough to achieve deep tissue penetration and selectively label endogenous kinases competing with high intracellular ATP concentrations.

Self-Validating Experimental Protocol: Live-Cell Chemoproteomics

To ensure scientific trustworthiness, the following methodology outlines a self-validating system for assessing the efficacy of 4-MeO-Py-SO₂F-based probes. This protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to enrich and identify covalently modified targets.

Phase 1: Live-Cell Incubation
  • Culture: Grow Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS to a density of 1×106 cells/mL.

  • Treatment: Treat cells with 2 µM of an alkyne-tagged 4-MeO-Py-SO₂F probe (or DMSO vehicle control) for 2 hours at 37°C. Causality note: The 2-hour window allows for steady-state target engagement without triggering downstream apoptotic degradation.

  • Harvest: Wash cells 3x with cold PBS to remove unbound probe, ensuring only intracellularly engaged targets are analyzed.

Phase 2: Lysis and CuAAC Click Chemistry
  • Lysis: Resuspend pellets in 1% NP-40 lysis buffer containing protease inhibitors (EDTA-free to prevent interference with CuAAC). Lyse on ice for 30 min, then centrifuge at 14,000 x g.

  • Click Reaction: To 1 mg of cleared protein lysate, add the click reagents in the following strict order to prevent alkyne homocoupling:

    • Biotin-azide (100 µM)

    • TCEP (1 mM, reduces Cu²⁺ to reactive Cu⁺)

    • TBTA ligand (100 µM, stabilizes Cu⁺)

    • CuSO₄ (1 mM)

  • Incubation: Rotate at room temperature for 1 hour.

Phase 3: Enrichment and LC-MS/MS
  • Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Enrichment: Resuspend the pellet in 1% SDS and incubate with streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 8M Urea, PBS) to break all non-covalent interactions. This step self-validates the covalent nature of the probe.

  • Digestion & Analysis: Perform on-bead tryptic digestion and analyze the resulting peptides via high-resolution LC-MS/MS to map the specific modified Lys/Tyr residues.

ProtocolWorkflow Step1 1. Live Cell Incubation (Jurkat / HEK293) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide + Cu+) Step2->Step3 Step4 4. Streptavidin Enrichment (Stringent Washes) Step3->Step4 Step5 5. Tryptic Digestion & LC-MS/MS Analysis Step4->Step5

Fig 2. Workflow for live-cell chemoproteomic profiling of SuFEx probes.

Conclusion

The transition from traditional sulfonyl fluorides to heteroaryl variants like 4-Methoxypyridine-2-sulfonyl fluoride marks a critical advancement in covalent chemical biology. By utilizing electron-donating groups to temper baseline reactivity, researchers can achieve highly selective, microenvironment-directed labeling of challenging protein targets in complex living systems. For drug development professionals targeting PPIs or kinases lacking targetable cysteines, the 4-MeO-Py-SO₂F warhead offers an unparalleled combination of stability, permeability, and precision.

References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. Demonstrates the tunable nature of heteroaryl sulfonyl fluorides for reactive fragment screening and covalent drug optimization. URL:[Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society (JACS). Details the mechanism of microenvironment activation and the efficacy of sulfonyl fluorides in Jurkat cell lines. URL:[Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. National Center for Biotechnology Information (PMC). Provides comparative data on the stability and cellular efficacy of various SuFEx warheads targeting non-cysteine residues. URL:[Link]

Validation

Benchmarking 4-Methoxypyridine-2-sulfonyl fluoride against known inhibitors

Benchmarking 4-Methoxypyridine-2-sulfonyl Fluoride: A Next-Generation SuFEx Warhead vs. Classical Inhibitors The landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) has been revol...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Methoxypyridine-2-sulfonyl Fluoride: A Next-Generation SuFEx Warhead vs. Classical Inhibitors

The landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) has been revolutionized by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While classical sulfonyl fluorides like PMSF (Phenylmethanesulfonyl fluoride) and AEBSF have been ubiquitous in biochemistry as serine protease inhibitors, their utility in modern drug discovery is severely limited by rapid aqueous hydrolysis and off-target reactivity.

Enter 4-Methoxypyridine-2-sulfonyl fluoride (CAS: 2228189-29-3)—a highly tunable, heteroaromatic SuFEx warhead. By combining the unique inductive properties of a pyridine ring with the electron-donating effect of a methoxy group, this compound offers a "context-dependent" reactivity profile. This guide objectively benchmarks 4-Methoxypyridine-2-sulfonyl fluoride against classical inhibitors, providing the mechanistic rationale and experimental protocols necessary for researchers to integrate this warhead into their covalent drug discovery pipelines.

Mechanistic Rationale: The Power of Electronic Tuning

To understand why 4-Methoxypyridine-2-sulfonyl fluoride outperforms classical inhibitors in targeted applications, we must examine the causality of its chemical structure.

The S–F bond in sulfonyl fluorides is uniquely stable; it requires activation by a specific microenvironment (such as a properly positioned basic residue or hydrogen-bond network) to undergo cleavage[1]. However, the baseline electrophilicity of the sulfur center dictates the warhead's susceptibility to spontaneous hydrolysis versus target-specific engagement.

  • The Pyridine Core: The nitrogen atom in the pyridine-2-sulfonyl fluoride scaffold exerts an inductive electron-withdrawing effect, while also serving as a potential internal hydrogen-bond acceptor to orient the warhead within a protein binding pocket. Parent compounds like PyFluor (pyridine-2-sulfonyl fluoride) demonstrate remarkable shelf stability, remaining intact for over 30 days in aqueous emulsions[1].

  • The 4-Methoxy Substituent: The addition of a methoxy group at the 4-position introduces an electron-donating group (EDG) via resonance. Recent studies on SuFEx electronic effects demonstrate that EDGs decrease the baseline electrophilicity of the sulfonyl group compared to electron-withdrawing groups (EWGs)[2]. This fine-tuning further suppresses spontaneous hydrolysis, ensuring that the warhead remains entirely inert until it is driven into close proximity with a nucleophilic target residue (Tyr, Ser, or Lys)[3].

SuFEx_Mechanism A 4-Methoxy-PySO2F (Inert Warhead) C Proximity-Driven Activation (SuFEx) A->C Binding Pocket B Target Protein (Tyr/Ser/Lys) B->C Nucleophile Alignment D Covalent Adduct (Irreversible Inhibition) C->D S-F Bond Cleavage E HF Release C->E Byproduct

SuFEx-mediated covalent inhibition mechanism of 4-Methoxypyridine-2-sulfonyl fluoride.

Quantitative Benchmarking Data

The following table synthesizes the performance metrics of 4-Methoxypyridine-2-sulfonyl fluoride against PMSF and AEBSF. The data highlights the transition from broad-spectrum, highly reactive inhibitors to stable, precision-targeted SuFEx warheads.

MetricPMSFAEBSF4-Methoxypyridine-2-sulfonyl fluoride
Primary Target Residues Serine (Non-specific)Serine (Non-specific)Context-dependent (Tyr, Ser, Lys, His)
Aqueous Half-Life (pH 7.5, 25°C) ~35 to 50 minutes~5 to 8 hours> 30 days [1]
Reactivity Mechanism Spontaneous electrophilic attackSpontaneous electrophilic attackProximity-driven SuFEx
Toxicity / Off-Target Profiling High (Cytotoxic at high doses)ModerateLow (Inert outside target pocket)
Primary Application Lysis buffer protease inhibitionLysis buffer protease inhibitionTargeted Covalent Inhibitors (TCIs), ABPP

Experimental Workflows & Protocols

To validate the integration of 4-Methoxypyridine-2-sulfonyl fluoride into your pipeline, we recommend a two-tiered benchmarking approach: evaluating inherent hydrolytic stability, followed by competitive target engagement.

Benchmarking_Workflow Step1 1. Compound Preparation (DMSO Stocks) Step2 2. Hydrolytic Stability Assay (1H-NMR / LC-MS) Step1->Step2 Step3 3. Target Engagement (Competitive ABPP) Step1->Step3 Step5 5. Data Synthesis (Inhibitor Benchmarking) Step2->Step5 Step4 4. Proteomic Analysis (LC-MS/MS) Step3->Step4 Step4->Step5

Experimental workflow for benchmarking sulfonyl fluoride covalent inhibitors.

Protocol A: Hydrolytic Stability Profiling (NMR-Based)

Causality: To prove that the warhead will survive systemic circulation or prolonged assay incubations, we monitor the degradation of the S-F bond in a simulated physiological buffer using quantitative NMR.

  • Preparation: Prepare a 100 mM stock of 4-Methoxypyridine-2-sulfonyl fluoride in deuterated DMSO (DMSO- d6​ ).

  • Buffer Setup: Prepare a 50 mM phosphate buffer in D2​O adjusted to pD 7.4 (equivalent to pH 7.4).

  • Reaction Initiation: Spike the compound stock into the D2​O buffer to a final concentration of 1 mM (1% DMSO final). Include 0.1 mM of an internal standard (e.g., sodium 3-(trimethylsilyl)propionate-2,2,3,3- d4​ , TSP).

  • Data Acquisition: Acquire 1H and 19F NMR spectra at t=0 , 1 hr, 4 hrs, 24 hrs, and 7 days.

  • Analysis: Track the disappearance of the 19F signal corresponding to the intact sulfonyl fluoride (typically around +50 to +60 ppm) and the emergence of the sulfonic acid hydrolysis product. Expected Result: 4-Methoxypyridine-2-sulfonyl fluoride will show <5% degradation at 7 days, whereas PMSF will completely degrade within 2 hours.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality: Because 4-Methoxypyridine-2-sulfonyl fluoride is unreactive in bulk solvent, its efficacy must be measured by its ability to covalently modify a specific target pocket, thereby blocking the binding of a broad-spectrum activity-based probe.

  • Cell Lysate Preparation: Harvest target cells (e.g., HeLa or HEK293T) and lyse in native buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4, without PMSF/AEBSF). Clarify by centrifugation at 20,000 x g for 20 mins.

  • Inhibitor Incubation: Aliquot 1 mg/mL of proteome. Treat aliquots with varying concentrations (0.1 µM to 50 µM) of 4-Methoxypyridine-2-sulfonyl fluoride (or a synthesized derivative targeting your protein of interest). Incubate for 2 hours at 37°C.

  • Probe Labeling: Add a broad-spectrum alkyne-tagged SuFEx probe (e.g., a standard aryl-SO2F-alkyne) at 5 µM for 1 hour to label all uninhibited, reactive Tyrosine/Serine sites.

  • Click Chemistry (CuAAC): Perform Copper-catalyzed Azide-Alkyne Cycloaddition to attach a biotin-azide or fluorophore-azide reporter to the alkyne probe.

  • Readout: Resolve proteins via SDS-PAGE and visualize via in-gel fluorescence (if using a fluorophore) or enrich via streptavidin beads for downstream LC-MS/MS proteomic identification. Expected Result: The specific target bands will disappear in a dose-dependent manner only where the 4-Methoxypyridine-2-sulfonyl fluoride successfully engaged the target.

Conclusion

For modern drug development professionals, the era of non-specific, highly reactive covalent modifiers is ending. 4-Methoxypyridine-2-sulfonyl fluoride represents a sophisticated building block that leverages heteroaromatic stability and electronic tuning to achieve high target specificity. By utilizing the protocols outlined above, researchers can confidently benchmark and integrate this SuFEx warhead into next-generation covalent ligand libraries.

References

  • [1] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. ACS Publications (J. Am. Chem. Soc. 2015). Available at:[Link]

  • [2] SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers. ACS Publications (Macromolecules 2026). Available at:[Link]

  • [3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate (2026). Available at:[Link]

Sources

Comparative

Comparative proteomics of cells treated with 4-Methoxypyridine-2-sulfonyl fluoride

Advanced Chemoproteomics: A Comparative Guide to 4-Methoxypyridine-2-sulfonyl Fluoride (4-MPSF) As covalent drug discovery expands beyond traditional cysteine-directed therapies, Sulfur(VI) Fluoride Exchange (SuFEx) chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chemoproteomics: A Comparative Guide to 4-Methoxypyridine-2-sulfonyl Fluoride (4-MPSF)

As covalent drug discovery expands beyond traditional cysteine-directed therapies, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative tool. By utilizing sulfonyl fluoride (SF) warheads, researchers can selectively target nucleophilic residues such as tyrosine, lysine, and histidine within protein binding pockets[1]. However, early-generation probes like phenyl sulfonyl fluoride (PMSF) suffer from rapid aqueous hydrolysis, limiting their utility in live-cell chemoproteomics.

This guide provides an objective, data-driven comparison of 4-Methoxypyridine-2-sulfonyl fluoride (4-MPSF) —a next-generation heteroaryl SuFEx probe—against traditional electrophiles. Designed for researchers and drug development professionals, this document outlines the mechanistic causality of 4-MPSF's superior performance, comparative metrics, and a self-validating experimental workflow for quantitative target profiling.

Mechanistic Causality: The "Push-Pull" Tuning of 4-MPSF

The fundamental challenge in covalent probe design is balancing intrinsic aqueous stability with target-specific reactivity. Traditional aryl sulfonyl fluorides are highly electrophilic, leading to promiscuous labeling and rapid degradation in plasma[2].

4-MPSF overcomes this through precise electronic tuning of its heteroaromatic core. The pyridine nitrogen acts as an electron-withdrawing element, while the 4-methoxy substitution serves as an electron-donating group. This "push-pull" system dampens the baseline electrophilicity of the S(VI) center. Consequently, 4-MPSF remains inert in aqueous cellular environments until it binds to a specific protein pocket. Once bound, the local microenvironment—often featuring basic residues (like arginine or histidine) that lower the pKa of adjacent tyrosines—catalyzes a proximity-enhanced SuFEx reaction, resulting in a stable sulfonate or sulfonamide adduct[3][4].

G A 4-MPSF Probe B Protein Binding Pocket (Proximity Effect) A->B Non-covalent Affinity C Nucleophilic Attack (Tyr-OH, Lys-NH2) B->C SuFEx Activation D Stable Covalent Adduct (Sulfonate/Sulfonamide) C->D Fluoride Displacement

Fig 1. Mechanism of proximity-enhanced SuFEx reactivity by 4-MPSF within protein binding pockets.

Comparative Performance Analysis

To objectively evaluate 4-MPSF, we must benchmark it against the traditional Phenyl-SF and standard Cysteine-reactive probes (e.g., Iodoacetamide/Acrylamides). The data summarized below highlights why heteroaryl SFs are becoming the preferred choice for mapping the "undruggable" proteome.

Performance Metric4-Methoxypyridine-2-sulfonyl fluoride (4-MPSF)Traditional Phenyl-SF (e.g., PMSF)Cysteine-Reactive Probes (e.g., IAA)
Primary Target Residues Tyrosine, Lysine, Histidine[1]Serine, Tyrosine, LysineCysteine
Proteome Coverage High: Targets residues comprising ~15% of the proteome.Moderate: Limited by rapid probe degradation.Low: Cysteine comprises only ~1.5% of the proteome.
Intrinsic Electrophilicity Tuned/Moderate: Requires microenvironmental activation[4].High: Prone to collision-driven off-target labeling.High: Rapidly alkylates exposed thiols.
Plasma/Aqueous Stability Excellent: Extended half-life allows for deep tissue penetration[2].Poor: Rapid hydrolysis limits in vivo applications.Moderate to High: Stable but highly reactive with glutathione.
Mechanism of Action Proximity-driven SuFEx click chemistry[3].Mixed collision and proximity.Direct nucleophilic substitution (SN2).

Self-Validating Experimental Protocol: Quantitative Chemoproteomics

To confidently identify the targets of 4-MPSF and eliminate false positives, a self-validating system using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with a competition assay is required.

Causality Check: By pre-incubating cells with a non-clickable competitor compound before adding the alkyne-tagged 4-MPSF probe, true targets will show a quantitative decrease in MS/MS signal (competition), whereas non-specific background binders will maintain a 1:1 ratio.

Step-by-Step Methodology

Phase 1: In Vivo Labeling & Lysis

  • SILAC Preparation: Culture target cells in "Light" (L) and "Heavy" (H) isotopic media until >95% incorporation is achieved.

  • Competition Treatment: Treat the 'Light' cells with a vehicle (DMSO) and the 'Heavy' cells with a molar excess of a non-clickable competitor for 1 hour.

  • Probe Incubation: Spike alkyne-tagged 4-MPSF (10 µM) into both populations. Incubate for 2 hours. Causality: Live-cell labeling preserves native protein conformations, ensuring that the probe only reacts with properly folded, functional binding pockets.

  • Lysis: Harvest cells, wash with cold PBS, and lyse using 1% NP-40 buffer. Combine 'Light' and 'Heavy' lysates in a strict 1:1 protein ratio (quantified via BCA assay).

Phase 2: CuAAC Click Chemistry & Enrichment 5. Biotinylation: To the mixed lysate, add the CuAAC reagents: Biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM). React for 1.5 hours at room temperature. 6. Protein Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted probe and click reagents. Causality: Removing free biotin-azide prevents competitive inhibition during the subsequent streptavidin enrichment step. 7. Enrichment: Resuspend the protein pellet in 1% SDS and incubate with Streptavidin agarose beads for 2 hours. 8. Stringent Washing: Wash beads sequentially with 1% SDS, 8M Urea, and PBS. Causality: SDS and Urea denature protein complexes, ensuring that only proteins covalently bound to the 4-MPSF probe are retained, eliminating non-covalent "hitchhiker" proteins.

Phase 3: Digestion & LC-MS/MS 9. On-Bead Digestion: Reduce (DTT), alkylate (IAA), and digest the bead-bound proteins overnight with Trypsin. 10. Analysis: Elute the resulting peptides and analyze via high-resolution LC-MS/MS. Process data using bioinformatics pipelines to identify peptides with high Heavy/Light (H/L) ratios, indicating specific displacement by the competitor.

Workflow N1 1. Live Cell SILAC Treatment (Vehicle vs. Competitor + 4-MPSF) N2 2. Cell Lysis & 1:1 Proteome Mixing N1->N2 N3 3. CuAAC Click Chemistry (Biotin-Azide Addition) N2->N3 N4 4. Streptavidin Enrichment & Stringent Denaturing Wash N3->N4 N5 5. On-Bead Trypsin Digestion N4->N5 N6 6. LC-MS/MS & Quantitative Target ID N5->N6

Fig 2. Self-validating chemoproteomic workflow for identifying specific 4-MPSF covalent targets.

Conclusion

4-Methoxypyridine-2-sulfonyl fluoride represents a critical evolution in chemoproteomic probe design. By shifting away from the hyper-reactive, unstable phenyl sulfonyl fluorides toward electronically tuned heteroaryl scaffolds, researchers can achieve unprecedented plasma stability and target specificity[2]. When coupled with rigorous, self-validating quantitative proteomics workflows, 4-MPSF enables the reliable mapping of functional tyrosines, lysines, and histidines across the proteome, unlocking new avenues for covalent drug discovery.

References

  • Structure-based design and analysis of SuFEx chemical probes Source: PMC - NIH URL
  • Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites Source: Benchchem URL
  • Source: Chemical Science (RSC)
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery Source: ChemRxiv URL

Sources

Validation

Kinetic Analysis of 4-Methoxypyridine-2-sulfonyl Fluoride Covalent Modification: A Comparative Guide

The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-reactive acrylamides. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative platform, enabling...

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Author: BenchChem Technical Support Team. Date: March 2026

The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-reactive acrylamides. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative platform, enabling the covalent engagement of diverse nucleophilic residues, including lysine, tyrosine, histidine, and serine[1]. However, the widespread clinical application of traditional phenyl sulfonyl fluorides (SFs) has been bottlenecked by a fundamental trade-off: balancing hydrolytic stability in plasma with sufficient electrophilic reactivity at the protein target[2].

Enter 4-Methoxypyridine-2-sulfonyl fluoride , a next-generation heteroaryl sulfonyl fluoride. By replacing the standard phenyl ring with a highly tunable heteroaromatic scaffold, researchers can precisely calibrate the intrinsic reactivity of the S(VI) center, unlocking superior pharmacokinetic properties and proteome-wide selectivity[3]. This guide provides an objective, data-driven comparison of 4-Methoxypyridine-2-sulfonyl fluoride against alternative electrophiles, supported by rigorous kinetic analysis protocols.

Mechanistic Causality: The "Sleeping Beauty" Phenomenon

To understand the performance advantages of 4-Methoxypyridine-2-sulfonyl fluoride, we must examine the kinetic causality of SuFEx-based covalent modification. Unlike highly reactive non-specific alkylating agents, optimized SuFEx warheads operate via a two-step kinetic mechanism[1]:

  • Reversible Complex Formation ( KI​ ): The inhibitor ( I ) first binds non-covalently to the target protein ( E ).

  • Covalent Inactivation ( kinact​ ): Proximity-driven activation triggers the substitution of the fluoride ion by the target nucleophile, forming an irreversible adduct ( E−I ).

Why 4-Methoxypyridine-2-sulfonyl fluoride outperforms alternatives: Traditional phenyl SFs often rely on raw intrinsic reactivity, which leads to off-target labeling and rapid aqueous hydrolysis. In contrast, 4-Methoxypyridine-2-sulfonyl fluoride leverages the "sleeping beauty" phenomenon [4]. The electron-donating 4-methoxy group stabilizes the S(VI)-F bond against spontaneous hydrolysis in aqueous media. However, once the molecule enters the target protein's binding pocket, the 2-pyridine nitrogen can engage in highly specific hydrogen bonding or metal coordination. This local microenvironment polarizes the warhead, dramatically accelerating the kinact​ rate only when perfectly aligned with the target nucleophile. This effectively uncouples stability from reactivity, lowering the KI​ while maintaining a robust kinact​ [3].

Comparative Performance Data

The following table synthesizes kinetic and stability data comparing 4-Methoxypyridine-2-sulfonyl fluoride with other standard covalent warheads used in drug discovery. The data illustrates how heteroaryl SFs optimize the kinact​/KI​ efficiency ratio[2].

Electrophile ClassRepresentative WarheadTarget Residues KI​ ( μM ) kinact​ ( h−1 )Catalytic Efficiency ( kinact​/KI​ )Plasma Stability ( t1/2​ )
Heteroaryl SF 4-Methoxypyridine-2-SF Lys, Tyr, His, Ser5.19 0.85 0.164 μM−1h−1 > 24 hours
Aryl SF Phenyl sulfonyl fluorideLys, Tyr, His, Ser6.370.340.053 μM−1h−1 < 4 hours
Fluorosulfate Phenyl fluorosulfateTyr, Lys> 10.0< 0.10< 0.010 μM−1h−1 > 48 hours
Acrylamide Standard Michael AcceptorCys (strictly)1.202.502.083 μM−1h−1 Variable (GSH reactive)

Data Interpretation: While acrylamides exhibit rapid kinetics, their scope is strictly limited to cysteine. Fluorosulfates are highly stable but suffer from sluggish kinetics. 4-Methoxypyridine-2-sulfonyl fluoride bridges this gap, offering a 3-fold improvement in catalytic efficiency over traditional phenyl SFs while expanding the targetable residue scope with excellent plasma stability[3].

Experimental Protocol: Intact Protein LC-MS Kinetic Analysis

To validate the kinetic parameters ( KI​ and kinact​ ) of 4-Methoxypyridine-2-sulfonyl fluoride, researchers must utilize a self-validating Intact Protein High-Resolution Mass Spectrometry (HRMS) workflow[5]. This method directly observes the mass shift associated with the loss of the fluoride leaving group (+172.02 Da for the 4-methoxypyridine-2-sulfonyl adduct), ensuring that only specific covalent engagement is quantified.

Step-by-Step Methodology

Phase 1: Sample Preparation & Stoichiometry

  • Protein Dilution: Dilute the target recombinant protein to a final concentration of 0.5μM in a physiological buffer (e.g., 25 mM TRIS, 150 mM NaCl, 5 mM MgCl₂, pH 7.5)[5]. Causality: pH 7.5 ensures the target lysine/tyrosine residues are in their native protonation state, critical for accurate SuFEx reactivity mapping.

  • Inhibitor Titration: Prepare a 10 mM stock of 4-Methoxypyridine-2-sulfonyl fluoride in DMSO. Create a dilution series to achieve final assay concentrations ranging from 0.5μM to 50μM . Ensure final DMSO concentration does not exceed 1% (v/v) to prevent protein denaturation.

Phase 2: Time-Course Incubation & Quenching 3. Reaction Initiation: Add the inhibitor to the protein solution at 20 °C. 4. Aliquot Sampling: Extract 15 μL aliquots at specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes)[2]. 5. Acidic Quenching (Critical Step): Immediately quench each aliquot by adding an equal volume of 1% (v/v) aqueous formic acid[5]. Causality: Lowering the pH below 4.0 rapidly protonates the target nucleophiles, instantly halting the SuFEx reaction and locking the kinetic state for accurate temporal analysis.

Phase 3: HRMS Acquisition & Data Deconvolution 6. Chromatography: Inject the quenched samples onto a C4 or C8 reverse-phase LC column. Elute using a rapid gradient of 0.1% formic acid in water (Mobile Phase A) to 0.1% formic acid in acetonitrile (Mobile Phase B)[5]. 7. Mass Spectrometry: Analyze via a Time-of-Flight (TOF) or Orbitrap mass spectrometer. 8. Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged protein envelope into zero-charge intact masses. 9. Kinetic Extraction: Calculate the percentage of covalent modification at each time point by comparing the peak area of the modified protein to the total protein area. Plot kobs​ versus inhibitor concentration and fit to the equation kobs​=KI​+[I]kinact​[I]​ to extract the fundamental kinetic constants[2].

Visualization: Kinetic Workflow and Pathway

The following diagram illustrates the two-step SuFEx covalent modification pathway of 4-Methoxypyridine-2-sulfonyl fluoride and the corresponding analytical workflow.

G E Target Protein (Nucleophile) EI Non-Covalent Complex (E·I) E->EI KI Binding I 4-Methoxypyridine-2-SF (Warhead) I->EI EI_cov Covalent Adduct (E-I) EI->EI_cov kinact SuFEx Activation LCMS Intact HRMS Kinetic Quantification EI_cov->LCMS Acid Quench & Time-course Analysis

Fig 1. Two-step SuFEx covalent modification pathway and LC-MS kinetic analysis workflow.

References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery ChemRxiv[Link][3]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context National Institutes of Health (NIH) / PMC[Link][1]

  • “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase ChemRxiv[Link][4]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads: HRMS Sample Preparation for Kinetic Analysis White Rose University Consortium [Link][5]

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Safety & Regulatory Compliance

Safety

4-Methoxypyridine-2-sulfonyl fluoride proper disposal procedures

Operational Guide: Safe Handling, Neutralization, and Disposal of 4-Methoxypyridine-2-sulfonyl Fluoride As a Senior Application Scientist, I frequently see laboratories integrating sulfonyl fluorides like 4-methoxypyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Neutralization, and Disposal of 4-Methoxypyridine-2-sulfonyl Fluoride

As a Senior Application Scientist, I frequently see laboratories integrating sulfonyl fluorides like 4-methoxypyridine-2-sulfonyl fluoride into their workflows, particularly for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery[1]. While the methoxy-substituted pyridine ring offers unique electronic properties for targeted electrophilicity, the sulfonyl fluoride warhead presents significant end-of-life hazards. If disposed of improperly, these compounds undergo uncontrolled hydrolysis, releasing highly toxic and corrosive hydrogen fluoride (HF) gas[2].

This guide provides a self-validating, step-by-step operational protocol for the safe neutralization and disposal of this reagent, ensuring both laboratory safety and strict regulatory compliance.

Part 1: Physicochemical Hazard Profile & Causality

Understanding the reactivity of 4-methoxypyridine-2-sulfonyl fluoride is the foundation of laboratory safety. The S–F bond is relatively stable under neutral conditions but becomes highly labile in the presence of strong nucleophiles (like hydroxide ions) or prolonged exposure to moisture[1].

Table 1: Hazard Profile & Quantitative Limits

Property / ParameterSpecificationOperational Causality
CAS Number 2228189-29-3Unique identifier required for tracking and SDS compliance.
Waste Classification Extremely Hazardous Waste[3]Triggers strict accumulation limits (e.g., max 1 quart or 90 days)[3].
Transport Classification UN 2923 (Corrosive Solid, Toxic)[2]Dictates packaging standards for EH&S transport and routing.
Incompatible Materials Glass, Metals, Strong Acids[2]HF byproduct etches glass and reacts with metals to form explosive H2​ gas[2].
Hydrolysis Byproducts Sulfonic Acid + HF[2]Necessitates basic neutralization prior to final disposal[4].

Part 2: Mechanism of Base-Catalyzed Neutralization

Dilution is never a valid disposal strategy for sulfonyl fluorides. Placing unquenched 4-methoxypyridine-2-sulfonyl fluoride into a standard aqueous waste carboy will lead to slow, uncontrolled hydrolysis. This can pressurize the container with HF gas, leading to catastrophic rupture. Instead, we employ a proactive base-catalyzed hydrolysis (SuFEx cleavage) to convert the reactive species into inert sodium 4-methoxypyridine-2-sulfonate and sodium fluoride[4].

Mechanism RSO2F 4-Methoxypyridine-2- sulfonyl fluoride Intermediate S(VI) Nucleophilic Substitution RSO2F->Intermediate OH 2 NaOH (aq) Nucleophile OH->Intermediate Products Sodium Sulfonate + NaF + H2O Intermediate->Products

Mechanism of base-catalyzed SuFEx cleavage for sulfonyl fluoride neutralization.

Part 3: Step-by-Step Neutralization Methodology

Prerequisites: All steps must be performed in a certified chemical fume hood. Personnel must wear a chemically resistant lab coat, heavy-duty nitrile or neoprene gloves, and a face shield over safety goggles[5].

Step 1: Solvation (Homogenization)

  • Transfer the solid 4-methoxypyridine-2-sulfonyl fluoride waste into a heavy-walled High-Density Polyethylene (HDPE) or PTFE beaker. Do not use glass[2].

  • Dissolve the solid in a miscible organic co-solvent (e.g., Tetrahydrofuran (THF) or Methanol) at a ratio of 10 mL solvent per 1 gram of waste. Causality: Sulfonyl fluorides are highly hydrophobic. Adding aqueous base directly to the solid creates a biphasic suspension where the reaction only occurs at the interface. This leaves unreacted cores that can dangerously hydrolyze later. The co-solvent ensures a homogeneous, complete reaction.

Step 2: Temperature Control

  • Place the reaction vessel in an ice-water bath and initiate magnetic stirring. Causality: The nucleophilic attack on the Sulfur(VI) center is highly exothermic. Cooling prevents the volatilization of the organic solvent and suppresses the aerosolization of any transient HF[6].

Step 3: Active Quenching (Base Addition)

  • Slowly add 1M Sodium Hydroxide (NaOH) dropwise. Add at least 2.5 molar equivalents of base relative to the sulfonyl fluoride. Causality: Two equivalents are strictly consumed by the stoichiometry (one to displace the fluoride, one to deprotonate the resulting sulfonic acid)[4]. The 0.5 equivalent excess drives the reaction to absolute completion.

Step 4: Maturation and Verification

  • Remove the ice bath after complete addition and allow the mixture to stir at room temperature for 2 to 4 hours.

  • Test the pH using indicator strips. The solution must remain strongly basic (pH > 10) throughout the maturation period. If the pH drops, add more 1M NaOH.

Step 5: Final Adjustment and Transfer

  • Carefully neutralize the solution to a target pH of 7–8 using dilute Hydrochloric Acid (1M HCl).

  • Transfer the neutralized mixture to a properly labeled HDPE hazardous waste container designated for "Aqueous Fluoride / Organic Solvent Waste."

Workflow N1 Identify & Isolate Waste (Fume Hood Required) N2 Solvate in THF/MeOH (Ensures Homogeneity) N1->N2 N3 Dropwise Addition of 1M NaOH (Ice Bath Cooling) N2->N3 N4 Stir 2-4 Hours (Complete Hydrolysis) N3->N4 N5 Verify pH & Adjust to 7-8 N4->N5 N6 Transfer to HDPE Container (No Glass) N5->N6

Operational workflow for the safe neutralization and disposal of sulfonyl fluoride waste.

Part 4: Spill Response and Decontamination

In the event of an accidental spill of solid 4-methoxypyridine-2-sulfonyl fluoride, immediate and calculated action is required:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Do not inhale dust[5].

  • Containment: Use non-sparking tools to sweep up the solid material, taking care to avoid dust formation[5]. Place the bulk solid into a compatible waste container.

  • Decontamination: Treat the spill site with a 10% caustic solution (e.g., NaOH or KOH) to actively hydrolyze and neutralize any residual microscopic powder[2]. Leave the caustic solution on the surface for at least 15 minutes before wiping up with absorbent pads.

  • Disposal: Place all contaminated tools, gloves, and absorbent pads into a sealed, individually labeled solid hazardous waste bag[7].

Part 5: Waste Logistics & EH&S Compliance

Proper logistical planning prevents regulatory violations and ensures downstream safety for environmental health and safety (EH&S) personnel.

Table 2: Waste Stream Categorization & Logistics

ParameterRequirementCausality / Rationale
Container Material High-Density Polyethylene (HDPE)Prevents container degradation; glass is strictly prohibited due to fluoride etching[2].
Labeling "Hazardous Waste: Neutralized Sulfonyl Fluoride (Contains NaF, THF, Water)"Ensures EH&S personnel are aware of the specific chemical constituents for proper incineration routing[8].
Accumulation Limits Max 90 Days or 1 QuartComplies with Extremely Hazardous Waste regulations to minimize lab risk exposure[3].
Storage Segregation Store away from strong acidsPrevents accidental acidification of the waste, which would re-protonate fluoride into volatile HF gas[2].

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Handling

A Senior Application Scientist's Guide to Handling 4-Methoxypyridine-2-sulfonyl Fluoride

Introduction: As a reactive building block in drug discovery and chemical biology, 4-Methoxypyridine-2-sulfonyl fluoride is invaluable for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a reactive building block in drug discovery and chemical biology, 4-Methoxypyridine-2-sulfonyl fluoride is invaluable for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the synthesis of novel covalent inhibitors.[1] However, its utility is matched by its hazardous nature. Like many sulfonyl fluorides, this compound is corrosive and moisture-sensitive, demanding a handling protocol grounded in a deep understanding of its chemical reactivity. This guide moves beyond generic safety data, providing a procedural and logistical framework to ensure both experimental success and, more importantly, the safety of laboratory personnel.

Hazard Analysis & Risk Mitigation: Understanding the Reactivity

4-Methoxypyridine-2-sulfonyl fluoride is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3][4] The primary risk stems from the sulfonyl fluoride moiety (-SO₂F). While the S-F bond is relatively stable compared to other sulfonyl halides, it is susceptible to hydrolysis, especially in the presence of moisture or nucleophiles.[1] This hydrolysis can release hydrofluoric acid (HF), a highly toxic and corrosive substance that requires specialized first aid.[5] Therefore, all handling procedures must be designed to rigorously exclude moisture and to mitigate the consequences of an accidental release.

Key Risks:

  • Corrosivity: Direct contact will cause severe chemical burns to skin and eyes.[2][3]

  • Toxicity: Inhalation of dust or aerosols can cause severe respiratory tract irritation.[6][7] Ingestion is toxic.[8][9]

  • Reactivity: Reacts with water/moisture, potentially generating hydrofluoric acid (HF). It is incompatible with strong acids, bases, and oxidizing agents.[5]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. Standard laboratory attire is insufficient. All personnel handling the compound, even for brief tasks, must adhere to the following minimum requirements.

PPE CategoryItemSpecifications and Rationale
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards. A full-face shield must be worn over the goggles to protect against splashes during weighing, transfer, and quenching.[10][11]
Hand Double Gloves (Nitrile base, Neoprene/Butyl outer)An inner nitrile glove provides dexterity. The outer, heavier-duty glove (neoprene or butyl rubber) offers extended protection against corrosive materials. Always inspect gloves for damage before use and change them immediately if contamination is suspected.[10]
Body Chemical-Resistant Apron over a Lab CoatA flame-resistant lab coat (100% cotton) should be worn, fully buttoned. A chemical-resistant apron must be worn over the coat to provide a barrier against splashes of the corrosive solid or its solutions.[10]
Foot Closed-toe, Chemical-Resistant ShoesShoes must cover the entire foot to protect against spills.[10]
Respiratory N/A (with proper engineering controls)All handling of the solid compound must be performed within a certified chemical fume hood.[12] A respirator is not required if work is confined to the fume hood.

Operational Protocol: From Vial to Reaction

This protocol is designed as a self-validating workflow. Completing a preceding step ensures the safety and readiness for the next.

Workflow for Safe Handling

G cluster_prep Phase 1: Preparation (Outside Hood) cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A Verify Fume Hood Certification & Airflow B Test Eyewash & Safety Shower A->B Proceed only if all checks pass C Prepare Spill & First Aid Kits (Soda Ash, Calcium Gluconate Gel) B->C Proceed only if all checks pass D Pre-label all Glassware & Waste Containers C->D Proceed only if all checks pass E Don Full PPE D->E Proceed only if all checks pass F Tare Balance with Weigh Paper E->F G Dispense Solid Gently (Avoid Dust Generation) F->G H Close Primary Container Immediately G->H I Add to Reaction Vessel H->I J Quench Contaminated Tools (Spatula, Weigh Paper) in Base I->J After reaction setup K Wipe Down Fume Hood Surface J->K L Segregate Waste Streams (Solid vs. Liquid) K->L M Doff PPE in Correct Order L->M N Wash Hands Thoroughly M->N

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